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SP-alkyne

Cat. No.: B12371663
M. Wt: 393.67 g/mol
InChI Key: OXPXLXMRVQUCKG-UHFFFAOYSA-N
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Description

SP-alkyne is a chemical reagent featuring a carbon-carbon triple bond, a versatile functional group for diverse research applications . Its primary research value lies in its role in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages . This reaction is widely used in bioconjugation, materials science, and drug discovery for its high efficiency and specificity . The terminal C-H bond of alkynes also allows for deprotonation with strong bases to form acetylide anions, which act as nucleophiles in carbon-carbon bond formation reactions with alkyl halides, epoxides, or carbonyl compounds, enabling the synthesis of more complex molecular architectures . Beyond synthesis, alkynes serve as crucial building blocks in medicinal chemistry, where the incorporation of an alkyne group into molecular frameworks can significantly enhance bioactivity, leading to compounds with antibacterial, antifungal, and anticancer properties . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H6ClF6N3O B12371663 SP-alkyne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H6ClF6N3O

Molecular Weight

393.67 g/mol

IUPAC Name

2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26)

InChI Key

OXPXLXMRVQUCKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Bond Angle and Geometry of sp-Hybridized Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes, hydrocarbons characterized by the presence of at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry and play a crucial role in the synthesis of a wide array of molecules, including pharmaceuticals and advanced materials. The unique reactivity and structural rigidity of the alkyne functional group are direct consequences of its underlying electronic structure, specifically the sp-hybridization of the carbon atoms involved in the triple bond. This guide provides a comprehensive technical overview of the bond angle and geometry of sp-hybridized alkynes, with a focus on the theoretical basis, quantitative structural parameters, and the experimental methodologies used for their determination.

The Theoretical Framework of Alkyne Geometry

The distinctive linear geometry of alkynes is a direct result of the sp-hybridization of the two carbon atoms forming the triple bond.[1] In this hybridization model, one 2s orbital and one 2p orbital on each carbon atom combine to form two equivalent sp hybrid orbitals. These sp orbitals are oriented linearly, with a bond angle of 180° between them, maximizing the distance between the electron pairs and thus minimizing electrostatic repulsion.[1][2]

Each carbon atom in the triple bond forms a sigma (σ) bond with the other carbon atom through the overlap of one of its sp hybrid orbitals. The second sp hybrid orbital on each carbon atom forms a σ-bond with another atom, typically hydrogen or another carbon atom. The remaining two unhybridized 2p orbitals on each carbon atom are oriented perpendicular to each other and to the axis of the sp hybrid orbitals. These p-orbitals overlap laterally to form two pi (π) bonds, completing the carbon-carbon triple bond.[1] This combination of one strong σ-bond and two weaker π-bonds results in a very strong and short carbon-carbon bond.[1] The linear arrangement of the two sp-hybridized carbons and the two atoms directly attached to them is a defining characteristic of alkynes.[2]

Quantitative Structural Data

The precise bond lengths and angles of alkynes can be determined experimentally. The following table summarizes key quantitative data for ethyne (acetylene), the simplest alkyne, and provides a comparison with alkanes and alkenes to highlight the unique structural features of the triple bond.

MoleculeHybridizationC-C Bond Length (pm)C-H Bond Length (pm)Bond AngleGeometry
Ethanesp³154109~109.5°Tetrahedral
Ethenesp²133108~120°Trigonal Planar
Ethyne sp 120 [1]106 180° [1][2][3]Linear [1][2][3]

Experimental Protocols for Determining Alkyne Geometry

The determination of precise bond angles and lengths in molecules relies on sophisticated experimental techniques. The primary methods for elucidating the geometry of alkynes in the gas phase and solid state are X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state.[4] It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: A high-quality single crystal of the alkyne-containing compound is grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

  • X-ray Diffraction: The mounted crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of the atoms, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.

  • Data Collection: The diffraction pattern is recorded by a detector, such as a charge-coupled device (CCD) or a CMOS detector, as the crystal is rotated. This allows for the collection of a complete set of diffraction data from all possible orientations of the crystal.

  • Data Processing and Structure Solution: The intensities and positions of the diffraction spots are measured and used to calculate an electron density map of the molecule. This is typically done using computational methods, such as Fourier transforms.[5]

  • Structure Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined to best fit the experimental diffraction data. From the final refined structure, precise bond lengths and angles can be determined.[5]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid state.[6]

Methodology:

  • Sample Introduction: A gaseous sample of the alkyne is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

  • Electron Beam Generation and Interaction: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun and directed to intersect the molecular beam at a right angle.[6] The electrons are scattered by the electrostatic potential of the atoms in the alkyne molecules.

  • Scattering Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD detector).[6] The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The radial distribution of the scattering intensity is analyzed. The total scattering intensity is a combination of atomic scattering and molecular scattering. The molecular scattering component, which contains information about the internuclear distances, is extracted.

  • Structure Refinement: A theoretical model of the molecular geometry is used to calculate a theoretical scattering curve. This theoretical curve is then fitted to the experimental data by refining the molecular parameters (bond lengths and angles) until the best agreement is achieved.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of polar molecules in the gas phase. From the analysis of the rotational spectrum, highly accurate molecular geometries can be determined.

Methodology:

  • Sample Introduction: The gaseous alkyne sample is introduced into a sample cell at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation, and a transition to a higher rotational state occurs. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The frequencies of the rotational transitions are measured with very high precision. These frequencies are related to the principal moments of inertia of the molecule.

  • Isotopic Substitution: To determine the complete molecular structure, the rotational spectra of different isotopically substituted versions of the alkyne are often measured. Each isotopic substitution changes the moments of inertia in a predictable way.

  • Structure Determination: By analyzing the moments of inertia of the parent molecule and its isotopologues, a set of simultaneous equations can be solved to yield highly precise values for the bond lengths and bond angles.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the fundamental principles of sp-hybridization in alkynes and the resulting molecular geometry.

Alkyne_Hybridization cluster_carbon1 Carbon 1 cluster_carbon2 Carbon 2 C1_s 2s orbital Hybridization1 sp Hybridization C1_s->Hybridization1 C1_p 2p orbital C1_p->Hybridization1 C1_sp1 sp hybrid Sigma_Bond σ bond (sp-sp overlap) C1_sp1->Sigma_Bond overlap C1_sp2 sp hybrid C1_py 2py orbital Pi_Bond1 π bond (py-py overlap) C1_py->Pi_Bond1 C1_pz 2pz orbital Pi_Bond2 π bond (pz-pz overlap) C1_pz->Pi_Bond2 C2_s 2s orbital Hybridization2 sp Hybridization C2_s->Hybridization2 C2_p 2p orbital C2_p->Hybridization2 C2_sp1 sp hybrid C2_sp1->Sigma_Bond overlap C2_sp2 sp hybrid H2 H C2_sp2->H2 σ bond C2_py 2py orbital C2_py->Pi_Bond1 C2_pz 2pz orbital C2_pz->Pi_Bond2 Hybridization1->C1_sp1 Hybridization1->C1_sp2 Hybridization2->C2_sp1 Hybridization2->C2_sp2 Linear_Geometry Linear Geometry (180° bond angle) Sigma_Bond->Linear_Geometry Pi_Bond1->Linear_Geometry Pi_Bond2->Linear_Geometry H1 H H1->C1_sp2 σ bond

sp-Hybridization and Linear Geometry of Alkynes.

Conclusion

The sp-hybridization of the carbon atoms in an alkyne's triple bond is the determining factor for its characteristic linear geometry and 180° bond angle. This unique structural feature imparts alkynes with distinct physical and chemical properties that are leveraged in a multitude of applications, from organic synthesis to materials science and drug discovery. The precise determination of alkyne bond angles and lengths is achieved through advanced experimental techniques such as X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy, each providing invaluable insights into the molecular architecture. A thorough understanding of the geometry of sp-hybridized alkynes is, therefore, essential for professionals in the chemical and pharmaceutical sciences.

References

Synthesis of Terminal vs. Internal Alkynes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis and play a pivotal role in the development of novel therapeutics. Their unique linear geometry and electron-rich triple bond allow for a diverse range of chemical transformations, making them valuable synthons in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The distinction between terminal and internal alkynes is crucial, as the presence or absence of a terminal C-H bond dictates their reactivity and synthetic utility. This technical guide provides an in-depth overview of the core methodologies for the synthesis of both terminal and internal sp-alkynes, with a focus on practical applications for researchers, scientists, and drug development professionals.

I. Synthesis of Terminal Alkynes

Terminal alkynes are characterized by a hydrogen atom attached to at least one of the sp-hybridized carbon atoms (R-C≡C-H). This acidic proton is a key feature, enabling a variety of synthetic transformations.

A. From Aldehydes: One-Carbon Homologation

A common and powerful strategy for the synthesis of terminal alkynes involves the one-carbon homologation of aldehydes. Two primary methods dominate this approach: the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step sequence.[1][2] The first step involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.[3][4][5] Subsequent treatment with a strong base, typically n-butyllithium, effects a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[4]

Experimental Protocol: Corey-Fuchs Reaction [6]

  • Step 1: Synthesis of the 1,1-Dibromoalkene

    • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

    • Stir the resulting mixture at 0 °C for 15 minutes.

    • Add the aldehyde (1.0 eq) in dry DCM to the solution.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.

  • Step 2: Conversion to the Terminal Alkyne

    • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise.

    • Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Quantitative Data: Corey-Fuchs Reaction

Aldehyde SubstrateDibromoalkene Yield (%)Terminal Alkyne Yield (%)Reference
Benzaldehyde8295[6]
4-Chlorobenzaldehyde9192[2]
Cyclohexanecarboxaldehyde8588[4]
(R)-2,3-O-isopropylideneglyceraldehyde8991[2]
B. The Ohira-Bestmann Reaction

The Ohira-Bestmann reaction provides a milder, one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes.[7] It utilizes the Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, in the presence of a base like potassium carbonate in methanol.[8][9] This method is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the Corey-Fuchs reaction.[7]

Experimental Protocol: Ohira-Bestmann Reaction [10]

  • To a solution of the aldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at room temperature under an argon atmosphere, add a solution of the Ohira-Bestmann reagent (1.2 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Quantitative Data: Ohira-Bestmann Reaction

Aldehyde SubstrateYield (%)Reference
4-Chlorobenzaldehyde95[10]
2-Thiophenecarboxaldehyde92[11]
Dodecanal85[8]
Boc-L-prolinal76[9]
C. Dehydrohalogenation of Dihalides

Terminal alkynes can also be synthesized via the double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[12][13][14] Sodium amide (NaNH₂) in liquid ammonia is a common reagent system for this transformation, as it is a strong enough base to effect the second elimination from the intermediate vinyl halide.[15][16] An aqueous workup is necessary to protonate the resulting acetylide anion.[15]

Experimental Protocol: Dehydrohalogenation of a Vicinal Dihalide [13]

  • In a flask equipped with a dry ice condenser, add liquid ammonia and a catalytic amount of iron(III) nitrate.

  • Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium.

  • Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.

  • Add the vicinal dihalide (1.0 eq) dropwise to the sodium amide solution.

  • Stir the reaction mixture for several hours.

  • Quench the reaction by the slow addition of ammonium chloride, followed by the careful addition of water.

  • Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Quantitative Data: Dehydrohalogenation of Dihalides

Dihalide SubstrateBase/SolventYield (%)Reference
1,2-DibromooctaneNaNH₂/NH₃78[13]
1,1-DibromoheptaneNaNH₂/NH₃75[12]
meso-Stilbene dibromideKOH/EtOH, heat92 (Diphenylacetylene)[14]

II. Synthesis of Internal Alkynes

Internal alkynes (R-C≡C-R') lack an acidic proton and are typically synthesized by creating one or both of the carbon-carbon bonds to the sp-hybridized carbons.

A. Alkylation of Terminal Alkynes

One of the most versatile methods for the synthesis of internal alkynes is the alkylation of a terminal alkyne. This SN2 reaction involves the deprotonation of a terminal alkyne to form a potent acetylide nucleophile, which then displaces a halide from a primary alkyl halide.[17][18][19]

Experimental Protocol: Alkylation of a Terminal Alkyne [17]

  • Deprotonate the terminal alkyne (1.0 eq) with a strong base such as sodium amide in liquid ammonia or n-butyllithium in THF at low temperature (-78 °C to 0 °C).

  • Add the primary alkyl halide (1.0-1.2 eq) to the resulting acetylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or distillation.

Quantitative Data: Alkylation of Terminal Alkynes

Terminal AlkyneAlkyl HalideBase/SolventYield (%)Reference
Phenylacetylene1-Iodobutanen-BuLi/THF91[20]
1-Hexyne1-BromopropaneNaNH₂/NH₃85[17]
EthynyltrimethylsilaneBenzyl bromiden-BuLi/THF93[21]
B. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[3][22] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][23]

Experimental Protocol: Sonogashira Coupling [23]

  • To a solution of the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an amine base (e.g., triethylamine or diisopropylamine, 2-10 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.

Quantitative Data: Sonogashira Coupling

Aryl/Vinyl HalideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventYield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)5Et₃NTHF95[22]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1)2Et₃N-90[1]
1-Bromonaphthalene1-HexynePd(PPh₃)₄ (3)5DIPADMF88[23]
(E)-1-Iodo-1-octenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF91[3]

III. Visualized Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms of the synthetic methods discussed.

Corey_Fuchs_Reaction cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine + Ylide Ylide Ph₃P=CBr₂ Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Dibromoalkene Dibromoalkene Oxaphosphetane->Dibromoalkene Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO Dibromoalkene_2 Dibromoalkene Vinyl_Lithium Vinyllithium Dibromoalkene_2->Vinyl_Lithium + 2 n-BuLi Carbene Carbene Vinyl_Lithium->Carbene - LiBr Terminal_Alkyne Terminal Alkyne Carbene->Terminal_Alkyne 1,2-H shift

Caption: The Corey-Fuchs reaction mechanism.

Ohira_Bestmann_Reaction Aldehyde Aldehyde Intermediate Adduct Aldehyde->Intermediate + Reagent, K₂CO₃ Reagent Ohira-Bestmann Reagent Reagent->Intermediate Diazoalkene Diazoalkene Intermediate->Diazoalkene Carbene Carbene Diazoalkene->Carbene - N₂ Terminal_Alkyne Terminal Alkyne Carbene->Terminal_Alkyne 1,2-H shift

Caption: The Ohira-Bestmann reaction mechanism.

Dehydrohalogenation Dihalide Vicinal Dihalide Vinyl_Halide Vinyl Halide Dihalide->Vinyl_Halide E2 (-HX) Alkyne Alkyne Vinyl_Halide->Alkyne E2 (-HX)

Caption: Double dehydrohalogenation of a vicinal dihalide.

Alkyne_Alkylation Terminal_Alkyne Terminal Alkyne Acetylide Acetylide Anion Terminal_Alkyne->Acetylide + Base Internal_Alkyne Internal Alkyne Acetylide->Internal_Alkyne + Alkyl Halide (SN2) Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Internal_Alkyne Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X Cu_Alkyne_pi [Cu(C≡CR')] π-complex CuX->Cu_Alkyne_pi + R'C≡CH, Base Cu_Acetylide Cu-C≡CR' Cu_Alkyne_pi->Cu_Acetylide Cu_Acetylide->PdII_Aryl to Pd Cycle

References

A Technical Guide to the Discovery of sp-Alkyne Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products containing an sp-alkyne functional group represent a structurally diverse and biologically significant class of molecules. Found in a wide array of organisms including plants, fungi, bacteria, and marine life, these compounds exhibit potent activities, such as anticancer, antibiotic, and anti-HIV properties.[1][2] However, their discovery has historically been hampered by the inherent instability of polyynes and their often low abundance in complex natural extracts.[1][3] This guide provides an in-depth overview of modern strategies for the discovery, identification, and characterization of this compound natural products. We detail advanced experimental workflows, including bioorthogonal click chemistry for selective tagging, sensitive analytical methods for detection, and genome mining for pathway-driven discovery. This document serves as a technical resource, offering structured data, detailed protocols, and visual workflows to aid researchers in this exciting field of drug discovery.

Introduction to this compound Natural Products

The alkyne functional group, with its carbon-carbon triple bond, is a valuable moiety in medicinal chemistry and chemical biology.[2] Natural products featuring this group are widely distributed, having been isolated from terrestrial and marine bacteria, fungi, plants, and insects.[1][2] The first acetylenic natural product, dehydromatricaria ester, was isolated as early as 1826 from Artemisia sp.[1] These compounds display a remarkable range of biological activities. For instance, falcarinol from wild carrot exhibits anticancer activity, while lentinamycin, produced by the shiitake mushroom, has antibiotic properties.[1] Despite their prevalence and therapeutic potential, polyacetylenes (polyynes)—a major subclass—are often underrepresented in natural product databases because their conjugated alkyne systems can be prone to decomposition during purification.[1][3] This challenge has spurred the development of innovative discovery workflows designed to stabilize and selectively identify these labile molecules directly within crude extracts.

Modern Strategies for Discovery and Identification

The contemporary approach to discovering alkyne-containing natural products integrates chemical tagging, sensitive analytical techniques, and bioinformatics. This multi-pronged strategy overcomes the traditional challenges of instability and low concentration.

Chemical Tagging via Azide-Alkyne Cycloaddition (AAC)

A cornerstone of modern alkyne discovery is the use of bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition (AAC), to tag the alkyne moiety.[2][4] This reaction forms a stable triazole ring, facilitating subsequent detection and isolation.[1][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is specific for terminal alkynes . It is widely used to stabilize polyynes and append a reporter tag (e.g., a fluorescent dye or a mass tag) for sensitive detection.[1][4][5] The main advantage of CuAAC is its high efficiency and low incidence of by-products.[1][3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A significant advancement, RuAAC enables the tagging of both terminal and internal alkynes .[1][6] This expands the scope of discoverable compounds significantly. While it is a powerful tool, RuAAC reactions can sometimes produce more by-products, which may need to be accounted for during data analysis.[1][3]

Analytical Detection and Genome Mining

Once tagged, the derivatized natural products are analyzed using high-resolution analytical methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting tagged alkynes in complex mixtures.[1] By using an azide reagent containing a specific mass handle, such as a p-bromobenzyl group, the resulting triazole product will exhibit a unique fragmentation pattern (e.g., yielding a brominated tropylium ion), allowing for its untargeted identification in an LC-MS/MS dataset.[1][3]

  • Genome Mining: This bioinformatic approach involves searching bacterial or fungal genomes for biosynthetic gene clusters (BGCs) predicted to produce acetylenic compounds.[1] The discovery of protegenins A and C from Pseudomonas protegens Pf-5 was guided by a combination of genome mining and RuAAC reactions.[1][6] This strategy allows for a targeted search for novel compounds from promising microbial strains.

cluster_Discovery Discovery & Identification Workflow cluster_Tagging Chemical Tagging NP_Extract Natural Product Crude Extract CuAAC CuAAC (Terminal Alkynes) NP_Extract->CuAAC Azide Reagent RuAAC RuAAC (Internal & Terminal Alkynes) NP_Extract->RuAAC Azide Reagent LCMS LC-MS/MS Analysis CuAAC->LCMS RuAAC->LCMS Data_Analysis Data Analysis (Signature Fragment Ion) LCMS->Data_Analysis Target_ID Target Identification Data_Analysis->Target_ID Isolation Isolation & Purification (HPLC) Target_ID->Isolation Elucidation Structure Elucidation (NMR, HRMS) Isolation->Elucidation

Figure 1. General workflow for the discovery of alkyne-containing natural products.

Biosynthesis of Alkyne-Containing Natural Products

Understanding the biosynthesis of alkynes is crucial for genome mining efforts and for engineering novel compounds. The triple bond is typically installed by specialized desaturase or acetylenase enzymes.

  • Fatty Acid and Polyketide Pathways: Many acetylenic natural products originate from fatty acid or polyketide biosynthetic pathways.[2] The biosynthesis of jamaicamide B, for example, involves a terminal alkyne biosynthetic machinery (JamABC) that acts on a fatty acyl chain tethered to an acyl carrier protein (ACP).[7]

  • Key Biosynthetic Enzymes: The JamABC enzyme cassette from cyanobacteria is a well-characterized system for forming terminal alkynes.[2] Homologous systems, such as TtuABC from Teredinibacter turnerae, perform a similar function on medium-chain fatty acids.[2] These enzymes are key targets for genome mining searches.

  • Amino Acid-Derived Alkynes: Not all alkynes are derived from fatty acids. A unique pathway in Streptomyces cattleya produces the terminal alkyne-containing amino acid, β-ethynylserine, demonstrating an alternative biosynthetic route independent of canonical fatty acid desaturases.[2]

cluster_Biosynthesis Simplified Terminal Alkyne Biosynthesis (JamABC) FattyAcid Fatty Acid Substrate JamA JamA (Acyl-CoA Ligase) FattyAcid->JamA Activates JamC JamC (Acyl Carrier Protein) JamA->JamC Loads onto JamB JamB (Desaturase/Acetylenase) JamC->JamB Presents Substrate TerminalAlkyne Terminal Alkyne Product (on ACP) JamB->TerminalAlkyne Catalyzes Desaturation x2

Figure 2. Simplified pathway for terminal alkyne formation by the JamABC system.

Quantitative Data and Technique Comparison

The following tables summarize representative bioactive alkyne natural products and compare the key chemical tagging techniques used in their discovery.

Table 1: Representative Bioactive this compound Natural Products

Compound NameSource OrganismClassBiological ActivityCitation(s)
LentinamycinLentinula edodes (Shiitake)PolyacetyleneAntibiotic[1]
FalcarinolDaucus carota (Wild Carrot)PolyacetyleneAnticancer[1]
Jamaicamide BMoorea producens (Cyanobacterium)LipopeptideSodium Channel Blocker[1]
Caryoynencin ACaryospora sp.PolyacetyleneAntimicrobial[1][5]
Fischerellin AFischerella muscicolaLipopeptideAlgicide, Herbicide[1][6]
Protegenins A & CPseudomonas protegensPolyacetyleneAntifungal[1][6]
VeraguamidesOkeania sp. (Cyanobacterium)Depsipeptideσ2R/TMEM97 Ligand[8]

Table 2: Comparison of Alkyne Discovery Techniques

TechniqueAlkyne Type DetectedKey ReagentsAdvantagesLimitationsCitation(s)
CuAAC Terminal OnlyCopper(I) catalyst, Azide probeHigh efficiency, Low by-products, Stabilizes terminal polyynesDoes not detect internal alkynes[1][3]
RuAAC Terminal & InternalRuthenium catalyst, Azide probeBroader scope (detects internal alkynes)Can produce more by-products requiring data filtering[1][3][6]
CIL-MALDI-MS Terminal OnlyIsotope-labeled azide probeEnables quantification, High sensitivityPrimarily for terminal alkynes, Requires specialized probes[5]
Genome Mining N/A (Predictive)N/ATargets novel BGCs, Hypothesis-drivenRequires culturable organism or sequence data, Prediction is not proof[1][2]

Key Experimental Protocols

The following protocols provide a generalized framework for the key experimental workflows described. Researchers should optimize conditions based on their specific extracts and analytical instrumentation.

Protocol 5.1: General Protocol for CuAAC Labeling of Terminal Alkynes
  • Extract Preparation: Dissolve the dried crude natural product extract in a suitable solvent (e.g., a mixture of DMSO and water or methanol).

  • Reagent Preparation: Prepare stock solutions of the azide probe (e.g., benzyl azide or a fluorescent azide), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

  • Reaction Setup: To the extract solution, add the azide probe (1.5-2 equivalents).

  • Initiation: Add sodium ascorbate followed by CuSO₄ to initiate the reaction. The final concentration of copper is typically in the low millimolar range.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

  • Quenching & Analysis: Quench the reaction if necessary (e.g., by adding EDTA). The resulting mixture can be directly analyzed by LC-MS/MS or subjected to further cleanup.

Protocol 5.2: General Protocol for RuAAC Labeling of Alkynes
  • Extract Preparation: As in Protocol 5.1, dissolve the crude extract in an appropriate solvent system.

  • Reagent Preparation: Prepare stock solutions of the azide probe and a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂.

  • Reaction Setup: Combine the extract solution, azide probe, and ruthenium catalyst in a reaction vial.

  • Incubation: Heat the reaction mixture, typically between 60-80 °C, for 4-16 hours. Monitor reaction progress by LC-MS if possible.

  • Analysis: After cooling, the reaction mixture can be centrifuged to remove catalyst residues and the supernatant analyzed directly by LC-MS/MS. An exclusion list may be needed in the MS method to avoid analyzing known by-products.[1]

Protocol 5.3: Workflow for LC-MS/MS Identification of Tagged Alkynes
  • Chromatography: Separate the reaction mixture using reverse-phase HPLC with a gradient of water and acetonitrile/methanol (both typically containing 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

  • MS1 Scan: Perform a full MS1 scan to detect the parent ions of the triazole-tagged compounds.

  • MS2 Fragmentation: Trigger MS2 scans on the most abundant ions from the MS1 scan.

  • Data Analysis: Search the MS2 data for the specific signature fragment ion corresponding to the azide probe used (e.g., the brominated tropylium ion for a p-bromobenzyl azide tag). The presence of this fragment confirms the ion as a derivatized alkyne.[1][3]

Protocol 5.4: General Isolation Strategy for Alkyne Natural Products
  • Guided Fractionation: Perform initial fractionation of the crude extract using techniques like solid-phase extraction (SPE) or column chromatography.[9]

  • Activity Screening: Screen each fraction using the chosen AAC labeling reaction and LC-MS analysis to identify the fractions containing the target alkyne(s).[9]

  • Purification: Subject the active fractions to repeated rounds of semi-preparative or preparative HPLC until the target compound is isolated in pure form.[5][9]

  • Structure Elucidation: Determine the final structure of the isolated compound using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The discovery of this compound containing natural products has been revolutionized by the application of modern chemical and analytical tools. The strategic use of azide-alkyne cycloaddition reactions (both CuAAC and RuAAC) coupled with sensitive LC-MS/MS analysis provides a powerful workflow for identifying these valuable compounds, even when they are unstable or present at very low concentrations.[1] When combined with genome mining, these approaches enable a targeted and efficient discovery pipeline.

Future efforts will likely focus on refining these methods, developing new bioorthogonal reactions, and further integrating bioinformatics to predict novel acetylenic scaffolds. Furthermore, understanding and engineering the biosynthetic machinery, such as the JamABC cassette, opens the door to the de novo biosynthesis of alkyne-tagged products, which can serve as powerful probes in chemical biology and drug discovery.[2][7] These advancements will continue to expand our access to the rich chemical diversity of alkyne-containing natural products and unlock their full therapeutic potential.

References

Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the theoretical underpinnings and computational methodologies driving the application of sp-hybridized alkynes in modern science, from materials to medicine.

The unique linear geometry and high electron density of the carbon-carbon triple bond in sp-alkynes bestow upon them a rich and versatile reactivity, making them invaluable building blocks in fields ranging from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study and exploit the properties of these fascinating molecules. Aimed at researchers, scientists, and drug development professionals, this document delves into the electronic structure, reactivity, and spectroscopic signatures of sp-alkynes, supported by quantitative data, detailed methodologies, and visual representations of key concepts.

The Electronic Landscape and Structural Dynamics of sp-Alkynes

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[3] This arrangement results from the sp hybridization of the two carbon atoms, where one s and one p orbital combine to form two sp hybrid orbitals oriented 180° apart, giving alkynes their characteristic linear geometry.[3][4][5] The remaining two p orbitals on each carbon atom overlap to form the two π bonds, creating a region of high electron density above and below the internuclear axis.[3]

This unique electronic structure has profound implications for the physical and chemical properties of alkynes. The high s-character (50%) of the sp hybrid orbitals leads to shorter and stronger bonds compared to their sp2 and sp3 counterparts.[3][5] Consequently, the C-H bonds in terminal alkynes are more acidic than those in alkenes and alkanes.[4]

Recent computational studies have challenged the traditional view of n-alk-1-ynes as completely flat molecules, revealing the existence of two nearly isoenergetic conformers: a planar and a skewed arrangement at the alkyne connection point.[6] These conformers are separated by a rotational energy barrier of approximately 150 meV, making them kinetically persistent at room temperature.[6] This discovery, validated by high-level computational methods, highlights the conformational complexity of these seemingly simple molecules.[6]

Table 1: Comparative Bond Properties of Hydrocarbons

PropertyAlkane (Ethane)Alkene (Ethene)Alkyne (Ethyne)Source(s)
C-C Bond Length (pm)153134120[3]
C-H Bond Length (Å)1.09--[7]
C-C Bond Dissociation Energy (kcal/mol)--231[3]
C-H Bond Dissociation Energy (kJ/mol)420444552[7]
Hybridizationsp³sp²sp[3]
Bond Angle (°)~109.5~120180[3]

Computational Methodologies for Studying sp-Alkynes

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure, reactivity, and spectroscopic properties of sp-alkynes.[1][8][9] Various functionals, such as B3LYP, M06-2X, and PBE0, are commonly employed in conjunction with appropriate basis sets (e.g., 6-311++G(d,p), def2-TZVP) to achieve a balance between computational cost and accuracy.[2][10]

Protocol for DFT Calculation of a [3+2] Cycloaddition Reaction Barrier

This protocol outlines a general workflow for calculating the activation energy of a [3+2] cycloaddition reaction between an azide and a strained cyclooctyne using DFT.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Initial Geometries: Build the initial 3D structures of the reactants (azide and cyclooctyne) using a molecular editor.

  • Reactant and Product Optimization:

    • Perform geometry optimizations and frequency calculations for the individual reactants and the expected triazole product.

    • Method: M06-2X functional with the 6-311++G(d) basis set is a suitable starting point.[10]

    • Solvation: Include a solvent model (e.g., SMD or PCM with water or a relevant organic solvent) to simulate physiological or experimental conditions.[2]

    • Confirm that the optimized structures correspond to energy minima by ensuring the absence of imaginary frequencies.

  • Transition State (TS) Search:

    • Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state structure connecting the reactants and the product.

    • The initial guess for the TS can be generated by superimposing the reactant molecules in a plausible reactive orientation.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Visualize the imaginary frequency to confirm that it represents the desired bond-forming/breaking process.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the verified TS to confirm that it connects the reactant and product minima.

  • Energy Calculation:

    • Calculate the electronic energies of the optimized reactants, transition state, and product.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The reaction energy (ΔGr) is the difference in Gibbs free energy between the products and the reactants.[10]

Reactivity of sp-Alkynes: A Computational Perspective

The electron-rich nature of the triple bond makes alkynes highly susceptible to a variety of chemical transformations, including cycloadditions, functionalization, and metal-catalyzed reactions.[2][11] Computational studies have been instrumental in elucidating the mechanisms and predicting the outcomes of these reactions.

Cycloaddition Reactions

[3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are cornerstone reactions in click chemistry with widespread applications in bioconjugation and materials science.[6] DFT calculations have been extensively used to study the reaction barriers and regioselectivity of these reactions. For instance, computational studies have shown that the high reactivity of strained cyclic alkynes, such as cyclooctyne, in SPAAC reactions is due to the significant ring strain, which lowers the activation energy of the cycloaddition.[6][10]

Table 2: Calculated Activation Free Energies (ΔG‡) for Azide-Alkyne Cycloadditions

AlkyneReaction TypeΔG‡ (kcal/mol)Computational MethodSource
2-ButyneUncatalyzed22.0M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[10]
CycloheptyneUncatalyzed5.5M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[10]
CyclooctyneUncatalyzed16.5M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[10]

The following diagram illustrates the general workflow for a computational study of a cycloaddition reaction.

Cycloaddition_Workflow Reactants Define Reactants (e.g., Azide, Alkyne) TS_Guess Generate Transition State Guess Reactants->TS_Guess Opt_React Optimize Reactant Geometries Reactants->Opt_React Product Define Product (Triazole) Product->TS_Guess Opt_Prod Optimize Product Geometry Product->Opt_Prod Opt_TS Optimize Transition State Geometry TS_Guess->Opt_TS Freq_React Frequency Calculation (Confirm Minimum) Opt_React->Freq_React Freq_Prod Frequency Calculation (Confirm Minimum) Opt_Prod->Freq_Prod Freq_TS Frequency Calculation (Confirm TS) Opt_TS->Freq_TS Energy Calculate Energies (ΔG‡, ΔGr) Freq_React->Energy Freq_Prod->Energy IRC IRC Calculation Freq_TS->IRC Freq_TS->Energy IRC->Freq_React IRC->Freq_Prod

Caption: Computational workflow for studying a cycloaddition reaction.

C(sp)-H Functionalization

The acidity of the terminal C-H bond in alkynes allows for a variety of functionalization reactions.[12] DFT calculations have been employed to investigate the mechanisms of these reactions, including metal-catalyzed cross-coupling and addition reactions.[12] These studies provide insights into the role of the catalyst, the nature of the transition states, and the factors controlling selectivity.

sp-Alkynes in Drug Discovery and Development

The unique properties of the alkyne functional group have made it a valuable moiety in medicinal chemistry.[13] The introduction of an alkyne can modulate the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile.

Computational Drug Design Workflow

Computational methods play a crucial role in modern drug discovery, from target identification to lead optimization.[14][15] The following diagram illustrates a general workflow for the in silico design of alkyne-based inhibitors.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification (Virtual Screening) cluster_2 Lead Optimization cluster_3 Experimental Validation Target_ID Identify Protein Target Structure_Prep Prepare Target Structure (X-ray, Homology Model) Target_ID->Structure_Prep Docking Molecular Docking Structure_Prep->Docking Lib_Prep Prepare Alkyne-Containing Compound Library Lib_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Hit_to_Lead Hit-to-Lead Selection Scoring->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR ADMET In Silico ADMET Prediction SAR->ADMET Synthesis Synthesis of Promising Compounds ADMET->Synthesis Assay Biological Assays Synthesis->Assay

Caption: In silico drug design workflow for alkyne-based inhibitors.

In Silico Screening of Alkyne-Containing Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[16][17] For alkyne-containing libraries, docking programs can predict the binding modes and affinities of these molecules within the active site of a target protein.[17] This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental investigation.

Biosynthesis and Signaling Pathways of Alkyne-Containing Molecules

Nature has evolved enzymatic machinery to produce a variety of alkyne-containing natural products with diverse biological activities.[4][18] The biosynthesis of these molecules often involves unique enzymatic transformations, such as the desaturation of fatty acids to introduce the triple bond.[4]

The terminal alkyne moiety is a powerful tool for chemical biology, enabling the study of biological processes through "click" chemistry.[19][20] For example, alkyne-tagged biomolecules can be used to visualize and track their localization and interactions within living cells.

The following diagram depicts a simplified representation of a biosynthetic pathway leading to a terminal alkyne-containing amino acid and its subsequent use in a bioorthogonal labeling reaction.

Biosynthesis_Signaling cluster_0 Biosynthesis cluster_1 Bioorthogonal Labeling (Click Chemistry) Precursor Amino Acid Precursor (e.g., L-lysine) Enzyme1 BesD (Chlorinase) Precursor->Enzyme1 Intermediate1 Chlorinated Intermediate Enzyme2 BesC (Oxidative Cleavage) Intermediate1->Enzyme2 Intermediate2 Terminal Alkyne Amino Acid Incorp Incorporation into Protein Intermediate2->Incorp Enzyme1->Intermediate1 Enzyme2->Intermediate2 Enzyme3 BesB (PLP-dependent) Protein Protein of Interest Protein->Incorp Tagged_Protein Alkyne-Tagged Protein Click CuAAC or SPAAC Tagged_Protein->Click Azide_Probe Azide-Fluorophore Probe Azide_Probe->Click Labeled_Protein Fluorescently Labeled Protein Incorp->Tagged_Protein Click->Labeled_Protein

References

The Indispensable Role of sp-Alkynes in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique linear geometry and high electron density of the carbon-carbon triple bond in sp-alkynes make them exceptionally versatile and powerful building blocks in organic synthesis. Their reactivity allows for the construction of complex molecular architectures, a feature extensively exploited in the fields of medicinal chemistry, natural product synthesis, and materials science. This technical guide provides an in-depth exploration of the pivotal role of terminal (sp-hybridized) alkynes as starting materials, detailing key transformations, experimental protocols, and their applications in the development of novel therapeutics.

Core Reactivity and Applications

Terminal alkynes are characterized by a weakly acidic terminal proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent acetylide nucleophile.[1][2] This fundamental reactivity, coupled with the ability of the triple bond to undergo a variety of addition and cycloaddition reactions, positions sp-alkynes as foundational starting materials for a diverse array of synthetic transformations.[3][4][5] Their utility is particularly prominent in the synthesis of pharmaceuticals and other bioactive molecules, where the introduction of the rigid alkyne motif or its subsequent conversion to other functional groups is a key strategic element.[6][][8][9]

Key Synthetic Transformations Involving sp-Alkynes

The synthetic utility of sp-alkynes is best illustrated through several classes of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and terminal alkynes are privileged coupling partners in many of these transformations.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction, co-catalyzed by palladium and copper complexes, is widely used in the synthesis of conjugated enynes and aryl alkynes.[12][13]

Experimental Protocol: A Click-Reagent Version of Sonogashira Coupling [14]

To a solution of aryl halide in a 1:1 mixture of DMF and Et3N under a nitrogen atmosphere, Pd(PPh3)4 is added, followed by the terminal alkyne. After stirring for 5 minutes, a solution of sodium ascorbate (6 mol %) in DMF is added, followed by a solution of CuSO4 (1 mol %) in DMF. The reaction mixture is then stirred for 4 hours at 80 °C. Upon completion, the reaction is extracted with ethyl acetate, washed with ammonium chloride and brine, and dried over anhydrous Na2SO4.

Sonogashira_Mechanism

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes through the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[15][16][17] This reaction is particularly valuable for constructing polyyne natural products.[18][19]

Experimental Protocol: Cadiot-Chodkiewicz Coupling [15]

The coupling reaction is typically carried out in methanol with piperidine as the base. The terminal alkyne is reacted with a haloalkyne in the presence of a catalytic amount of copper(I) bromide and hydroxylamine hydrochloride.

Cadiot_Chodkiewicz_Mechanism

These related reactions facilitate the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[20][21][22] The Glaser coupling typically employs a copper(I) salt and an oxidant, while the Eglinton modification uses a stoichiometric amount of a copper(II) salt.[21] The Hay coupling utilizes a copper(I) salt in conjunction with a chelating ligand like TMEDA.[21][22]

Experimental Protocol: Glaser-Hay Coupling for Bioconjugation [23]

A protein containing a p-propargyloxyphenylalanine residue is reacted with an alkyne-functionalized molecule (e.g., AlexaFluor-488 alkyne) in the presence of CuI and TMEDA. The reaction is conducted in a suitable buffer at 4 °C for 4 hours. To minimize protein degradation, a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) can be included.

Coupling ReactionCatalyst/ReagentsProduct TypeKey Features
Sonogashira Pd catalyst, Cu(I) cocatalyst, amine baseUnsymmetrical aryl/vinyl alkynesBroad functional group tolerance.[10]
Cadiot-Chodkiewicz Cu(I) salt, amine baseUnsymmetrical 1,3-diynesCouples terminal alkynes with haloalkynes.[15][24]
Glaser Cu(I) salt, oxidant (e.g., O2)Symmetrical 1,3-diynesOne of the oldest C-C bond forming reactions.[20]
Eglinton Stoichiometric Cu(II) salt (e.g., Cu(OAc)2)Symmetrical 1,3-diynesDoes not require an external oxidant.[21]
Hay Cu(I)-TMEDA complexSymmetrical 1,3-diynesImproved solubility of the catalyst.[21][22]
Cycloaddition Reactions

The electron-rich triple bond of sp-alkynes readily participates in cycloaddition reactions, providing access to a wide variety of heterocyclic compounds.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[25][26] The copper(I)-catalyzed version (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and compatibility with a broad range of functional groups and reaction conditions, including aqueous environments.[27][28] This has made it an invaluable tool for bioconjugation, drug discovery, and materials science.[6][29] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary access to the 1,5-disubstituted triazole regioisomer.[25]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [27]

The CuAAC reaction can be performed under various conditions. A typical procedure involves reacting the azide and terminal alkyne in a suitable solvent (e.g., water, t-butanol, or a mixture) in the presence of a copper(I) source. The copper(I) can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate.

CuAAC_Workflow

Cycloaddition VariantCatalystRegioisomerKey Features
Thermal Huisgen NoneMixture of 1,4- and 1,5-Requires elevated temperatures.[25]
CuAAC Copper(I)1,4-disubstitutedHigh reaction rates, mild conditions, bioorthogonal.[25][27]
RuAAC Ruthenium1,5-disubstitutedComplements CuAAC, works with internal alkynes.[25][26]
SPAAC Strain-promoted (e.g., cyclooctynes)-Metal-free, suitable for living systems.[29]
Alkyne Metathesis

Alkyne metathesis involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[30][31] This transformation allows for the synthesis of new internal alkynes from two different starting alkynes (cross-metathesis) or the formation of macrocycles via ring-closing alkyne metathesis (RCAM).[30][32] While terminal alkynes themselves are not direct substrates for metathesis (they tend to polymerize), they are crucial precursors for the internal alkynes used in these reactions.[33]

Alkyne_Metathesis_Types

Conclusion

The sp-alkyne moiety is a fundamental and enabling functional group in modern organic synthesis. Its unique electronic properties and reactivity profile have given rise to a powerful suite of synthetic methodologies that are indispensable in academic and industrial research, particularly in the realm of drug discovery and development. The continued innovation in catalysis and reaction design promises to further expand the synthetic utility of these versatile building blocks, paving the way for the efficient construction of ever more complex and valuable molecules.

References

An In-depth Technical Guide to the Introduction and Removal of sp-Alkyne Functional Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The sp-alkyne functional group, with its unique linear geometry and high reactivity, has become an indispensable tool in modern chemical biology, drug discovery, and materials science. Its utility as a versatile synthetic handle for the construction of complex molecules and bioconjugation via "click chemistry" has led to the development of a wide array of methods for its introduction and removal. This technical guide provides a comprehensive overview of the core methodologies for installing and cleaving the this compound functionality, with a focus on practical applications for researchers in the life sciences.

Introduction of the this compound Functional Group

The introduction of a terminal alkyne into a molecule opens up a gateway to a vast range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstones of bioorthogonal chemistry.[1][2] Several robust methods exist for the installation of this functional group, each with its own advantages and substrate scope.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Reaction Scheme:

Key Features:

  • Mild Reaction Conditions: Often proceeds at room temperature.[4]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the halide and alkyne coupling partners.[3][5]

  • Reactivity of Halides: I > Br > Cl > OTf.[4]

Table 1: Comparison of Catalysts and Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Substrate ScopeReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp85-95Aryl iodides, bromides[3]
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF6070-90Electron-rich/poor aryl halides[6]
Copper-free (Pd catalyst)PiperidineToluene8075-90Avoids alkyne homocoupling[7]

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

  • To a stirred solution of 4-iodotoluene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in degassed triethylamine (5 mL) is added phenylacetylene (1.2 mmol) under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.

Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

The Seyferth-Gilbert homologation provides a route to terminal alkynes from aldehydes or ketones, extending the carbon chain by one.[8][9] The reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). A significant improvement is the Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) and allows for milder reaction conditions with a broader range of substrates.[10][11]

Reaction Scheme (Ohira-Bestmann Modification):

Key Features:

  • One-carbon homologation: Converts an aldehyde to a terminal alkyne.

  • Mild Conditions (Ohira-Bestmann): Uses potassium carbonate as a base, making it suitable for base-sensitive substrates.[11]

  • High Yields: Often provides the alkyne product in excellent yields.[9]

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Reactions

MethodReagentBaseTemperature (°C)Yield (%)Substrate CompatibilityReference
Seyferth-GilbertDimethyl (diazomethyl)phosphonatet-BuOK-78 to RT60-85Less suitable for base-sensitive substrates[8]
Ohira-BestmannDimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃Room Temp80-95Broad, including enolizable aldehydes[10][11]

Experimental Protocol: Ohira-Bestmann Reaction with Benzaldehyde

  • To a solution of benzaldehyde (1.0 mmol) and potassium carbonate (2.0 mmol) in methanol (5 mL) is added a solution of the Ohira-Bestmann reagent (1.2 mmol) in methanol (2 mL) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield phenylacetylene.

Protection and Deprotection of Terminal Alkynes

The acidic proton of a terminal alkyne can interfere with many organic reactions. Therefore, it is often necessary to protect this functionality. Silyl protecting groups are the most commonly employed for this purpose due to their ease of introduction, stability, and facile removal.[12]

Silyl Protection of Terminal Alkynes

Trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are two of the most common silyl protecting groups for alkynes. The choice of protecting group depends on the required stability, with TIPS being significantly more robust than TMS.[12]

Reaction Scheme (TMS Protection):

Experimental Protocol: TMS Protection of Phenylacetylene

  • To a solution of phenylacetylene (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • The mixture is stirred for 30 minutes at 0 °C.

  • Chlorotrimethylsilane (TMSCl, 1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by distillation or chromatography.

Deprotection of Silyl-Protected Alkynes

The removal of silyl protecting groups is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under milder basic conditions.[12][13]

Table 3: Common Deprotection Methods for Silyl Alkynes

Silyl GroupReagentSolventTemperature (°C)Yield (%)CommentsReference
TMSK₂CO₃MethanolRoom Temp90-99Mild and selective for TMS over TIPS[12]
TMSTBAFTHF0 to RT90-98Very common and effective[12]
TIPSTBAFTHFRoom Temp85-95Longer reaction times than TMS[13]
TIPSAgFMethanolRoom Temp~81Effective for base-sensitive substrates[13]

Experimental Protocol: TBAF Deprotection of a TMS-Alkyne

  • To a solution of the TMS-protected alkyne (1.0 mmol) in THF (10 mL) at 0 °C is added TBAF (1.1 mL of a 1 M solution in THF).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Removal of the this compound Functional Group

In some synthetic strategies, the complete removal of the alkyne functional group is necessary. This is most commonly achieved through oxidative cleavage.

Oxidative Cleavage

Ozonolysis or treatment with strong oxidizing agents like potassium permanganate can cleave the carbon-carbon triple bond, typically yielding carboxylic acids.

Reaction Scheme (Ozonolysis of an Internal Alkyne):

Key Features:

  • Cleavage Products: Internal alkynes yield two carboxylic acids, while terminal alkynes produce a carboxylic acid and carbon dioxide.

  • Harsh Conditions: Requires strong oxidizing agents.

Table 4: Oxidative Cleavage Methods for Alkynes

ReagentWork-upProducts from Internal AlkyneProducts from Terminal AlkyneReference
O₃H₂OTwo carboxylic acidsCarboxylic acid + CO₂
KMnO₄, heatH₃O⁺Two carboxylic acidsCarboxylic acid + CO₂

Experimental Protocol: Ozonolysis of Diphenylacetylene

  • A solution of diphenylacetylene (1.0 mmol) in dichloromethane (20 mL) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The reaction mixture is purged with nitrogen to remove excess ozone.

  • Water (5 mL) is added, and the mixture is allowed to warm to room temperature and stirred overnight.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated to yield benzoic acid.

Applications in Drug Development and Chemical Biology

The this compound functional group serves as a powerful bioorthogonal handle for the site-specific modification of biomolecules. This has profound implications for drug discovery, diagnostics, and understanding complex biological processes.

Bioorthogonal Labeling via Click Chemistry

Metabolic labeling with alkyne-modified building blocks (e.g., amino acids or sugars) allows for their incorporation into proteins or glycans in living cells.[14] Subsequent reaction with an azide-functionalized probe (e.g., a fluorophore or biotin) via CuAAC or SPAAC enables visualization and identification of the labeled biomolecules.[2]

Bioorthogonal_Labeling_Workflow cluster_0 In Living Cell cluster_1 Lysis & Detection Metabolite Alkyne-Modified Metabolite (e.g., Sugar) Incorporation Metabolic Incorporation Metabolite->Incorporation Cellular uptake Biomolecule Biomolecule with Alkyne Tag Incorporation->Biomolecule Biosynthesis Lysis Cell Lysis Biomolecule->Lysis Click Click Chemistry (CuAAC or SPAAC) Lysis->Click Labeled_Biomolecule Labeled Biomolecule Click->Labeled_Biomolecule Probe Azide-Probe (e.g., Fluorophore) Probe->Click Analysis Analysis (e.g., Microscopy, MS) Labeled_Biomolecule->Analysis

Caption: Workflow for bioorthogonal labeling of biomolecules using an alkyne reporter.

Target Identification in Drug Discovery

Alkyne-functionalized small molecules can be used as chemical probes to identify their protein targets.[15] The probe is incubated with a cell lysate, and the target proteins that bind to it can be covalently captured via click chemistry with an azide-biotin tag, followed by affinity purification and identification by mass spectrometry.

Target_ID_Workflow Probe Alkyne-Modified Drug Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Probe_Target Probe-Target Complex Incubation->Probe_Target Click_Biotin Click Reaction with Azide-Biotin Probe_Target->Click_Biotin Biotinylated_Complex Biotinylated Complex Click_Biotin->Biotinylated_Complex Affinity_Purification Affinity Purification (Streptavidin Beads) Biotinylated_Complex->Affinity_Purification Isolated_Target Isolated Target Protein Affinity_Purification->Isolated_Target MS_Analysis Mass Spectrometry (Identification) Isolated_Target->MS_Analysis

Caption: Workflow for target identification using an alkyne-functionalized probe.

Conclusion

The ability to strategically introduce and remove the this compound functional group is a powerful capability in the modern chemist's toolbox. The methodologies outlined in this guide, from classic cross-coupling reactions to modern bioorthogonal labeling strategies, provide researchers, scientists, and drug development professionals with the essential knowledge to harness the versatility of the alkyne for their specific applications. As new catalytic systems and bioorthogonal reactions continue to be developed, the importance of the this compound in advancing science and medicine is set to grow even further.

References

An In-depth Technical Guide to the Electrophilicity of the Alkyne Triple Bond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Dual Nature of the Alkyne Triple Bond

The carbon-carbon triple bond of an alkyne, a region of high electron density, paradoxically exhibits significant electrophilic character. This duality in reactivity is fundamental to its utility in organic synthesis and drug design. The sp-hybridization of the carbon atoms results in a more linear and less sterically hindered geometry compared to sp²-hybridized alkenes. The s-character of the sp orbitals is 50%, leading to the electrons in the C-C sigma bond being held more closely to the carbon nuclei. This increased electronegativity of the sp-hybridized carbons renders the alkyne triple bond more susceptible to nucleophilic attack than a corresponding alkene double bond.[1]

However, the high electron density of the two π-bonds also allows alkynes to react with electrophiles.[2][3] Despite this, electrophilic additions to alkynes are often slower than to alkenes. This is attributed to the formation of a high-energy, unstable vinyl cation intermediate during the reaction.[4][5] The electrophilicity of the alkyne can be significantly enhanced through several strategies, making it a versatile functional group in modern chemistry.

Factors Influencing Alkyne Electrophilicity

The inherent electrophilicity of an alkyne can be modulated by a variety of factors, both electronic and steric. Understanding these factors is crucial for predicting and controlling the reactivity of alkynes.

  • Substitution: The nature of the substituents on the alkyne has a profound effect on its electrophilicity. Electron-withdrawing groups (EWGs) conjugated to the triple bond significantly increase its electrophilic character by delocalizing the negative charge that develops upon nucleophilic attack. This makes "activated alkynes," such as ynones, propiolates, and propiolamides, potent Michael acceptors for soft nucleophiles.[3][6][7] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the triple bond.

  • Catalysis: The electrophilicity of non-activated alkynes can be dramatically increased by the use of catalysts. Lewis acids, particularly mercuric (Hg²⁺) and gold(I) salts, are effective in activating the alkyne triple bond towards nucleophilic attack.[8][9] These metal ions coordinate to the alkyne, forming a π-complex that polarizes the triple bond and makes it more susceptible to nucleophiles.

  • Proximity-Driven Reactivity: In the context of drug development, particularly with covalent inhibitors, the electrophilicity of the alkyne warhead is not the sole determinant of reactivity. The binding affinity of the inhibitor scaffold to the target protein places the alkyne in close proximity to a nucleophilic amino acid residue (e.g., cysteine), leading to a "proximity-driven" reaction. In such cases, even a seemingly unactivated alkyne can act as a potent electrophile.[2][10]

The interplay of these factors is summarized in the following diagram:

Alkyne_Electrophilicity_Factors cluster_factors Alkyne Alkyne Triple Bond Factors Influencing Factors Substituents Substituents (EWG/EDG) Factors->Substituents Catalysis Catalysis (e.g., Hg²⁺, Au⁺) Factors->Catalysis Proximity Proximity-Driven Effects Factors->Proximity Reactivity Electrophilic Reactivity Substituents->Reactivity Catalysis->Reactivity Proximity->Reactivity

Factors influencing the electrophilic reactivity of the alkyne triple bond.

Quantitative Analysis of Alkyne Electrophilicity

The electrophilicity of alkynes can be quantified both computationally and experimentally, allowing for a more precise understanding and prediction of their reactivity.

Computational Analysis: The Electrophilicity Index (ω)

A powerful theoretical tool for quantifying electrophilicity is the global electrophilicity index (ω), defined within the framework of Density Functional Theory (DFT). The electrophilicity index is a measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity index provides a quantitative scale to compare the electrophilic character of different molecules. A higher ω value indicates a stronger electrophile. Studies have shown a good linear correlation between the electrophilicity index and Hammett constants for substituted alkynes, validating its use in predicting reactivity trends.[5][6][11]

Table 1: DFT-Calculated Global Electrophilicity Index (ω) for Substituted Phenyl Alkynes

Substituent (R)Electrophilicity Index (ω) in eV
-H1.13
-CH₃1.05
-F1.14
-Cl1.32
-Br1.33
-CHO2.10
-t-Bu0.92

Data compiled from theoretical studies on para-substituted phenyl alkynes.[5][6]

Experimental Analysis: Kinetic Studies

The electrophilicity of alkynes can be experimentally determined by measuring the rates of their reactions with nucleophiles.

For activated alkynes, the rate of nucleophilic (Michael) addition provides a direct measure of their electrophilicity. The reaction rates are highly dependent on the nature of the activating group, with the general trend being: ynone > propiolate > propiolamide.[3][12]

Table 2: Kinetic Data for Thiol-Michael Addition to Activated Alkynes

Alkyne ElectrophileNucleophileConditionsRate Constant (k) or Conversion
Phenyl ynoneThiol-containing peptideAqueous acetonitrile100% conversion
Methyl propiolateThiol-containing peptideAqueous acetonitrile30% conversion
PhenylpropiolamideThiol-containing peptideAqueous acetonitrile<5% conversion
Ethyl propiolate1-DodecanethiolTriethylamine catalyst85% conversion in 60 min

Data extracted from studies on nucleophilic additions to activated alkynes.[12]

In the context of drug development, the efficiency of an irreversible covalent inhibitor is quantified by the second-order rate constant kinact/KI. This value reflects both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[13][14][15] While a comprehensive table is difficult to compile due to variations in experimental conditions, the determination of kinact/KI is a standard method for quantifying the electrophilic reactivity of alkyne-based inhibitors in a biological context.

Experimental Protocols for Investigating Alkyne Electrophilicity

The electrophilic nature of the alkyne triple bond is typically investigated through addition reactions. Below are detailed protocols for two key transformations: the Markovnikov hydration and the anti-Markovnikov hydroboration-oxidation.

Protocol 1: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne (Markovnikov Addition)

This reaction demonstrates the activation of an alkyne by a Lewis acid catalyst and the subsequent nucleophilic attack by water, leading to the formation of a methyl ketone.[7][9][16][17][18][19]

Objective: To synthesize a methyl ketone from a terminal alkyne via electrophilic addition of water.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add a solution of concentrated sulfuric acid in water (e.g., 5 mL H₂SO₄ in 50 mL H₂O).

  • Add a catalytic amount of mercury(II) sulfate (e.g., 0.5 g).

  • Heat the mixture to a gentle reflux (e.g., 60-70 °C).

  • Slowly add the terminal alkyne (e.g., 0.1 mol) to the refluxing solution via a dropping funnel over a period of 30 minutes.

  • Continue to heat under reflux for an additional 2-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting ketone by distillation or column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Hydration_Workflow Start Start: Terminal Alkyne Setup Reaction Setup: - Round-bottom flask - Reflux condenser Start->Setup Reagents Add Reagents: - H₂SO₄/H₂O - HgSO₄ (catalyst) Setup->Reagents Heat Heat to Reflux (60-70 °C) Reagents->Heat AddAlkyne Slowly Add Alkyne Heat->AddAlkyne Reflux Reflux for 2-3 hours (Monitor by TLC) AddAlkyne->Reflux Workup Workup: - Cool - Extract with Ether - Wash & Dry Reflux->Workup Purify Purification: (Distillation or Chromatography) Workup->Purify End End: Methyl Ketone Purify->End

Experimental workflow for the mercury(II)-catalyzed hydration of a terminal alkyne.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of a Terminal Alkyne

This two-step procedure results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. A sterically hindered borane is used to prevent double addition.[2][6][8][9][20]

Objective: To synthesize an aldehyde from a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Disiamylborane or 9-BBN (borane reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon atmosphere setup.

Procedure: Step A: Hydroboration

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the terminal alkyne (e.g., 0.1 mol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane reagent (e.g., 0.1 mol of 9-BBN) as a solution in THF via the dropping funnel.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Step B: Oxidation 6. Cool the reaction mixture back to 0 °C. 7. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C. 8. After the addition is complete, stir the mixture at room temperature for 1-2 hours. 9. Add diethyl ether to extract the product. 10. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with more diethyl ether. 11. Combine the organic layers and wash with brine. 12. Dry the organic layer over anhydrous magnesium sulfate. 13. Filter and remove the solvent under reduced pressure. 14. Purify the resulting aldehyde by distillation or column chromatography. 15. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Synthesis of an Activated Alkyne (Ethyl Propiolate)

This protocol describes the synthesis of an activated alkyne, which can then be used in nucleophilic addition reactions to further probe its electrophilicity.[2][8][10][17][20]

Objective: To synthesize ethyl propiolate from propargyl alcohol.

Materials:

  • Propargyl alcohol

  • Ethanol

  • Calcium hypochlorite (Ca(OCl)₂)

  • Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves or anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (e.g., 0.1 mol) and ethanol (e.g., 0.3 mol) in dichloromethane (100 mL).

  • Add a water-retaining agent such as molecular sieves.

  • Cool the mixture in an ice bath to 10 °C.

  • Slowly add a solution of calcium hypochlorite (e.g., 0.4 mol) and acetic acid in dichloromethane.

  • Stir the reaction at a temperature between 10-40 °C, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove solids.

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the crude ethyl propiolate by vacuum distillation.

  • Characterize the product by ¹H NMR and IR spectroscopy.

Application in Drug Development: Covalent Inhibition of Kinase Signaling Pathways

The electrophilicity of the alkyne triple bond has been harnessed in the design of targeted covalent inhibitors (TCIs). These drugs form a permanent covalent bond with a nucleophilic residue in the active site of a target protein, leading to irreversible inhibition. A key advantage of using an alkyne as an electrophilic "warhead" is its low intrinsic reactivity, which minimizes off-target reactions and potential toxicity. The covalent bond formation is primarily driven by the high local concentration of the warhead within the active site upon binding of the inhibitor scaffold.[9][10][21][22]

A prominent example is the targeting of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways implicated in autoimmune diseases.[1][9][21][22] The active site of JAK3 contains a unique cysteine residue (Cys-909) that is not present in other JAK family members. This allows for the design of highly selective JAK3 inhibitors that contain an electrophilic alkyne warhead.

The JAK-STAT Signaling Pathway and its Inhibition

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the cell nucleus, where it modulates gene expression.[1][10][22] The pathway is integral to the immune response, and its dysregulation is associated with various inflammatory and autoimmune disorders.

The general mechanism of the JAK-STAT pathway is as follows:

  • A cytokine binds to its receptor, causing receptor dimerization.

  • The associated JAKs are brought into close proximity and phosphorylate each other (trans-phosphorylation), becoming activated.

  • The activated JAKs then phosphorylate tyrosine residues on the receptor.

  • Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphotyrosine sites via their SH2 domains.

  • The STATs are then phosphorylated by the JAKs.

  • Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes.

An alkyne-based covalent inhibitor of JAK3 binds to the ATP-binding site of the kinase. The electrophilic alkyne is positioned in close proximity to the Cys-909 residue, which then acts as a nucleophile, attacking the alkyne to form a stable vinyl sulfide covalent bond. This irreversibly blocks the kinase activity of JAK3, thereby inhibiting the downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK3_inactive JAK3 (inactive) STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK3_active JAK3 (active) JAK3_inactive->JAK3_active 2. Trans-phosphorylation JAK3_active->Receptor 3. Receptor Phosphorylation STAT_active p-STAT STAT_inactive:e->STAT_active:w 5. STAT Phosphorylation STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Alkyne-based Covalent Inhibitor Inhibitor->JAK3_active Covalent Inhibition (attacks Cys-909) Transcription Gene Transcription DNA->Transcription

The JAK-STAT signaling pathway and its inhibition by an alkyne-based covalent inhibitor.

Conclusion

The electrophilicity of the alkyne triple bond is a nuanced property governed by hybridization, substitution, and external factors such as catalysis. While intrinsically less reactive towards electrophiles than alkenes due to the formation of unstable vinyl cations, their electrophilic character can be significantly enhanced, making them valuable synthons in organic chemistry. The ability to tune their reactivity has been particularly impactful in the field of drug discovery, where alkynes serve as latent electrophilic warheads in the design of highly selective and potent targeted covalent inhibitors. The continued investigation into the factors that control alkyne electrophilicity will undoubtedly lead to the development of novel synthetic methodologies and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[1][2][3] This reaction, developed by Kenkichi Sonogashira, has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[1][4][5] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][6][7] The ability to construct complex molecular architectures containing arylalkyne and conjugated enyne moieties makes the Sonogashira coupling a key strategy in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2]

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A copper-free variant of the reaction also exists.

Palladium-Copper Co-catalyzed Mechanism

The widely accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.[1][2][7]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.[1][2] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.[1][2][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[1][2][7]

Copper-Free Sonogashira Coupling

In the absence of a copper co-catalyst, the mechanism is slightly different. The deprotonation of the alkyne is thought to occur on the palladium center after the formation of a π-alkyne complex.[2] While this method avoids the use of copper, which can sometimes lead to side reactions like alkyne homocoupling, it may require specific ligands or harsher reaction conditions.[5]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following tables summarize typical conditions and reported yields for the coupling of various aryl halides with terminal alkynes.

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT95J. Org. Chem. 1998, 63, 8551
BromobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (5)n-BuNH₂Benzene8091Tetrahedron Lett. 1975, 16, 4467
1-Iodonaphthalene1-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (2)Et₃NDMF5098Org. Lett. 2003, 5, 1841
4-BromobenzonitrileTrimethylsilylacetylenePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)-Cs₂CO₃Dioxane10096Org. Lett. 2000, 2, 1729
2-IodopyridineEthynylbenzenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT89Org. Lett. 2020, 22, 265

Table 1: Typical Reaction Conditions for Sonogashira Coupling.

Catalyst SystemAryl HalideAlkyneYield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIAryl IodidesTerminal Alkynes>90Mild conditions, often at room temperature.
Pd(PPh₃)₄ / CuIAryl BromidesTerminal Alkynes80-95Higher temperatures may be required.[8]
Pd(OAc)₂ / Ligand / CuIAryl Bromides/ChloridesTerminal Alkynes70-90Bulky, electron-rich phosphine ligands can improve efficiency.[2]
NiCl₂(PCy₃)₂ / CuIAryl Iodides/BromidesTerminal AlkynesGood to excellentNickel-catalyzed variant for specific applications.[9][10]

Table 2: Catalyst System Performance.

Experimental Protocols

This section provides a general, detailed protocol for a typical Sonogashira coupling reaction. Researchers should optimize the conditions for their specific substrates.

Materials and Reagents
  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.02-0.10 mmol, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 mmol, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride, brine, sodium sulfate, silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

    • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

    • Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

    • Stir the reaction at room temperature or heat as required (reaction progress can be monitored by TLC). Reactions with aryl iodides often proceed at room temperature, while aryl bromides may require heating.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with the same solvent.[8]

    • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure coupled product.[11]

Mandatory Visualizations

Sonogashira_Mechanism Palladium-Copper Catalyzed Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_b R¹-Pd(II)L₂-X pd0->pd_complex_b Oxidative Addition pdi R¹-X pd_complex_c R¹-Pd(II)L₂-C≡CR² pd_complex_b->pd_complex_c Transmetalation pd_complex_c->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex_c->product cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Deprotonation alkyne H-C≡C-R² base Base cu_acetylide->pd_complex_b Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Workflow General Experimental Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst, CuI, Base, Solvent) under Inert Atmosphere start->setup add_alkyne Add Terminal Alkyne setup->add_alkyne reaction Stir at RT or Heat add_alkyne->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Filter, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

Applications of sp-Alkyne in Bioorthogonal Chemistry: Advanced Protocols and Technical Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in their native environment. Among the arsenal of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) stands out for its efficiency, selectivity, and biocompatibility. This copper-free click chemistry reaction utilizes a strained cyclooctyne, an sp-hybridized alkyne within an eight-membered ring, to react specifically with an azide-modified biomolecule. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[][2][3][4] This document provides detailed application notes and experimental protocols for the use of sp-alkynes in key areas of bioorthogonal chemistry.

Core Applications and Methodologies

The versatility of sp-alkyne chemistry has led to its widespread adoption in various fields, including:

  • Cell Surface Glycan Labeling: Metabolic glycan engineering (MGE) allows for the introduction of azide-modified sugars into the glycan structures of living cells. Subsequent reaction with a cyclooctyne-bearing probe enables the visualization and study of glycans.[5][6]

  • Protein Labeling and Imaging: Through genetic code expansion, unnatural amino acids containing strained alkynes can be site-specifically incorporated into proteins of interest. This allows for precise labeling with azide-functionalized probes for imaging and functional studies.[7][8][9][10]

  • Antibody-Drug Conjugate (ADC) Development: The robust and specific nature of the SPAAC reaction is leveraged to conjugate potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[11][12][13]

Application Note 1: Live Cell Imaging of Cell Surface Glycans

This application note describes the metabolic labeling of cell surface sialoglycans with an azide-modified sialic acid precursor followed by fluorescent labeling using a dibenzocyclooctyne (DBCO)-functionalized dye.

Experimental Workflow

GlycanLabeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Analysis a Azide-Modified Sugar (e.g., Ac4ManNAz) c Incubation (48h) a->c b Cell Culture b->c d Azide-Labeled Cell Surface Glycans c->d f Incubation (1h) d->f e DBCO-Fluorophore e->f g Fluorescently Labeled Cell Surface Glycans f->g h Wash Cells (PBS) g->h i Fluorescence Microscopy or Flow Cytometry h->i

Caption: Workflow for metabolic glycan labeling and imaging.

Detailed Protocol: Labeling of Cell Surface Sialoglycans

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable culture vessel and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.[6]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in complete culture medium to a final concentration of 10-50 µM.

    • Remove the Ac4ManNAz-containing medium from the cells and wash them twice with PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 1 hour at 37°C, protected from light.[5]

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Application Note 2: Site-Specific Labeling of Proteins in Live Cells

This application note details the site-specific incorporation of a strained alkyne-bearing unnatural amino acid into a protein of interest (POI) using genetic code expansion, followed by fluorescent labeling via SPAAC.

Experimental Workflow

ProteinLabeling cluster_0 Step 1: Genetic Modification cluster_1 Step 2: Protein Expression cluster_2 Step 3: SPAAC Labeling a Plasmid for POI with Amber Stop Codon (TAG) c Transfect Mammalian Cells a->c b Plasmid for Orthogonal Aminoacyl-tRNA Synthetase/tRNA b->c e Incubate (24-48h) c->e d Add this compound Unnatural Amino Acid d->e f Expression of POI with This compound Handle e->f h Incubate with Live Cells f->h g Azide-Fluorophore g->h i Fluorescently Labeled POI h->i

Caption: Workflow for site-specific protein labeling.

Detailed Protocol: Labeling of a Cell Surface Receptor

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmids: one encoding the protein of interest with an amber stop codon at the desired labeling site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Transfection reagent

  • This compound-containing unnatural amino acid (e.g., a cyclooctyne-lysine derivative)

  • Azide-functionalized fluorescent dye (e.g., Azide-AF647)

  • Complete cell culture medium

  • PBS

Procedure:

  • Transfection:

    • Co-transfect the mammalian cells with the two plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7][8]

    • Allow the cells to recover for 24 hours.

  • Incorporation of the Unnatural Amino Acid:

    • Replace the medium with fresh complete medium containing the this compound unnatural amino acid at a final concentration of 0.5-1 mM.

    • Incubate the cells for 24-48 hours to allow for expression of the protein of interest with the incorporated cyclooctyne handle.[10]

  • SPAAC Labeling:

    • Prepare a solution of the azide-fluorophore in complete medium at a final concentration of 5-25 µM.

    • Wash the cells twice with PBS.

    • Add the azide-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • The labeled cells can now be analyzed by fluorescence microscopy, flow cytometry, or western blot.

Application Note 3: Synthesis of Antibody-Drug Conjugates (ADCs)

This application note provides a general protocol for the conjugation of an azide-modified cytotoxic drug to an antibody that has been functionalized with a strained alkyne.

Experimental Workflow

ADC_Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: SPAAC Conjugation cluster_2 Step 3: Purification & Analysis a Antibody c Reaction a->c b DBCO-NHS Ester b->c d DBCO-Antibody c->d f Reaction d->f e Azide-Drug e->f g Antibody-Drug Conjugate (ADC) f->g h Purification (e.g., SEC) g->h i Characterization (e.g., Mass Spec, HPLC) h->i

Caption: Workflow for Antibody-Drug Conjugate synthesis.

Detailed Protocol: ADC Synthesis via SPAAC

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Azide-functionalized cytotoxic drug

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification with DBCO:

    • Prepare a stock solution of DBCO-NHS ester in DMSO.

    • Add a 5-10 molar excess of the DBCO-NHS ester to the antibody solution. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess DBCO-NHS ester by buffer exchange using a desalting column or dialysis into PBS.

  • SPAAC Conjugation:

    • Prepare a stock solution of the azide-drug in DMSO.

    • Add a 3-5 molar excess of the azide-drug to the DBCO-modified antibody solution.

    • Incubate the reaction for 4-16 hours at room temperature or 37°C.[11]

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and other small molecules.[14]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry or hydrophobic interaction chromatography (HIC).

Quantitative Data on this compound Reactivity

The choice of cyclooctyne can significantly impact the kinetics of the SPAAC reaction. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k2, M⁻¹s⁻¹)Reference
CyclooctyneOCT~0.001[15]
Aryl-less CyclooctyneALO~0.004[15]
4-DibenzocyclooctynolDIBO0.0567[7]
DIBO Carbamate-0.0696[7]
DIBO Ketone-0.2590[7]
Difluorinated CyclooctyneDIFO~0.3[7]
Bicyclo[6.1.0]nonyneBCN~0.6-1.0[2]
Azacyclooctyne-~0.1
DibenzoazacyclooctyneDBCO~0.1-0.3[3]
BiarylazacyclooctynoneBARAC~0.9[3]
TetramethylthiacycloheptyneTMTH>1.0[3]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Conclusion

The applications of this compound in bioorthogonal chemistry are vast and continue to expand. The SPAAC reaction provides a powerful tool for researchers to label, track, and manipulate biomolecules in living systems with high specificity and minimal perturbation. The protocols and data presented here serve as a guide for the implementation of this versatile chemistry in a variety of research and development settings. As new generations of strained alkynes with even faster kinetics and improved stability are developed, the scope of this compound applications is poised to grow even further.[2]

References

Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of various biomolecules using sp-alkyne tags. This powerful technique allows for the bioorthogonal introduction of a small, chemically unique alkyne group into proteins, glycans, lipids, and nucleic acids within living cells and organisms. The incorporated alkyne tag serves as a handle for subsequent covalent modification with a reporter molecule, such as a fluorophore or a biotin affinity tag, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization, enrichment, and identification of newly synthesized or modified biomolecules, providing valuable insights into dynamic cellular processes.

Applications

Metabolic labeling with this compound tags has a wide range of applications in biological research and drug development, including:

  • Proteomics:

    • Monitoring protein synthesis: Using alkyne-tagged amino acid analogs like L-homopropargylglycine (HPG) to label and identify newly synthesized proteins.[1][2]

    • Studying post-translational modifications (PTMs): Investigating dynamic PTMs such as prenylation by incorporating alkyne-modified isoprenoid precursors.[3][4]

    • Activity-based protein profiling (ABPP): Utilizing alkyne-functionalized probes that covalently bind to the active sites of specific enzymes.[5]

  • Glycobiology:

    • Visualizing and identifying glycans: Introducing alkyne-modified monosaccharides into cellular glycan structures to study their biosynthesis, trafficking, and localization.[6][7][8]

    • Glycoproteomics: Enriching and identifying glycoproteins from complex biological samples.[7]

  • Lipidomics:

    • Tracing lipid metabolism and trafficking: Following the metabolic fate of alkyne-labeled fatty acids and other lipid precursors.

    • Identifying protein-lipid interactions: Capturing and identifying proteins that interact with specific lipids.

  • Genomics:

    • Labeling newly synthesized DNA: Using alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU) to study DNA replication and cell proliferation.[9][10][11]

  • Drug Development:

    • Target identification and validation: Identifying the cellular targets of drugs that are modified with an alkyne tag.

    • Mechanism of action studies: Elucidating how drugs affect the synthesis, modification, and localization of biomolecules.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for metabolic labeling with this compound tags and a relevant signaling pathway that can be studied using this technique.

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_detection Detection A 1. Introduce Alkyne-Tagged Precursor B 2. Metabolic Incorporation A->B C 3. Cell Lysis / Fixation B->C D 4. Click Chemistry Reaction (CuAAC) C->D E 5. Downstream Analysis D->E Reporter Azide-Reporter (Fluorophore, Biotin) Reporter->D

Caption: General experimental workflow for metabolic labeling with this compound tags.

ras_prenylation_pathway cluster_synthesis Isoprenoid Biosynthesis cluster_modification Ras Post-Translational Modification cluster_signaling Downstream Signaling MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA->GGPP FTase Farnesyltransferase (FTase) FPP->FTase GGTase Geranylgeranyltransferase I (GGTase-I) GGPP->GGTase Ras Ras Protein (CaaX) Ras->FTase Ras->GGTase FarnesylatedRas Farnesylated Ras FTase->FarnesylatedRas GeranylgeranylatedRas Geranylgeranylated Ras GGTase->GeranylgeranylatedRas Processing Proteolytic Cleavage (RCE1) Carboxymethylation (ICMT) FarnesylatedRas->Processing GeranylgeranylatedRas->Processing MembraneRas Membrane-Associated Ras Processing->MembraneRas Signaling Activation of Downstream Signaling Cascades (e.g., MAPK, PI3K) MembraneRas->Signaling

Caption: Ras protein prenylation and membrane localization signaling pathway.

Quantitative Data

Metabolic labeling with this compound tags allows for the quantitative analysis of biomolecule dynamics. The following tables summarize representative quantitative data obtained using this technique.

Table 1: Quantification of the Cellular Prenylome by Flow Cytometry and In-Gel Fluorescence.

This table presents data on the relative fluorescence intensity of HeLa cells metabolically labeled with an alkyne-modified isoprenoid analog (C15Alk) and subsequently tagged with a fluorescent azide. The data demonstrates the dose-dependent labeling and the effect of inhibiting endogenous isoprenoid synthesis with lovastatin.[12]

Treatment ConditionNormalized Maximum Fluorescence (Flow Cytometry)Normalized Densitometry (In-Gel Fluorescence)
10 µM C15Alk100%100%
25 µM C15Alk150%140%
50 µM C15Alk200%180%
10 µM C15Alk + 25 µM Lovastatin180%170%
10 µM C15Alk + 10 µM Farnesol50%60%
10 µM C15Alk + 10 µM Geranylgeraniol40%50%

Table 2: Quantitative Chemoproteomic Analysis of Protein Alkylation.

This table illustrates the accuracy of a quantitative chemoproteomic workflow using isotopically tagged, photocleavable azido-biotin reagents to capture and quantify cellular targets labeled with an alkynyl analogue of 4-hydroxy-2-nonenal (aHNE). The observed light/heavy ratios of modified peptides closely match the predefined mixing ratios.[13]

Predefined Light/Heavy RatioObserved Mean Light/Heavy Ratio (log2)Standard Deviation
1:4-2.050.35
1:2-1.030.31
1:10.020.29
2:10.980.33
4:11.950.38

Detailed Experimental Protocols

The following are detailed protocols for the metabolic labeling of proteins, glycans, and DNA with this compound tags.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog, L-homopropargylglycine (HPG).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Click chemistry reaction components:

    • Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper chelator (e.g., THPTA)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with HPG (typically 25-50 µM). The optimal concentration and labeling time (1-24 hours) should be determined empirically for each cell type and experimental goal.

    • Incubate the cells under normal growth conditions for the desired labeling period.

  • Cell Lysis:

    • After labeling, wash the cells twice with cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the labeled proteins) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Protein lysate (50-100 µg)

      • Azide-functionalized reporter (final concentration 10-50 µM)

      • THPTA (final concentration 100 µM)

      • Freshly prepared sodium ascorbate solution (final concentration 1 mM)

      • CuSO₄ solution (final concentration 1 mM)

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.

  • Downstream Analysis:

    • In-gel fluorescence: Precipitate the protein, resuspend in SDS-PAGE sample buffer, and analyze by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

    • Western blotting and affinity purification: If a biotin-azide reporter was used, the labeled proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

Protocol 2: Metabolic Labeling of Cellular Glycans with Alkyne-Modified Monosaccharides

This protocol describes the labeling of cellular glycans using peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) as an example. Similar protocols can be used for other alkyne- or azide-modified sugars.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • PBS

  • Cell lysis buffer

  • Click chemistry reaction components (as in Protocol 1)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac₄GalNAz directly to the culture medium to a final concentration of 25-50 µM. The acetyl groups enhance cell permeability.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the modified sugar into glycans.

  • Cell Lysis and Click Chemistry:

    • Follow the cell lysis procedure as described in Protocol 1.

    • Perform the click chemistry reaction on the cell lysate as described in Protocol 1 to attach a reporter molecule to the alkyne-tagged glycans.

  • Analysis:

    • The analysis of labeled glycoproteins can be performed using in-gel fluorescence, western blotting, or affinity purification followed by mass spectrometry, as described for proteins in Protocol 1.

Protocol 3: Metabolic Labeling of Newly Synthesized DNA with 5-Ethynyl-2'-deoxyuridine (EdU)

This protocol details the labeling of replicating DNA in cultured cells with the thymidine analog EdU for cell proliferation analysis.[10][11]

Materials:

  • Mammalian cell line of interest cultured on coverslips or in multi-well plates

  • Complete cell culture medium

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components as in Protocol 1)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate the cells for a duration that allows for the detection of DNA synthesis (e.g., 2 hours for actively dividing cells). The incubation time can be adjusted depending on the cell cycle length.

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction for EdU Detection:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by mixing the components as described in Protocol 1.

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash the cells twice with PBS.

  • Nuclear Staining and Imaging:

    • Stain the cell nuclei with DAPI or Hoechst 33342 for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. EdU-positive cells (those that have undergone DNA replication during the labeling period) will show a fluorescent signal.

References

Application Notes & Protocols: Synthesis of sp-Alkyne Containing Polymers and Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polymers containing sp-hybridized alkyne units, commonly known as polyynes, represent a unique class of carbon-rich materials.[1] These polymers are characterized by a rigid rod-like structure composed of alternating single and triple carbon-carbon bonds. This unique electronic structure imparts remarkable properties, including high conductivity and significant nonlinear optical activity, making them promising candidates for applications in molecular electronics, optoelectronics, and nanotechnology as molecular wires.[1][2][3] However, the synthesis of stable, long-chain polyynes presents significant challenges due to their inherent instability under ambient conditions.[2][3] This document provides an overview of key synthetic strategies, detailed experimental protocols, and applications for these advanced materials.

Key Synthetic Strategies

The primary methods for synthesizing polyyne chains involve the coupling of terminal alkynes. These reactions have been adapted for polymerization to create extended conjugated systems.

Glaser-Hay Coupling

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes using a copper(I) salt, a base, and an oxidant to form symmetric 1,3-diynes.[1][4] The Hay modification utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which accelerates the reaction and improves its versatility.[4][5][6] This method is foundational for the synthesis of homopolymers from diacetylene monomers.

Glaser_Hay_Coupling cluster_reactants Reactants cluster_products Products monomer n H-C≡C-R-C≡C-H (Terminal Diyne Monomer) catalyst Cu(I) Salt (e.g., CuCl) TMEDA, O₂ (Air) polymer -[C≡C-R-C≡C]n- (Polyyne) byproduct 2n H₂O catalyst->polymer

Caption: General scheme for Glaser-Hay polymerization of a terminal diyne monomer.

Experimental Protocol: Glaser-Hay Polymerization

Objective: To synthesize a polyyne via oxidative coupling of a di-terminal alkyne monomer.

Materials:

  • Di-terminal alkyne monomer (e.g., 1,4-diethynylbenzene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the di-terminal alkyne monomer in acetone.

  • In a separate vial, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of acetone. The solution should turn green.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Replace the inert atmosphere with a balloon of oxygen or open the flask to the air (as per the Hay protocol) to initiate the oxidative coupling.[5]

  • Allow the reaction to stir at room temperature. The formation of a precipitate often indicates polymer formation. Reaction times can vary from a few hours to overnight.

  • Quench the reaction by pouring the mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer using a Buchner funnel, wash thoroughly with methanol to remove residual catalyst and unreacted monomer.

  • Dry the polymer product under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight distribution, and NMR and FTIR spectroscopy for structural confirmation.

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly versatile reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base.[8] This method is particularly powerful for creating alternating copolymers by reacting a di-terminal alkyne with a dihaloaromatic monomer.[9][10]

Sonogashira_Coupling cluster_products Products monomer1 n H-C≡C-R₁-C≡C-H (Terminal Diyne) catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Amine) monomer2 n X-R₂-X (Dihaloarene, X=I, Br) polymer -[-C≡C-R₁-C≡C-R₂-]n- (Alternating Copolymer) byproduct 2n H-X catalyst->polymer

Caption: General scheme for Sonogashira polycondensation.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition Ar-Pd(II)L₂(X) pd0->pd_ox + Ar-X pd_trans Transmetalation Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans + Cu-C≡CR pd_red Reductive Elimination Ar-C≡C-R pd_trans->pd_red pd_red->pd0 - Product cu_x Cu(I)X cu_acetylide Copper(I) Acetylide Cu-C≡CR cu_x->cu_acetylide + H-C≡CR - HX cu_acetylide->pd_ox Provides Acetylide cu_acetylide->cu_x Transmetalation to Pd

Caption: Simplified catalytic cycles in Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Polymerization

Objective: To synthesize a poly(aryleneethynylene) (PAE) copolymer.

Materials:

  • Di-terminal alkyne monomer (e.g., 1,4-diethynylbenzene)

  • Dihaloaromatic monomer (e.g., 1,4-diiodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Toluene, THF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add the dihaloaromatic monomer, the di-terminal alkyne monomer, the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., a mixture of toluene and triethylamine) via syringe. The solvent must be deoxygenated.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, depending on the reactivity of the monomers).[7][8]

  • Monitor the reaction progress by techniques like TLC or GPC. Polymerization is often indicated by increased viscosity or precipitation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a solvent like toluene and wash with a dilute acid (e.g., HCl) or an ammonium hydroxide solution to remove the amine base and copper salts.

  • Precipitate the polymer by pouring the organic phase into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the properties of the resulting polymer.

Table 1: Comparison of Catalytic Systems for Alkyne Polymerization

Polymerization Method Monomers Catalyst System Solvent / Base Temp (°C) Yield (%) Mn (kDa) Reference
Alkyne Metathesis Dipropynyl(tetraalkyl)stilbene Mo(CO)₆ / 4-chlorophenol 1,2-dichlorobenzene 80 High 30-220 units [11]
Sonogashira Coupling Silole-diyne + Dibromo-TPE Pd(PPh₃)₂Cl₂ / CuI Toluene / TEA 60 95 16.2 [10]
Sonogashira Coupling Silole-diyne + Diiodobenzene Pd(PPh₃)₂Cl₂ / CuI Toluene / TEA 60 98 18.5 [10]

| Metal-Free Azide-Alkyne | Diyne + Diazide | None | DMF | 100 | 97.9 | - |[10] |

General Experimental Workflow

The synthesis and characterization of sp-alkyne containing polymers follow a standardized workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization prep 1. Reagent Preparation (Monomers, Catalysts, Solvents) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Polymerization Reaction (Controlled Temperature & Time) setup->reaction quench 4. Reaction Quenching reaction->quench precip 5. Polymer Precipitation quench->precip purify 6. Filtration & Washing precip->purify dry 7. Drying Under Vacuum purify->dry structure 8. Structural Analysis (NMR, FTIR, Raman) dry->structure mw 9. Molecular Weight (GPC) structure->mw properties 10. Property Analysis (UV-Vis, TGA, CV) mw->properties

Caption: Standard workflow for the synthesis and analysis of polyynes.

Applications

The unique properties of this compound containing polymers make them suitable for a variety of advanced applications.

  • Molecular Electronics: Their rigid, conjugated backbones make them ideal candidates for use as molecular wires in nanoscale electronic devices.[2][3]

  • Optoelectronics: Polyynes exhibit strong nonlinear optical properties, which can be exploited in devices for optical switching and data storage.[2]

  • Biomedical Field: Certain naturally occurring polyynes have shown biological activity, including anticancer and antibiotic properties, suggesting potential for drug development.[1][12]

  • Sensors: The electronic properties of these polymers can be sensitive to their environment, enabling their use as the active layer in chemical sensors.[11]

  • Carbon Precursors: Polyynes are considered precursors to other carbon allotropes, including fullerenes and carbyne, the true one-dimensional allotrope of carbon.[12]

References

Application Notes and Protocols for sp-Alkyne Functionalization of Nanoparticles and Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of nanoparticles and surfaces using sp-alkyne chemistry. The methodologies outlined are central to a variety of applications, including the development of targeted drug delivery systems, advanced biosensors, and low-fouling materials for biomedical devices.

Introduction

The ability to precisely modify the surfaces of nanoparticles and other materials is a cornerstone of modern nanotechnology and materials science. Among the various chemical handles available, terminal alkynes (sp-hybridized C-C triple bonds) offer a versatile and robust platform for covalent functionalization. This is largely due to their participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions allow for the straightforward attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and polymers, under mild conditions.[1][2]

This document details protocols for the this compound functionalization of two widely used types of nanoparticles—gold (AuNPs) and silica (SiNPs)—as well as for the modification of polymeric surfaces. Applications in chemical sensing, drug delivery, and the creation of biocompatible surfaces are discussed, with a focus on the practical implementation of these techniques in a research and development setting.

Key Applications and Advantages

The functionalization of nanoparticles and surfaces with sp-alkynes offers several advantages:

  • High Stability: The resulting covalent bonds are robust and stable under a variety of physiological and environmental conditions.[3]

  • Biocompatibility: The use of bio-orthogonal click chemistry reactions, such as SPAAC, avoids the need for potentially cytotoxic copper catalysts, making it suitable for in vivo applications.[1]

  • Versatility: A wide range of azide- or strained alkyne-modified molecules can be readily conjugated to alkyne-functionalized surfaces, enabling a modular approach to surface engineering.[4][5]

  • Enhanced Drug Delivery: Nanoparticles functionalized with targeting moieties via alkyne click chemistry can achieve site-specific drug delivery, improving therapeutic efficacy and reducing off-target effects.[6]

  • Improved Biosensing: The controlled immobilization of biomolecules on alkyne-functionalized surfaces is critical for the development of sensitive and specific biosensors and immunoassays.[4][7]

Experimental Protocols

Protocol 1: this compound Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the direct functionalization of citrate-capped gold nanoparticles with an alkyne-containing molecule. This method is advantageous for its simplicity and rapidity.[3]

Materials:

  • Citrate-capped gold nanoparticles (Au@citrate)

  • Alkyne-functionalized molecule (e.g., alkynyl-biotin, alkynyl-fluorescein)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Au@citrate: Synthesize citrate-capped gold nanoparticles using a standard method such as the Turkevich method.[3] Briefly, a boiling solution of chloroauric acid is reduced by the addition of trisodium citrate.

  • Functionalization Reaction: To the Au@citrate solution, add the alkyne-functionalized molecule to a final concentration of approximately 0.1 µM.[3]

  • Incubation: Incubate the mixture at room temperature for 30 minutes with gentle stirring.[3]

  • Purification (Optional): If necessary, remove excess unreacted alkyne molecules by centrifugation and resuspension of the nanoparticle pellet in fresh PBS.

  • Characterization: Characterize the alkyne-functionalized AuNPs (Au@alkyne) using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), dynamic light scattering (DLS) for size distribution, and transmission electron microscopy (TEM) for morphology.[3]

Protocol 2: this compound Functionalization of Silica Nanoparticles (SiNPs) via Click Chemistry

This protocol details the functionalization of silica nanoparticles with alkyne groups, followed by the attachment of an azide-containing molecule using CuAAC.

Materials:

  • Silica nanoparticles (SiNPs)

  • 3-bromopropyltrichlorosilane

  • Sodium azide (NaN₃)

  • Alkyne-containing silane coupling agent

  • Copper(I) catalyst (e.g., copper(I) bromide)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Azide-functionalized molecule of interest

  • Appropriate solvents (e.g., toluene, ethanol, water)

Procedure:

  • Surface Bromination: React the silica nanoparticles with 3-bromopropyltrichlorosilane to introduce bromopropyl groups onto the surface.[8]

  • Azidation: Convert the surface bromide groups to azide groups by reacting the bromopropyl-functionalized SiNPs with sodium azide.[8] This results in azide-functionalized SiNPs (SiNP-N₃).

  • Alkyne Functionalization: In a separate reaction, functionalize a molecule of interest with an alkyne group.

  • Click Reaction (CuAAC): Disperse the SiNP-N₃ in a suitable solvent. Add the alkyne-functionalized molecule, the copper(I) catalyst, and the ligand. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as FTIR or Raman spectroscopy to observe the disappearance of the azide and alkyne peaks and the appearance of the triazole ring signal.[9]

  • Purification: Purify the functionalized SiNPs by repeated centrifugation and washing steps to remove the catalyst and unreacted reagents.

  • Characterization: Characterize the final product using TEM, DLS, and X-ray photoelectron spectroscopy (XPS) to confirm the presence of the desired functional groups on the nanoparticle surface.[10]

Protocol 3: this compound Functionalization of Polymeric Surfaces for Low-Fouling Applications

This protocol describes the preparation of an alkyne-functionalized poly-(p-xylylene) (PPX) coating and subsequent modification with an azide-containing antifouling polymer via CuAAC.[4][7]

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Alkyne-functionalized parylene dimer

  • Chemical vapor deposition (CVD) system

  • Azide-functionalized antifouling polymer (e.g., azide-poly(sulfobetaine methacrylate) - pSBAz)[4]

  • Copper(I) catalyst and ligand for CuAAC

  • Appropriate solvents

Procedure:

  • Alkyne-PPX Coating: Deposit a thin film of alkyne-functionalized poly-(p-xylylene) (Alkyne-PPX) onto the desired substrate using a CVD process.[4]

  • Preparation of Polymer Solution: Prepare a solution of the azide-functionalized antifouling polymer (e.g., pSBAz) in a suitable solvent.

  • Click Reaction: Immerse the Alkyne-PPX coated substrate into the polymer solution containing the copper(I) catalyst and ligand. Allow the reaction to proceed for a specified time (e.g., 8 hours).[4]

  • Washing: After the reaction, thoroughly wash the substrate with appropriate solvents to remove any non-covalently bound polymer and the catalyst.

  • Characterization: Characterize the functionalized surface using XPS to confirm the change in elemental composition (e.g., appearance of nitrogen and sulfur from pSBAz) and water contact angle measurements to assess the change in surface hydrophilicity.[4] The antifouling properties can be evaluated by protein adsorption assays or cell adhesion studies.[4][11]

Data Presentation

The following tables summarize quantitative data from studies on this compound functionalized surfaces.

Table 1: Surface Elemental Composition of Functionalized Poly-(p-xylylene) Surfaces Determined by XPS.[4]

SurfaceC (%)O (%)N (%)S (%)
Alkyne-PPX89.210.8--
Alkyne-PPX + 0.1 mg/mL pSBAz78.514.33.63.6
Alkyne-PPX + 1 mg/mL pSBAz75.116.24.34.4

Table 2: Platelet Adhesion on Functionalized Poly-(p-xylylene) Surfaces.[4]

SurfacePlatelet Adhesion (10⁵ platelets/cm²)
Tissue Culture Polystyrene (TCPS)3.5 ± 0.5
Alkyne-PPX2.5 ± 0.3
Alkyne-PPX + 5 mg/mL pPEGAz0.18 ± 0.05

Visualizations

Below are diagrams illustrating key experimental workflows and concepts described in these application notes.

Experimental_Workflow_AuNP_Functionalization cluster_prep Preparation cluster_func Functionalization cluster_char Characterization Au_precursor Chloroauric Acid Solution AuNP_citrate Citrate-Capped AuNPs (Au@citrate) Au_precursor->AuNP_citrate Reduction Citrate Trisodium Citrate Citrate->AuNP_citrate AuNP_alkyne Alkyne-Functionalized AuNPs (Au@alkyne) AuNP_citrate->AuNP_alkyne Incubation (30 min) Alkyne_molecule Alkyne-Functionalized Molecule Alkyne_molecule->AuNP_alkyne UV_Vis UV-Vis Spectroscopy AuNP_alkyne->UV_Vis DLS Dynamic Light Scattering AuNP_alkyne->DLS TEM Transmission Electron Microscopy AuNP_alkyne->TEM

Caption: Workflow for this compound functionalization of gold nanoparticles.

Click_Chemistry_Functionalization cluster_surface_prep Surface Preparation cluster_ligand_prep Ligand Preparation cluster_click_reaction Click Reaction (CuAAC) Nanoparticle_Surface Nanoparticle or Surface (e.g., SiNP, PPX) Alkyne_Surface Alkyne-Functionalized Surface Nanoparticle_Surface->Alkyne_Surface CVD or Silanization Final_Product Functionalized Nanoparticle or Surface Alkyne_Surface->Final_Product Molecule_of_Interest Molecule of Interest (Drug, Protein, etc.) Azide_Ligand Azide-Functionalized Ligand Molecule_of_Interest->Azide_Ligand Chemical Synthesis Azide_Ligand->Final_Product Catalyst Cu(I) Catalyst Catalyst->Final_Product

Caption: General workflow for surface functionalization via CuAAC click chemistry.

Signaling_Pathway_Analogy cluster_targeting Targeted Drug Delivery cluster_cellular_interaction Cellular Interaction cluster_drug_release Therapeutic Action Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeted_NP Targeted Nanoparticle Targeting_Ligand->Targeted_NP Click Chemistry (Azide-Alkyne) NP_Drug Drug-Loaded Nanoparticle (Alkyne-Functionalized) NP_Drug->Targeted_NP Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using alkyne-functionalized nanoparticles.

References

Application Notes and Protocols for the Synthesis of sp-Alkyne Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkyne functional group is a versatile and increasingly vital component in modern drug discovery. Its linear geometry and unique reactivity make it a valuable building block for constructing complex molecular architectures. sp-Alkyne derivatives are present in several marketed drugs, including the antiretroviral Efavirenz and the antifungal Terbinafine[]. Beyond their role as structural motifs, terminal alkynes are particularly useful for bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry"[2]. This reaction allows for the rapid and efficient covalent linking of molecular fragments under mild, aqueous conditions, a feature widely exploited for lead generation, bioconjugation, and target identification[3][4][5][6].

These application notes provide detailed protocols for several key synthetic methodologies used to prepare this compound derivatives, including Sonogashira coupling, Glaser coupling, and Cadiot-Chodkiewicz coupling. Each section includes a general overview, a detailed experimental protocol, a summary of reaction parameters, and a mechanistic diagram.

Sonogashira Coupling: Synthesis of Aryl/Vinyl Alkynes

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[7]. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it highly valuable in the synthesis of complex molecules and pharmaceutical agents[7][8][9].

Experimental Protocol: General Procedure for Sonogashira Coupling[10][11]
  • To a solution of the aryl halide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethylamine (5 mL per 0.8 mmol of halide) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq)[10].

  • Add a base, such as diisopropylamine (7.0 eq) or triethylamine, which can also serve as the solvent[7][10].

  • Add the terminal alkyne (1.1 to 1.2 eq) to the reaction mixture[10][11].

  • If the reaction is performed in a solvent like THF, degas the mixture and backfill with an inert gas (e.g., Nitrogen or Argon) three times[11].

  • Stir the reaction at room temperature for 3-16 hours, or heat to 60 °C if necessary for less reactive halides[10][11]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with an ether-based solvent (e.g., Et₂O) and filter through a pad of Celite® to remove the catalyst residues[10][11].

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine[10].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product[10].

Data Presentation: Sonogashira Coupling Parameters
ParameterTypical Reagents/ConditionsReactivity/NotesCitation(s)
Aryl/Vinyl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order: I > OTf > Br > Cl. Electron-withdrawing groups on the aryl halide promote the reaction.[10],[12]
Alkyne Terminal Alkynes (R-C≡C-H)A slight excess (1.1-1.5 eq) is typically used.[10],[11]
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically 2-5 mol %.[10],[11]
Copper Co-catalyst CuITypically 2.5-10 mol %. Greatly increases the reaction rate, allowing for room temperature conditions.[8],[10]
Base Diethylamine, Triethylamine, Diisopropylamine, PyrrolidineActs as a base to neutralize the HX byproduct and can also serve as the solvent.[8],[7],[11]
Solvent THF, DMF, Diethylamine, TriethylamineThe base often serves as the solvent.[10],[7]
Temperature Room Temperature to 60 °CMild conditions are a key advantage. Higher temperatures may be needed for less reactive halides (e.g., chlorides).[10],[11]
Reaction Time 3 - 24 hoursVaries depending on the reactivity of the substrates.[10]
Yield Generally high (e.g., 89%)Dependent on substrates and conditions.[10]

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)(C≡CR)L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Ar-C≡C-R CuX Cu(I)X Cu_pi [H-C≡C-R • CuX] CuX->Cu_pi H-C≡C-R Cu_acetylide Cu(I)-C≡C-R Cu_pi->Cu_acetylide -HX Cu_acetylide->Pd_add Cu_acetylide->CuX Transmetalation to Pd(II) Base Base HX H-Base⁺ X⁻

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Glaser Coupling: Synthesis of Symmetrical 1,3-Diynes

The Glaser coupling is a foundational method for synthesizing symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes[13][14]. The reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant, typically oxygen[14][15]. This method is widely used for creating polymers, supramolecular materials, and biologically active molecules[13][15]. A common modification, the Hay coupling, uses a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, which accelerates the reaction[14][16].

Experimental Protocol: General Procedure for Glaser-Hay Coupling[16]
  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) in a suitable solvent like acetone.

  • Add the copper(I) chloride (CuCl) catalyst and N,N,N',N'-tetramethylethylenediamine (TMEDA) as the amine base.

  • Bubble oxygen (O₂) through the solution or stir the reaction mixture under an oxygen atmosphere.

  • Stir the reaction at room temperature for several hours (e.g., 3 hours)[16]. Monitor the reaction by TLC.

  • Upon completion, work up the reaction by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve the copper salts.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the resulting symmetrical diyne by column chromatography or recrystallization.

Data Presentation: Glaser Coupling Parameters
ParameterTypical Reagents/ConditionsNotesCitation(s)
Substrate Terminal Alkynes (R-C≡C-H)Homocoupling to form R-C≡C-C≡C-R.[13],[14]
Catalyst CuCl, CuI, Cu(OAc)₂Copper(I) salts are typical. Cu(II) salts are used in the Eglinton variant.[14]
Base Ammonium hydroxide, Pyridine, TMEDAA base is required for the deprotonation step.[14],[16]
Oxidant O₂ (air)Regenerates the active copper species.[14],[16]
Solvent Acetone, Pyridine, Methanol/WaterChoice depends on the specific variant (Glaser, Hay, Eglinton).[14],[16]
Temperature Room TemperatureReactions are typically run under mild conditions.[16]
Reaction Time 1 - 24 hoursCan be accelerated by microwaves.[14],[16]
Yield High to excellent (e.g., 97%)Generally provides good yields for symmetrical diynes.[16]

Visualization: Glaser Coupling Mechanism

Glaser_Coupling R_C_CH 2 R-C≡C-H (Terminal Alkyne) Cu_Acetylide 2 R-C≡C-Cu(I) (Copper Acetylide) R_C_CH->Cu_Acetylide + 2 Cu(I) - 2 H⁺ Oxidation [Oxidative Coupling] Cu_Acetylide->Oxidation Diyne R-C≡C-C≡C-R (Symmetrical Diyne) Oxidation->Diyne Reductive Elimination Cu_0 2 Cu(0) Oxidation->Cu_0 Cu_I 2 Cu(I) Cu_0->Cu_I Reoxidation Oxidant Oxidant (O₂)

Caption: Simplified mechanism for the Glaser oxidative coupling.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical 1,3-Diynes

For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is the method of choice[17][18]. This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base[17][19][20]. This protocol avoids the statistical mixture of products that would result from a cross-Glaser coupling and is crucial for building complex natural products and bioactive molecules[21].

Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling[21]
  • To a flask containing a solution of the terminal alkyne (1.0 eq) and a base (e.g., n-butylamine in aqueous solution), add the copper(I) catalyst (e.g., CuCl or CuI).

  • Add the 1-haloalkyne (typically a bromoalkyne, 1.0-1.2 eq) to the mixture. The haloalkyne can be generated in situ from a dibromoolefin precursor to avoid handling volatile and hazardous intermediates[21].

  • Stir the reaction at room temperature. The reaction is often rapid.

  • Monitor the reaction by TLC for the disappearance of starting materials.

  • Upon completion, perform an aqueous workup. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude unsymmetrical diyne product by flash column chromatography.

Data Presentation: Cadiot-Chodkiewicz Coupling Parameters
ParameterTypical Reagents/ConditionsNotesCitation(s)
Nucleophile Terminal Alkyne (R-C≡C-H)Phenyl and hydroxyalkyl groups can promote the reaction.[19]
Electrophile 1-Haloalkyne (X-C≡C-R')Bromoalkynes are commonly used. Can be generated in situ.[19],[21]
Catalyst CuCl, CuICopper(I) salts are essential. Pd can be used as a co-catalyst in some modifications.[19],[18]
Base Amine bases (e.g., n-butylamine, ethylamine), K₂CO₃A base is required to form the copper acetylide intermediate.[19],[18]
Solvent Ethanol, Aqueous amine solutionsThe choice of solvent can influence reaction efficiency.[19],[18]
Temperature Room TemperatureThe reaction proceeds under mild conditions.[19]
Yield High to excellentProvides good yields of unsymmetrical diynes.[19]

Visualization: Cadiot-Chodkiewicz Coupling Mechanism

Cadiot_Chodkiewicz cluster_mech Reaction Mechanism Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I), Base - H-Base⁺ Ox_Addition Bis-alkynyl Copper(III) Intermediate Cu_Acetylide->Ox_Addition + X-C≡C-R' Haloalkyne X-C≡C-R' Diyne R-C≡C-C≡C-R' Ox_Addition->Diyne Reductive Elimination Cu_I Cu(I) Ox_Addition->Cu_I Regenerates Catalyst

Caption: Proposed mechanism for the Cadiot-Chodkiewicz coupling.

Application in Drug Discovery: Click Chemistry (CuAAC)

While not a method for synthesizing the alkyne itself, the most prominent application of terminal alkynes in drug discovery is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[22]. This "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which is an excellent pharmacophore and linker[3][4]. The reaction is high-yielding, bioorthogonal, and proceeds under mild, often aqueous, conditions[4][6].

Experimental Workflow: CuAAC for Library Synthesis

This workflow describes the parallel synthesis of a small compound library from an alkyne-containing core scaffold.

  • Stock Solutions: Prepare stock solutions of the core alkyne-containing molecule, a diverse panel of azide building blocks, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO/water).

  • Arraying: In a 96-well plate, dispense the alkyne core solution into each well.

  • Azide Addition: Add a different azide building block from the panel to each well.

  • Reaction Initiation: Add the catalyst solution (copper sulfate and sodium ascorbate) to each well to initiate the click reaction.

  • Incubation: Seal the plate and allow it to react at room temperature with gentle agitation for 12-24 hours.

  • High-Throughput Purification: Upon completion, purify the library. This can be done using solid-phase extraction (SPE) plates or specialized purification beads designed to remove copper and excess reagents[23].

  • Analysis and Screening: Analyze the purity and confirm the identity of the products in each well using LC-MS. The resulting library of triazole-containing compounds is then ready for high-throughput biological screening[24].

Visualization: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_synthesis High-Throughput Synthesis cluster_downstream Downstream Processing Alkyne_Core Alkyne Scaffold (Stock Solution) Plate Dispense into 96-Well Plate Alkyne_Core->Plate Azide_Library Azide Building Blocks (Diverse Panel) Azide_Library->Plate Catalyst Catalyst Solution (CuSO₄ + Na Ascorbate) React Incubate at RT Plate->React Add Catalyst Purify High-Throughput Purification React->Purify Analyze LC-MS Analysis Purify->Analyze Screen Biological Screening Analyze->Screen

Caption: High-throughput workflow for drug discovery using CuAAC.

Conclusion

The synthetic protocols detailed in these notes represent fundamental and powerful tools for incorporating the alkyne moiety into molecules designed for drug discovery. The Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings provide robust access to a wide range of this compound derivatives. The subsequent application of these derivatives, particularly in click chemistry, has significantly accelerated the pace of lead discovery and optimization by enabling the rapid and reliable synthesis of compound libraries. Mastery of these techniques is essential for medicinal chemists aiming to leverage the unique properties of the alkyne in developing next-generation therapeutics.

References

Application of sp-Alkynes in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sp-hybridized carbon atoms, particularly terminal and internal alkynes, has become an indispensable tool in the synthesis of complex natural products. The unique linear geometry, reactivity, and versatility of the alkyne moiety allow for the construction of intricate molecular architectures and provide a gateway to a wide array of chemical transformations. This document provides detailed application notes and protocols for key reactions involving sp-alkynes that have been successfully employed in the total synthesis of bioactive natural products.

Ring-Closing Alkyne Metathesis (RCAM) in the Synthesis of Epothilone A

Introduction: Ring-closing alkyne metathesis (RCAM) is a powerful cyclization strategy that utilizes a metal alkylidyne catalyst to form a cycloalkyne from a diyne precursor.[1] This method offers a significant advantage over its olefin metathesis counterpart by providing stereocontrol in the subsequent reduction of the resulting triple bond to either a cis- or trans-alkene. The Fürstner group has pioneered the use of molybdenum and tungsten alkylidyne complexes for this transformation, demonstrating their utility in the synthesis of various macrocyclic natural products.[2][3]

Application in the Total Synthesis of Epothilone A: Epothilone A is a potent microtubule-stabilizing agent with significant anticancer activity. A key challenge in its synthesis is the stereoselective formation of the 16-membered macrocyclic ring containing a cis-double bond. The total synthesis developed by Fürstner and co-workers elegantly addresses this challenge by employing an RCAM reaction to construct the macrocycle, followed by a stereoselective Lindlar hydrogenation to furnish the desired cis-alkene geometry.[2][4] This strategic use of an sp-alkyne intermediate provides a highly efficient and stereocontrolled route to the epothilone core.

Experimental Protocol: Ring-Closing Alkyne Metathesis in the Synthesis of an Epothilone A Precursor [2][3]

  • Reaction Setup: A solution of the acyclic diyne precursor (1.0 equiv) in dry, degassed toluene (0.01 M) is prepared under an inert atmosphere (argon).

  • Catalyst Addition: To this solution, the molybdenum alkylidyne catalyst, Mo[N(t-Bu)(Ar)]3 (Ar = 3,5-dimethylphenyl) (10 mol%), is added as a solution in toluene.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cycloalkyne.

Experimental Protocol: Lindlar Hydrogenation [2]

  • Reaction Setup: To a solution of the cycloalkyne (1.0 equiv) in a mixture of ethyl acetate and methanol is added Lindlar's catalyst (Pd/CaCO3, poisoned with lead; 10 wt %).

  • Reaction Conditions: The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon). The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the cis-alkene product.

Quantitative Data:

StepProductYield (%)StereoselectivityReference
Ring-Closing MetathesisCycloalkyne Precursor of Epothilone A85N/A[2]
Lindlar Hydrogenationcis-Alkene Core of Epothilone A>95>98:2 (cis:trans)[2]

Diagrams:

RCAM_Epothilone Diyne Acyclic Diyne Precursor Catalyst Mo Catalyst 80 °C, Toluene Diyne->Catalyst RCAM Cycloalkyne Cycloalkyne Intermediate Catalyst->Cycloalkyne Lindlar H₂, Lindlar's Cat. Cycloalkyne->Lindlar Reduction EpothiloneCore cis-Alkene Core of Epothilone A Lindlar->EpothiloneCore

Caption: RCAM strategy in the synthesis of the Epothilone A core.

C-H Activation for Alkyne Installation in the Synthesis of Tubulysin

Introduction: Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C and C-heteroatom bonds from ubiquitous C-H bonds.[5][6] This approach can significantly shorten synthetic routes by avoiding pre-functionalization steps. In the context of this compound chemistry, C-H activation strategies have been developed to directly introduce alkyne moieties onto complex molecules.

Application in the Total Synthesis of Tubulysins: Tubulysins are highly cytotoxic peptides with potent anticancer activity. Their complex structure, featuring several non-proteinogenic amino acids, presents a formidable synthetic challenge. The Nicolaou group developed a streamlined total synthesis of N(14)-desacetoxytubulysin H that utilizes a late-stage C-H activation strategy to install a key thiazole moiety.[2][7] This approach involves the coupling of an aldehyde with a thiazole derivative through a C-H activation/alkynylation cascade, demonstrating the power of this methodology in complex settings.

Experimental Protocol: C-H Activation/Coupling in Tubulysin Synthesis [2]

  • Reaction Setup: To a solution of the advanced aldehyde intermediate (1.0 equiv) and 2-methylthiazole (5.0 equiv) in a suitable solvent (e.g., dioxane) is added a palladium catalyst (e.g., Pd(OAc)2, 10 mol%), a ligand (e.g., a phosphine ligand), and an oxidant (e.g., Ag2CO3).

  • Reaction Conditions: The reaction mixture is heated to 100 °C in a sealed tube for 12-24 hours. The progress of the reaction is monitored by LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by preparative HPLC to afford the coupled product.

Quantitative Data:

StepProductYield (%)Reference
C-H Activation/CouplingThiazole-containing Tubulysin fragment45-55[2]

Diagrams:

CH_Activation_Tubulysin Aldehyde Aldehyde Intermediate Reagents Pd(OAc)₂, Ligand, Oxidant Aldehyde->Reagents C-H Activation/ Coupling Thiazole 2-Methylthiazole Thiazole->Reagents C-H Activation/ Coupling CoupledProduct Coupled Tubulysin Fragment Reagents->CoupledProduct

Caption: C-H activation for thiazole installation in tubulysin synthesis.

Sonogashira Coupling in the Synthesis of (-)-Isoprelaurefucin and Bulgaramine

Introduction: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is one of the most reliable and widely used methods for the formation of carbon-carbon bonds involving an sp-hybridized carbon atom. Its mild reaction conditions and broad functional group tolerance have made it a cornerstone in the synthesis of a vast array of complex molecules, including natural products.[10]

Application in Natural Product Synthesis:

  • (-)-Isoprelaurefucin: The total synthesis of this marine natural product, which features a medium-ring ether, was achieved by Overman and coworkers. A key step in their strategy involved a Sonogashira coupling to connect a vinyl iodide with trimethylsilylacetylene, which served as a precursor to the terminal alkyne required for subsequent transformations.

  • Bulgaramine: The synthesis of this benzindenoazepine alkaloid by Boger and colleagues utilized a Sonogashira coupling to link an aryl iodide with an aryl acetylene, forming a central C-C bond of the natural product's core structure.

Experimental Protocol: General Sonogashira Coupling [8][11]

  • Reaction Setup: A mixture of the aryl/vinyl halide (1.0 equiv), terminal alkyne (1.2-1.5 equiv), Pd catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in a reaction flask under an inert atmosphere.

  • Solvent and Base: A degassed solvent (e.g., THF, DMF, or an amine such as triethylamine or diisopropylamine) and a base (typically an amine, which can also serve as the solvent) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with aqueous ammonium chloride or water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data (Representative Examples):

Natural ProductCoupling PartnersCatalyst SystemYield (%)Reference (General Protocol)
(-)-IsoprelaurefucinVinyl iodide + TrimethylsilylacetylenePd(PPh3)4, CuI, Et3N~80-90[8][11]
BulgaramineAryl iodide + Aryl acetylenePd(PPh3)4, CuI, Et3N~70-85[8][11]

Diagrams:

Sonogashira_Coupling ArylHalide Aryl/Vinyl Halide (R-X) Catalyst Pd Catalyst Cu(I) Co-catalyst Base ArylHalide->Catalyst Alkyne Terminal Alkyne (H-C≡C-R') Alkyne->Catalyst CoupledProduct Coupled Product (R-C≡C-R') Catalyst->CoupledProduct C-C Bond Formation

Caption: General workflow of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions of sp-Alkynes

Introduction: Alkynes are excellent substrates for various cycloaddition reactions, providing rapid access to cyclic and polycyclic systems. Key examples include the [4+2] Diels-Alder reaction, the [2+2+2] cyclotrimerization, and the [2+2+1] Pauson-Khand reaction. These transformations are highly valuable in natural product synthesis for the construction of complex carbocyclic and heterocyclic cores.

Diels-Alder Reaction

The Diels-Alder reaction of an alkyne with a diene yields a cyclohexadiene ring. This reaction has been employed in numerous total syntheses to construct six-membered rings with control over stereochemistry.[12][13]

Experimental Protocol: General Diels-Alder Reaction with an Alkyne [14][15]

  • Reaction Setup: The diene (1.0 equiv) and the alkyne dienophile (1.0-2.0 equiv) are dissolved in a suitable solvent (e.g., toluene, xylene) in a sealed tube or a flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated to a temperature ranging from 80 °C to 200 °C, depending on the reactivity of the substrates. The reaction is monitored by TLC.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

[2+2+2] Cyclotrimerization

This reaction involves the transition-metal-catalyzed cyclization of three alkyne molecules to form a benzene ring. Intramolecular versions of this reaction, involving diynes and a third alkyne, are particularly useful for constructing polycyclic aromatic systems found in some natural products.[2]

Experimental Protocol: General [2+2+2] Cyclotrimerization [2]

  • Reaction Setup: A solution of the diyne (1.0 equiv) and the monoalkyne (1.1-1.5 equiv) in a degassed solvent (e.g., THF, toluene) is prepared under an inert atmosphere.

  • Catalyst Addition: A transition metal catalyst, such as a cobalt or rhodium complex (e.g., CpCo(CO)2 or [RhCl(cod)]2), is added.

  • Reaction Conditions: The reaction can be carried out at room temperature or with heating, sometimes under irradiation with light, depending on the catalyst system.

  • Work-up and Purification: The reaction is quenched, the solvent is removed, and the product is purified by chromatography.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[3][7] This reaction is highly effective for the construction of five-membered rings within complex molecular frameworks.

Experimental Protocol: General Intramolecular Pauson-Khand Reaction [7]

  • Alkyne Complex Formation: The enyne substrate (1.0 equiv) is treated with dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) in a solvent like dichloromethane or ether at room temperature to form the alkyne-cobalt complex.

  • Cyclization: The solvent is removed, and the complex is redissolved in a suitable solvent (e.g., toluene, isooctane). The solution is then heated (typically 60-110 °C) under a carbon monoxide atmosphere (balloon or high pressure) or with the addition of a promoter like N-methylmorpholine N-oxide (NMO).

  • Work-up and Purification: After the reaction is complete, the cobalt is removed by oxidation (e.g., by exposing the reaction to air or by adding an oxidant like iodine). The crude product is then purified by column chromatography.

Quantitative Data (Representative Yields):

Reaction TypeProduct TypeTypical Yield (%)
Diels-AlderCyclohexadiene derivatives50-90
[2+2+2] CyclotrimerizationBenzene derivatives40-80
Pauson-Khand ReactionCyclopentenone derivatives50-95

Diagrams:

Cycloadditions cluster_DA Diels-Alder [4+2] cluster_222 [2+2+2] Cyclotrimerization cluster_PK Pauson-Khand [2+2+1] Diene Diene Cyclohexadiene Cyclohexadiene Diene->Cyclohexadiene Alkyne_DA Alkyne Alkyne_DA->Cyclohexadiene Alkyne1 Alkyne Benzene Benzene Derivative Alkyne1->Benzene Alkyne2 Alkyne Alkyne2->Benzene Alkyne3 Alkyne Alkyne3->Benzene Alkyne_PK Alkyne Cyclopentenone Cyclopentenone Alkyne_PK->Cyclopentenone Alkene_PK Alkene Alkene_PK->Cyclopentenone CO CO CO->Cyclopentenone

Caption: Overview of key cycloaddition reactions involving alkynes.

References

Application Notes and Protocols for sp-Alkyne Probes in Intracellular Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of intracellular trafficking, the process by which proteins and other macromolecules are transported to their correct subcellular destinations, is fundamental to understanding cellular function in both health and disease. Dysregulation of these pathways is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. A powerful tool for elucidating these complex processes is the use of sp-alkyne probes in conjunction with bioorthogonal click chemistry.

This application note provides a detailed overview and protocols for utilizing this compound probes to metabolically label and visualize proteins and other biomolecules, enabling the study of their trafficking dynamics within living cells. These probes are small, minimally-perturbing chemical reporters that can be introduced into cells and incorporated into biomolecules through the cell's own metabolic pathways. The embedded alkyne group then serves as a handle for covalent ligation to a reporter molecule, such as a fluorophore or an affinity tag, via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This two-step approach allows for robust and specific labeling of target molecules for visualization by fluorescence microscopy or identification and quantification by mass spectrometry-based proteomics.

Principle of the Method

The experimental workflow for studying intracellular trafficking using this compound probes can be summarized in three main steps:

  • Metabolic Labeling: Cells are incubated with a specific this compound-containing probe that mimics a natural building block (e.g., an amino acid, fatty acid, or sugar). This probe is incorporated into the corresponding class of biomolecules by the cellular machinery.

  • Bioorthogonal Ligation (Click Chemistry): After labeling, the cells are lysed, and the alkyne-tagged proteins are covalently linked to an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) through a CuAAC reaction.

  • Downstream Analysis: The labeled biomolecules can then be visualized by in-gel fluorescence scanning or fluorescence microscopy to study their subcellular localization and trafficking patterns. Alternatively, biotin-tagged proteins can be enriched for identification and quantification by mass spectrometry.

Key Applications

  • Protein Palmitoylation and Trafficking: Palmitoylation is a reversible lipid modification that plays a crucial role in regulating the membrane association, trafficking, and function of numerous signaling proteins.[1][2][3] Alkyne analogs of palmitic acid can be used to metabolically label palmitoylated proteins and track their movement through the secretory pathway, their localization to specific membrane domains, and their turnover.[4]

  • Protein Prenylation and Subcellular Localization: Prenylation, the attachment of isoprenoid lipids, is critical for the membrane anchoring and function of many proteins, including small GTPases of the Ras superfamily.[5][6] Alkyne-modified isoprenoid analogs allow for the specific labeling and identification of the cellular "prenylome" and the study of how this modification directs proteins to different cellular compartments.[7][8]

  • Nascent Protein Synthesis and Transport: By using alkyne-containing amino acid analogs, researchers can specifically label and visualize newly synthesized proteins.[9][10][11] This enables pulse-chase experiments to follow the trafficking of protein cohorts from their site of synthesis in the endoplasmic reticulum through the Golgi apparatus to their final destinations.

  • Glycoprotein Trafficking: Alkyne-modified sugars can be used to metabolically label glycoproteins and study their transit through the secretory pathway, as well as their localization on the cell surface.[12]

  • Cholesterol Trafficking: Novel diazirine alkyne cholesterol probes have been developed to mimic and study the intracellular trafficking of cholesterol, a critical component of cellular membranes.[13][14][15]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Metabolic Labeling cluster_1 Cell Lysis & Protein Extraction cluster_2 Bioorthogonal Ligation (Click Chemistry) cluster_3 Downstream Analysis A Incubate cells with This compound probe B Wash and lyse cells A->B C Harvest protein lysate B->C D Add azide-reporter (e.g., azide-fluorophore) C->D E Add Cu(I) catalyst (CuSO4, ligand, reducing agent) D->E F Incubate to allow 'click' reaction E->F G In-gel fluorescence scanning F->G H Fluorescence microscopy F->H I Affinity purification & Mass Spectrometry F->I G cluster_0 Bioorthogonal 'Click' Reaction Protein_Alkyne Protein-Alkyne Labeled_Protein Labeled Protein Protein_Alkyne->Labeled_Protein Azide_Reporter N3-Reporter Azide_Reporter->Labeled_Protein Catalyst Cu(I) Catalyst->Labeled_Protein CuAAC G cluster_0 Palmitoylated Protein Trafficking ER Endoplasmic Reticulum (Palmitoylation) Golgi Golgi Apparatus (Further Processing) ER->Golgi Anterograde Transport Vesicle Transport Vesicle Golgi->Vesicle PM Plasma Membrane (Functional Localization) Vesicle->PM Endosome Endosome (Internalization) PM->Endosome Endocytosis Endosome->Golgi Retrograde Transport Lysosome Lysosome (Degradation) Endosome->Lysosome

References

Application Notes and Protocols for the Introduction of sp-Alkynes into Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sp-alkyne moieties into peptides and oligonucleotides has become a cornerstone of modern bioconjugation strategies. This functional group serves as a versatile chemical handle for the site-specific attachment of a wide array of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs. The primary advantage of the alkyne group lies in its ability to participate in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] These reactions are characterized by their high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments, making them ideal for modifying complex biomolecules.[3][4]

This document provides detailed application notes and experimental protocols for the most common and effective methods for introducing sp-alkynes into peptides and oligonucleotides.

Methods for Introducing sp-Alkynes into Peptides

The introduction of alkynes into peptides can be achieved through two main strategies: incorporation of alkyne-containing amino acids during solid-phase peptide synthesis (SPPS) or post-synthetic modification of the fully assembled peptide.

Incorporation of Alkyne-Containing Amino Acids during Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for introducing an alkyne at a specific position within a peptide sequence. It involves the use of commercially available or custom-synthesized amino acids with alkyne-functionalized side chains, such as L-propargylglycine (Pra) or L-homopropargylglycine (Hpg).[5][6]

Workflow for SPPS Incorporation of Alkyne-Containing Amino Acids:

Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Alkyne_Coupling Alkyne Amino Acid Coupling (Fmoc-L-propargylglycine, Activator) Deprotection2->Alkyne_Coupling Wash2 Wash Alkyne_Coupling->Wash2 Elongation Peptide Elongation (Repeat Deprotection/Coupling) Wash2->Elongation Cleavage Cleavage from Resin & Deprotection (TFA cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Alkyne_Peptide Alkyne-Modified Peptide Purification->Alkyne_Peptide

Figure 1: General workflow for incorporating alkyne-containing amino acids during SPPS.

Experimental Protocol: Manual Solid-Phase Synthesis of a Propargylglycine-Containing Peptide

This protocol is adapted for a 100 mg scale synthesis using Rink Amide resin.[7]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-L-propargylglycine)[8]

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in NMP or DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 1 mL of NMP in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Drain the NMP and add 1 mL of 20% piperidine in NMP. Agitate for 5 minutes. Drain and repeat with a fresh 1 mL of 20% piperidine in NMP for 20 minutes.

  • Washing: Wash the resin beads thoroughly with NMP (5 x 1 mL) and DCM (3 x 1 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in NMP.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid, using Fmoc-L-propargylglycine at the desired position in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Deprotection: Add 2 mL of the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Post-Synthetic Modification of Peptides

This approach involves synthesizing a peptide and then chemically modifying a specific amino acid side chain to introduce the alkyne group. Lysine, with its primary amine side chain, is a common target for such modifications.[9]

Experimental Protocol: Alkynylation of a Lysine Side Chain

This protocol describes a general method for the N-alkylation of a lysine side chain with propargyl bromide.[9]

Materials:

  • Purified peptide containing at least one lysine residue

  • Propargyl bromide

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Activated molecular sieves (4 Å)

Procedure:

  • Dissolve the purified peptide in DMF.

  • Add activated 4 Å molecular sieves to the solution.

  • Add DIEA (2-3 equivalents per lysine residue) to the reaction mixture.

  • Add propargyl bromide (1.5-2 equivalents per lysine residue) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Purify the alkyne-modified peptide by reverse-phase HPLC.

N-Terminal Modification of Peptides

The N-terminal α-amino group provides a unique site for selective modification. A notable method involves the use of 2-ethynylbenzaldehydes (2-EBA) which react selectively with the N-terminus under slightly acidic conditions.[10][11][12][13]

Experimental Protocol: N-Terminal Alkynylation using 2-Ethynylbenzaldehyde (2-EBA)

This protocol is based on the work of Deng et al. (2020).[11][13]

Materials:

  • Purified peptide with a free N-terminus

  • 2-ethynylbenzaldehyde (2-EBA) derivative (e.g., 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde for high selectivity)

  • 50 mM Phosphate-buffered saline (PBS), pH 6.3

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent

Procedure:

  • Dissolve the purified peptide in 50 mM PBS (pH 6.3).

  • Prepare a stock solution of the 2-EBA derivative in ACN or DMSO.

  • Add the 2-EBA stock solution to the peptide solution to a final concentration of 10-20 equivalents of the 2-EBA derivative. The final concentration of the organic co-solvent should be kept low (e.g., <10%).

  • Incubate the reaction mixture at 37°C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the N-terminally alkyne-modified peptide by reverse-phase HPLC.

Quantitative Data for Peptide Alkynylation Methods

MethodReagentsTypical Yield/EfficiencySelectivityReference(s)
SPPS Incorporation Fmoc-L-propargylglycine, HATU, DIEAOverall peptide synthesis yield can be ~20% of theoretical.[14]Site-specific incorporation[5][6]
Post-Synthetic (Lys) Propargyl bromide, DIEAGood to high yields, dependent on peptide sequence and reaction conditions.Preferential for primary amines (Lysine and N-terminus)[9]
N-Terminal Modification 2-ethynylbenzaldehydes (2-EBA)Good to excellent conversions (32-93%); N-terminal selectivity up to >99:1.[13]Highly selective for the N-terminus over lysine side chains.[11][13][10][11][13]

Methods for Introducing sp-Alkynes into Oligonucleotides

The introduction of alkynes into oligonucleotides is most efficiently achieved during automated solid-phase synthesis using alkyne-modified phosphoramidites or solid supports.

Use of Alkyne-Modified Phosphoramidites

This is the most flexible method, allowing the incorporation of an alkyne at any desired position within the oligonucleotide sequence (5'-end, 3'-end, or internally). A variety of alkyne-modified phosphoramidites are commercially available, often based on a deoxyuridine or deoxythymidine scaffold.[][16]

Workflow for Automated Oligonucleotide Synthesis with Alkyne Phosphoramidites:

CPG Solid Support (CPG) Deblocking Deblocking (Detritylation) CPG->Deblocking Coupling Coupling (Nucleoside Phosphoramidite) Deblocking->Coupling Alkyne_Coupling Alkyne Phosphoramidite Coupling Deblocking->Alkyne_Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Elongation Repeat Synthesis Cycle Oxidation->Elongation Alkyne_Coupling->Capping Cleavage_Deprotection Cleavage from Support & Deprotection Elongation->Cleavage_Deprotection Purification Purification (HPLC or PAGE) Cleavage_Deprotection->Purification Alkyne_Oligo Alkyne-Modified Oligonucleotide Purification->Alkyne_Oligo

Figure 2: Automated synthesis cycle for incorporating alkyne-modified phosphoramidites.

Experimental Protocol: Automated Synthesis of an Alkyne-Modified Oligonucleotide

This protocol describes the general steps for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.[17]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Alkyne-modified phosphoramidite (e.g., C8-Alkyne-dT-CE Phosphoramidite)[18]

  • Activator solution (e.g., 4,5-dicyanoimidazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (trichloroacetic acid in DCM)

  • Ammonium hydroxide for cleavage and deprotection

Procedure (performed by an automated synthesizer):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.

  • Coupling: The alkyne-modified phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3 minutes) may be required for modified phosphoramidites.[18]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Synthesis Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with ammonium hydroxide (e.g., 2 hours at 55°C).[18]

  • Purification: The crude alkyne-modified oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Note on Protected Alkynes: For some applications, phosphoramidites with protected alkynes (e.g., TIPS-protected) are used to prevent side reactions during synthesis. A subsequent deprotection step with tetrabutylammonium fluoride (TBAF) is then required.[19]

Quantitative Data for Oligonucleotide Alkynylation Methods

MethodReagentTypical Coupling EfficiencyOverall Yield ConsiderationReference(s)
Automated Synthesis Alkyne-modified phosphoramidites>99% for some modified phosphoramidites.[20]Overall yield is highly dependent on coupling efficiency and oligonucleotide length.[20]
Synthesis of Alkyne Phosphoramidites Propargyl bromide, DMT-protected nucleosideModerate to good yields (e.g., 53% for an alkyne-dT phosphoramidite).[21]This is the yield for the synthesis of the building block itself.[21]

Post-Synthetic Conjugation via Click Chemistry

Once the alkyne group is introduced, the peptide or oligonucleotide can be conjugated to an azide-containing molecule using either CuAAC or SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3][22][23]

Reaction Pathway for CuAAC:

Biomolecule_Alkyne Alkyne-Modified Peptide or Oligonucleotide CuAAC CuAAC Reaction Biomolecule_Alkyne->CuAAC Azide_Molecule Azide-Containing Molecule (e.g., Dye-N3) Azide_Molecule->CuAAC Reaction + Conjugate Triazole-Linked Bioconjugate CuAAC->Conjugate Catalyst Cu(I) Catalyst (CuSO4, NaAscorbate) Catalyst->CuAAC

Figure 3: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC on an Alkyne-Modified Oligonucleotide

This protocol is a general guideline for conjugating an azide-containing dye to an alkyne-modified oligonucleotide.[22][23]

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Buffer (e.g., phosphate buffer or TEAA)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer.

  • Add the azide-containing dye (typically 2-10 equivalents).

  • In a separate tube, premix the CuSO₄ and ligand solutions.

  • Add the premixed copper/ligand solution to the oligonucleotide/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by HPLC or PAGE.

  • Purify the conjugated oligonucleotide by ethanol precipitation followed by HPLC or PAGE.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The release of ring strain drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems or with copper-sensitive molecules.[][24][25]

Reaction Pathway for SPAAC:

Biomolecule_Azide Azide-Modified Peptide or Oligonucleotide SPAAC SPAAC Reaction Biomolecule_Azide->SPAAC Cyclooctyne_Molecule Cyclooctyne-Containing Molecule (e.g., DBCO-Dye) Cyclooctyne_Molecule->SPAAC Reaction + Conjugate Triazole-Linked Bioconjugate SPAAC->Conjugate

Figure 4: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC on an Azide-Modified Oligonucleotide

This protocol describes the conjugation of a DBCO-containing molecule to an azide-modified oligonucleotide. Note that for SPAAC, it is often more convenient to incorporate an azide into the biomolecule and react it with a commercially available cyclooctyne derivative.

Materials:

  • Azide-modified oligonucleotide

  • DBCO-functionalized molecule (e.g., DBCO-dye)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified oligonucleotide in the aqueous buffer.

  • Add the DBCO-functionalized molecule (typically 1.5-5 equivalents).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and azide. For example, templated DNA ligation with DIBO can be complete within 1 minute.[26]

  • Monitor the reaction progress by HPLC or PAGE.

  • Purify the conjugated oligonucleotide by HPLC or PAGE.

Quantitative Comparison of CuAAC and SPAAC

FeatureCuAACSPAACReference(s)
Catalyst Copper(I)None (strain-promoted)[1][]
Reaction Rate Generally fasterSlower than CuAAC, but highly dependent on the cyclooctyne used.[27]
Biocompatibility Copper toxicity can be a concern for in vivo applications.Excellent, widely used in living systems.[]
Typical Yields High to quantitative (>95% for some peptide conjugations).[3]High to quantitative, dependent on reactants and conditions.[26]
Reactants Terminal alkyne + azideStrained cyclooctyne + azide[1][]

Conclusion

The methods described in this document provide a robust toolkit for the introduction of sp-alkynes into peptides and oligonucleotides. The choice of method will depend on the specific application, the desired location of the modification, and the scale of the synthesis. By leveraging these powerful techniques, researchers can create a wide range of precisely functionalized biomolecules for applications in basic research, diagnostics, and drug development.

References

Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides is a cornerstone of modern organic synthesis. These cross-coupling reactions, most notably the Sonogashira reaction and its variations, are indispensable tools in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] Their value lies in their ability to construct complex molecular architectures under relatively mild conditions, offering a high degree of functional group tolerance.[3] This document provides detailed application notes and experimental protocols for key sp-alkyne cross-coupling reactions with aryl halides.

Core Concepts and Reaction Types

The most prominent method for coupling terminal alkynes with aryl halides is the Sonogashira reaction , which traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][4][5] Variations of this reaction, including copper-free and ligand-free systems, have been developed to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify reaction conditions.[6][7] Another related method is the Heck-alkynylation , which is essentially a copper-free Sonogashira reaction.[8]

The general reactivity trend for the aryl halide coupling partner is I > OTf > Br > Cl.[3][9] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][3] The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing reaction efficiency and substrate scope.

Reaction Mechanisms

The catalytic cycles for both the traditional (copper-co-catalyzed) and copper-free Sonogashira reactions are initiated by the oxidative addition of the aryl halide to a Pd(0) species.

Copper-Co-catalyzed Sonogashira Reaction

The mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[1][3]

    • Transmetalation : The Pd(II) complex reacts with a copper acetylide species, generated in the copper cycle, to form a Pd(II)-alkynyl complex and regenerate the copper catalyst.[1][5]

    • Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle :

    • The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1][3] This species then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-X(L2)->Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Reductive Elimination Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X caption Copper-Co-catalyzed Sonogashira Mechanism

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Copper-Free Sonogashira (Heck-Alkynylation) Reaction

In the absence of a copper co-catalyst, the reaction proceeds through a single palladium cycle. The base plays a more direct role in the deprotonation of the terminal alkyne, which then coordinates to the palladium center.[9]

  • Oxidative Addition : Similar to the copper-catalyzed version, the reaction starts with the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]

  • Alkyne Coordination and Deprotonation : The terminal alkyne coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium acetylide species.[9]

  • Reductive Elimination : The resulting complex undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[1]

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition π-alkyne complex [Ar-Pd(II)(L)(H-C≡CR)]+X- Ar-Pd(II)-X(L2)->π-alkyne complex R-C≡CH Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Reductive Elimination π-alkyne complex->Ar-Pd(II)-C≡CR(L2) Base, -HBase+X- caption Copper-Free Sonogashira Mechanism

Caption: Catalytic cycle of the copper-free Sonogashira (Heck-alkynylation) reaction.

Applications in Drug Discovery and Development

The Sonogashira coupling is a powerful tool in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.[1][5] It allows for the introduction of alkyne moieties into molecular scaffolds, which can serve as handles for further functionalization or as key structural elements in biologically active compounds.[5] For example, this reaction has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist.[1] The mild reaction conditions are compatible with a wide range of functional groups, making it suitable for late-stage modifications of complex drug candidates.[1][3]

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling of an Aryl Halide

This protocol is a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.025-0.1 eq)

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-7.0 eq)

  • Solvent (e.g., THF, DMF, or the amine base itself)

  • Anhydrous and anaerobic conditions (e.g., under Argon or Nitrogen)[4][5]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 0.81 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.05 eq), and CuI (e.g., 0.025 eq).[3]

  • Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., diisopropylamine, 7.0 eq).[3]

  • Add the terminal alkyne (e.g., 1.1 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 3-24 hours, or heat if necessary (e.g., for aryl bromides).[1][3] Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent.[3]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[3]

Protocol 2: Copper-Free Sonogashira Coupling (Heck-Alkynylation)

This protocol is suitable for substrates that are sensitive to copper or when trying to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 eq)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (0.02-0.1 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, TBAF) (2.0-3.0 eq)

  • Solvent (e.g., DMF, NMP, toluene)

  • Anhydrous and anaerobic conditions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, phosphine ligand, and base.

  • Add the solvent, followed by the aryl halide and the terminal alkyne.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 12-48 hours.

  • Monitor the reaction by TLC or GC/MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various this compound cross-coupling reactions.

Table 1: Classical Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[3]
IodobenzenePhenylacetylenePd/C (0.5)CuI (1)DiisopropylamineDMA/H₂O802495[10]
4-BromotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)TriethylamineToluene801292N/A
2-Iodopyridine1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)TriethylamineDMF60685N/A

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylacetylenePd(OAc)₂ (1.5)t-Bu₂(p-NMe₂C₆H₄)P (3)K₃PO₄Dioxane1002494[8]
4-IodotoluenePhenylacetylenePd(OAc)₂ (0.01)NoneDabcoDMFRT2498[7]
4-Bromoanisole1-OctynePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Toluene1001891N/A
3-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101688N/A

Troubleshooting and Optimization

  • Low Yield:

    • Ensure strictly anaerobic and anhydrous conditions, as oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and moisture can deactivate the catalyst.[5]

    • Increase catalyst loading or try a different palladium precursor/ligand combination. Bulky, electron-rich phosphine ligands can improve catalytic activity.[9]

    • For less reactive aryl halides (bromides and chlorides), higher temperatures and longer reaction times may be necessary.[1]

    • The choice of base is critical; ensure it is strong enough to deprotonate the alkyne but not so strong as to cause side reactions.

  • Formation of Homocoupled Alkyne (Diyne):

    • This is a common side reaction, especially in copper-catalyzed Sonogashira reactions. Running the reaction under copper-free conditions can mitigate this issue.[8]

    • Careful control of the reaction temperature and slow addition of the alkyne can also minimize diyne formation.

  • Dehalogenation of the Aryl Halide:

    • This side reaction can occur, particularly with electron-deficient aryl halides. Using a less polar solvent or a milder base may help.

Conclusion

This compound cross-coupling reactions with aryl halides are powerful and versatile methods for the synthesis of a wide array of organic molecules. The choice between a classical Sonogashira protocol and a copper-free variant depends on the specific substrate and the desired outcome. By carefully selecting the catalyst system, reaction conditions, and purification method, researchers can efficiently construct complex molecular architectures relevant to drug discovery and materials science. The protocols and data provided herein serve as a valuable resource for the successful implementation of these important transformations.

References

A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser-Hay coupling is a powerful and versatile copper-catalyzed oxidative homocoupling reaction of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This carbon-carbon bond-forming reaction, first reported by Carl Glaser in 1869 and later improved by Allan S. Hay, has become an indispensable tool in organic synthesis.[2][3] The resulting 1,3-diyne motif is a key structural element in many natural products, pharmaceuticals, and advanced materials, including conjugated polymers and macrocycles.[4]

The Hay modification of the Glaser coupling utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which offers greater versatility and milder reaction conditions compared to the original procedure.[5][6] This practical guide provides detailed application notes, experimental protocols, and comparative data to facilitate the successful application of the Glaser-Hay coupling in research and development settings.

Reaction Mechanism and Key Parameters

The generally accepted mechanism for the Glaser-Hay coupling involves the following key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate.[6]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product and copper(0).

  • Reoxidation of the Catalyst: An oxidant, typically molecular oxygen from the air, reoxidizes copper(0) back to the active copper(I) species, allowing the catalytic cycle to continue.[6]

Several factors influence the efficiency and outcome of the Glaser-Hay coupling:

  • Catalyst: Copper(I) salts such as CuCl and CuI are most commonly used.[6] Copper(II) salts like Cu(OAc)₂ can also be employed.[4]

  • Base/Ligand: A base is required to facilitate the deprotonation of the terminal alkyne. Tertiary amines, such as TMEDA, are widely used as they also act as ligands to solubilize and activate the copper catalyst.[2][4] Other bases like piperidine and 2-aminopyridine have also been reported.

  • Solvent: A variety of solvents can be used, with the choice often depending on the solubility of the substrates and catalyst. Common solvents include acetone, dichloromethane (DCM), and methanol.[1]

  • Oxidant: The reaction is typically carried out under an atmosphere of air or pure oxygen to regenerate the active catalyst.[7]

  • Temperature: Reactions are often conducted at room temperature, but elevated temperatures can be used to accelerate the reaction rate for less reactive substrates.[4]

Data Presentation

The following tables summarize the reaction conditions and yields for the Glaser-Hay coupling of various terminal alkynes, providing a basis for comparison and optimization.

EntryTerminal AlkyneCatalyst (mol%)Base/LigandSolventTemperatureTime (h)Yield (%)Reference
1PhenylacetyleneCuCl (5)TMEDAAcetoneRoom Temp.397[1]
2PhenylacetyleneCuCl (5)n-PropylamineNone60 °C388[8]
34-EthynyltolueneCuCl (5)n-PropylamineNone60 °C392[8]
44-MethoxyphenylacetyleneCuCl (5)n-PropylamineNone60 °C395[8]
54-ChlorophenylacetyleneCuCl (5)n-PropylamineNone60 °C385[8]
61-HeptyneCuCl (5)n-PropylamineNone60 °C482[8]
73-Phenyl-1-propyneCuCl (5)n-PropylamineNone60 °C480[8]
8Propargyl alcoholCuCl (5)n-PropylamineNone60 °C575[8]

Table 1: Glaser-Hay Coupling of Various Terminal Alkynes

EntryCatalystBase/LigandSolventTemperatureTime (h)Yield (%) of 1,4-diphenylbuta-1,3-diyneReference
1CuClTMEDAAcetoneRoom Temp.397[1]
2CuITMEDADichloromethaneRoom Temp.490
3Cu(OAc)₂PiperidinePyridine60 °C685[4]
4CuCln-PropylamineNone60 °C388[8]
5CuBrNoneAcetonitrileRoom Temp.280

Table 2: Comparison of Different Catalyst and Base/Ligand Systems for the Coupling of Phenylacetylene

Experimental Protocols

Protocol 1: General Procedure for Glaser-Hay Coupling of Aryl Alkynes

This protocol provides a general method for the homocoupling of phenylacetylene and its derivatives using the CuCl/TMEDA catalytic system.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

  • Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.

Protocol 2: Solvent-Free Glaser-Hay Coupling

This protocol describes a more environmentally friendly approach to the Glaser-Hay coupling, performed without a solvent.[8]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • n-Propylamine (1.0 mmol)

  • Stir bar

  • Reaction vial

Procedure:

  • To a reaction vial containing a stir bar, add the terminal alkyne (1.0 mmol) and copper(I) chloride (0.05 mmol).

  • Add n-propylamine (1.0 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C for 3-5 hours. Monitor the reaction by TLC.

  • After completion, dissolve the reaction mixture in a small amount of dichloromethane.

  • Filter the mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Mandatory Visualization

Glaser_Hay_Coupling_Mechanism R_C_CH R-C≡C-H Cu_acetylide R-C≡C-Cu(I)-L R_C_CH->Cu_acetylide + Cu(I)-L, - H⁺ Cu_I Cu(I)-L Base Base Dimerization Oxidative Coupling Cu_acetylide->Dimerization x2 Diyne R-C≡C-C≡C-R Dimerization->Diyne Cu_0 2 Cu(0) Dimerization->Cu_0 Cu_0->Cu_I Reoxidation H2O H₂O O2 O₂ (Air) O2->Cu_0

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental_Workflow Start Start Reagents Combine Terminal Alkyne, Cu(I) Catalyst, and Solvent Start->Reagents AddBase Add Base/Ligand (e.g., TMEDA) Reagents->AddBase Reaction Stir under Air (Monitor by TLC) AddBase->Reaction Quench Quench Reaction (e.g., aq. NH₄Cl) Reaction->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Dry Dry and Concentrate Extraction->Dry Purify Purify Product (e.g., Column Chromatography) Dry->Purify Product Pure 1,3-Diyne Purify->Product

Caption: General experimental workflow for the Glaser-Hay coupling.

Conclusion

The Glaser-Hay coupling is a robust and highly valuable transformation in modern organic chemistry, enabling the synthesis of symmetrical 1,3-diynes, which are crucial building blocks in drug discovery and materials science. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The provided protocols and comparative data serve as a practical starting point for the successful implementation and optimization of this important reaction.

References

Troubleshooting & Optimization

Technical Support Center: sp-Alkyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with copper(I)-catalyzed sp-alkyne click chemistry reactions (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What is the optimal oxidation state for the copper catalyst in a click chemistry reaction?

The active catalyst for the azide-alkyne cycloaddition is copper(I) (Cu(I)).[1][2] Reactions using copper(II) (Cu(II)) salts, such as CuSO4, require a reducing agent to generate the active Cu(I) species in situ.[1]

Q2: Why is a ligand often used in CuAAC reactions?

Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) and THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), are used to stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and disproportionation.[3] This increases reaction efficiency and is particularly important in biological systems to prevent off-target effects and toxicity associated with free copper.[3][4]

Q3: Can I perform CuAAC reactions in aqueous solutions?

Yes, CuAAC reactions can be performed in aqueous solutions, and water can even accelerate the reaction rate.[1] For reactions involving biomolecules, using a water-soluble ligand like THPTA is highly recommended to maintain catalyst efficacy and prevent precipitation.[3]

Q4: What are the main differences between CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC)?

The primary difference is the requirement of a copper catalyst. CuAAC utilizes a terminal alkyne and requires a copper(I) catalyst.[5][6] SPAAC, on the other hand, is a copper-free click reaction that uses a strained cyclooctyne (like DBCO or BCN) which reacts with an azide without the need for a metal catalyst.[5][6] This makes SPAAC more suitable for applications in living systems where copper toxicity is a concern.[4][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no formation of the desired triazole product is one of the most common issues. The underlying cause often relates to the catalyst, reaction conditions, or starting materials.

Possible Causes & Solutions

  • Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation.

    • Solution: Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present.[1] Consider preparing the catalyst solution fresh for each reaction. For reactions in complex media or with sensitive biomolecules, use a stabilizing ligand.[3]

  • Poor Reagent Quality: Starting materials (azide or alkyne) may have degraded or contain impurities.

    • Solution: Verify the purity of your azide and alkyne using techniques like NMR or mass spectrometry. If necessary, purify the starting materials before the reaction.

  • Suboptimal Reaction Conditions: The solvent, temperature, or pH may not be ideal for your specific substrates.

    • Solution: While many click reactions work well at room temperature in aqueous buffers, some systems may benefit from optimization. Screen different solvent systems (e.g., t-BuOH/water, DMF/water) and consider gentle heating (e.g., 40-60°C) if starting materials are sterically hindered or have low solubility.[7][8]

  • Interference from Other Functional Groups: In complex environments like cell lysates, other molecules can interfere with the reaction.

    • Solution: Thiols from cysteine residues are known to react with alkynes.[9] Pre-treatment with a low concentration of hydrogen peroxide can mitigate this interference.[9]

Troubleshooting Workflow for Low Yield

LowYield start Low/No Yield check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity check_catalyst->check_reagents Catalyst OK success Successful Reaction check_catalyst->success Issue Found & Resolved optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure check_reagents->success Issue Found & Resolved check_interference Assess for Interfering Species optimize_conditions->check_interference Optimization Fails optimize_conditions->success Optimization Works check_interference->success Issue Found & Resolved

Caption: A decision-making flowchart for troubleshooting low-yield this compound click chemistry reactions.

Problem 2: Presence of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired conjugate.

Possible Causes & Solutions

  • Alkyne Homo-coupling (Glaser Coupling): Terminal alkynes can couple with each other in the presence of copper and an oxidant (like oxygen), forming a diyne byproduct.

    • Solution: This side reaction is often a sign of insufficient reducing agent or excessive oxygen. Degas your solvents and reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the copper catalyst.[7] Ensure an adequate excess of sodium ascorbate is used to maintain a reducing environment.[1]

  • Reaction with Buffer Components: Amine-containing buffers, such as Tris or glycine, can interfere with the reaction.[10]

    • Solution: Use non-coordinating buffers like PBS, HEPES, or phosphate buffer.

Experimental Protocol: Optimizing Catalyst and Reducing Agent Concentration

This protocol provides a framework for optimizing the concentrations of the copper catalyst and reducing agent to maximize yield and minimize side reactions.

  • Setup: Prepare stock solutions of your alkyne (10 mM), azide (10 mM), CuSO4 (10 mM), and sodium ascorbate (100 mM).

  • Reaction Array: In a 96-well plate or a series of microcentrifuge tubes, set up a matrix of reactions. Keep the alkyne and azide concentrations constant (e.g., 1 mM final concentration each).

  • Variable Conditions: Vary the final concentration of CuSO4 (e.g., 50 µM, 100 µM, 250 µM, 500 µM) and the molar ratio of sodium ascorbate to CuSO4 (e.g., 5:1, 10:1, 20:1).

  • Incubation: Allow the reactions to proceed at room temperature for 1-2 hours.

  • Analysis: Analyze the outcome of each reaction by LC-MS or HPLC to determine the relative amounts of product, unreacted starting materials, and any side products.

  • Optimization: Identify the combination of catalyst and reducing agent that provides the highest yield of the desired product with the minimal formation of byproducts.

CuSO4 (µM)Sodium Ascorbate (µM)Ascorbate:Cu RatioExpected Outcome
502505:1Good starting point for sensitive substrates.
100100010:1Often provides a good balance of speed and yield.
250500020:1Higher concentrations for difficult couplings.
5001000020:1May be necessary for sterically hindered substrates.

Caption: A table summarizing starting conditions for optimizing catalyst and reducing agent concentrations.

Problem 3: Difficulty with Product Purification

Residual copper catalyst or other reaction components can be difficult to remove from the final product.

Possible Causes & Solutions

  • Copper Contamination: Copper ions can bind to proteins or other molecules, affecting downstream applications.

    • Solution: Use scavenger resins designed to bind and remove copper. Alternatively, for biomolecules, purification methods like size exclusion chromatography or dialysis can effectively remove small molecule reagents, including the catalyst. Using a heterogeneous catalyst system (e.g., copper nanoparticles on a solid support) can also simplify removal by simple filtration.[1]

  • Excess Reagents: Unreacted azide or alkyne starting materials co-elute with the product.

    • Solution: Use scavenger resins that react with and remove excess azides or alkynes.[11] Optimizing the stoichiometry of the reaction to use only a slight excess (e.g., 1.1 to 1.5 equivalents) of one reagent can also minimize the amount of unreacted starting material to be removed.[8]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) degas Degas Solvents prep_reagents->degas mix_az_alk Combine Azide and Alkyne degas->mix_az_alk add_ligand_cu Add Ligand and CuSO4 mix_az_alk->add_ligand_cu add_ascorbate Initiate with Sodium Ascorbate add_ligand_cu->add_ascorbate incubate Incubate (RT, 1-2h) add_ascorbate->incubate monitor Monitor Progress (TLC/LC-MS) incubate->monitor workup Workup/Quench monitor->workup purify Purify Product (Chromatography, Dialysis, etc.) workup->purify characterize Characterize Final Product purify->characterize

Caption: A generalized experimental workflow for a standard this compound click chemistry reaction.

References

Technical Support Center: Strategies to Increase Efficiency of sp-Alkyne Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sp-alkyne metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your metabolic labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound metabolic labeling experiments.

Question: Why is my fluorescent signal weak or absent after click chemistry?

Answer:

Low signal intensity is a frequent issue with several potential causes. Consider the following troubleshooting steps:

  • Suboptimal Probe Concentration: The concentration of the alkyne-containing probe is critical. While some incorporation can be seen at 1 µM, increasing the concentration to 10 µM can significantly boost labeling without a substantial increase in background.[1] However, concentrations that are too high can lead to cytotoxicity or non-specific labeling.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and probe.

  • Insufficient Incubation Time: The duration of labeling needs to be sufficient for the metabolic incorporation of the alkyne probe. This can range from 1 to 72 hours depending on the cell type, the specific metabolic pathway being studied, and the turnover rate of the target biomolecule. Optimization of the incubation time is crucial.

  • Low Abundance of the Target Biomolecule: If the protein, lipid, or glycan of interest is expressed at low levels, the resulting signal will inherently be weak. Consider methods to enrich your sample for the target molecule before analysis.

  • Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly efficient but can be inhibited.[3][4] Ensure all reagents are fresh and at the correct concentrations. The use of a copper(I)-chelating ligand like THPTA or TBTA can protect against copper oxidation and improve reaction efficiency.[3][5]

  • Cellular Efflux of the Probe: Some cell lines may actively pump out the metabolic label, reducing its intracellular concentration. This can sometimes be mitigated by using efflux pump inhibitors, though care must be taken to avoid off-target effects.

Question: How can I reduce high background fluorescence?

Answer:

High background can obscure your specific signal. Here are strategies to minimize it:

  • Reduce Probe Concentration: As mentioned, excessively high concentrations of the alkyne probe can lead to non-specific incorporation and increased background.[1] Titrate your probe to find the lowest concentration that still provides a detectable specific signal.

  • Thorough Washing Steps: Ensure complete removal of unincorporated probe and excess detection reagents by performing stringent washing steps after labeling and after the click reaction.

  • Optimize Fixation and Permeabilization: The methods used for cell fixation and permeabilization can influence background. For example, some lipids may be washed away during permeabilization with detergents like Triton X-100, which can paradoxically improve access to certain alkyne groups but may also affect cellular integrity and background.[2]

  • Use a High-Quality Azide-Fluorophore: The choice of the azide-containing fluorescent probe is important. Probes with flexible, hydrophilic linkers (e.g., PEG linkers) have been shown to reduce non-specific binding and background signal.[2]

  • Quench Unreacted Alkynes: Before adding the click chemistry detection cocktail, consider a pre-treatment step to quench any non-specifically bound alkyne probes.

Question: I am observing cellular toxicity after adding the alkyne probe. What can I do?

Answer:

Cell health is paramount for meaningful metabolic labeling results. If you observe cytotoxicity:

  • Lower the Probe Concentration: This is the most common cause of toxicity. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of your probe for your specific cell line.

  • Reduce Incubation Time: Shorten the exposure of the cells to the alkyne probe. A shorter, more concentrated pulse of labeling may be less toxic than a longer, lower-concentration incubation.

  • Use Biosynthesis Inhibitors Cautiously: While inhibitors of endogenous metabolic pathways (like lovastatin for isoprenoid synthesis) can enhance probe incorporation, they can also be toxic to sensitive cell lines.[1][5] It is essential to optimize the inhibitor concentration to maximize labeling enhancement while minimizing cell death.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general principle of this compound metabolic labeling?

A1: Metabolic labeling with this compound probes involves introducing a small molecule containing an alkyne functional group to cells.[5][6] This molecule is a synthetic analog of a natural metabolite (e.g., an amino acid, fatty acid, or sugar). The cells' metabolic machinery incorporates this analog into newly synthesized biomolecules like proteins, lipids, or glycans.[5][7] The incorporated alkyne then serves as a bioorthogonal handle for covalent modification with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a highly specific and efficient "click" reaction.[3][4][7]

Q2: How do I choose the right alkyne-containing probe?

A2: The choice of probe depends on the metabolic pathway you intend to study. For example, to label newly synthesized proteins, you would use an alkyne-modified amino acid analog. For studying protein prenylation, an alkyne-functionalized isoprenoid probe would be used.[1][5][8] For glycosylation, an alkyne-modified sugar is appropriate.

Q3: Can I perform metabolic labeling in live cells?

A3: The metabolic incorporation of the alkyne probe is performed in live cells. However, the most common type of click chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is generally cytotoxic due to the copper catalyst.[3] Therefore, the click reaction is typically performed after cell fixation and permeabilization.[9] For live-cell click chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free alternative, though it generally has slower reaction kinetics.[10]

Q4: What are the key components of a click chemistry reaction cocktail?

A4: A typical CuAAC reaction cocktail for labeling fixed and permeabilized cells includes:

  • An azide-functionalized detection reagent (e.g., azide-fluorophore or azide-biotin).

  • A copper(II) sulfate (CuSO4) solution.[3][5]

  • A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) state.[3]

  • A copper(I)-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to stabilize the Cu(I) and enhance reaction efficiency.[5]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for this compound metabolic labeling and subsequent click chemistry. These are starting points and should be optimized for your specific experimental system.

Table 1: Typical Reagent Concentrations for Metabolic Labeling

ReagentTypical Concentration RangeNotes
Alkyne-containing probe1 - 50 µMOptimal concentration is cell type and probe dependent. Start with a titration.[1]
Biosynthesis Inhibitor (e.g., Lovastatin)0.1 - 25 µMCan enhance probe incorporation but may be toxic. Optimize concentration.[1]

Table 2: Typical Incubation Times

ProcessDurationNotes
Pre-treatment with Inhibitor6 - 24 hoursCell type dependent.[1][11]
Metabolic Labeling1 - 72 hoursDepends on the turnover rate of the target biomolecule.[9][11]
Click Reaction30 - 60 minutesTypically performed at room temperature in the dark.[5][12]

Table 3: Typical Reagent Concentrations for CuAAC Click Reaction

ReagentFinal Concentration
Azide-Fluorophore/Biotin25 - 50 µM[5][13]
Copper(II) Sulfate (CuSO4)1 mM[5]
TCEP (optional reducing agent)1 mM[5]
Sodium Ascorbate10-20 equivalents (relative to azide)[12]
TBTA or THPTA (ligand)0.1 mM[5]

Experimental Protocols

Protocol 1: General Metabolic Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells on coverslips in a multi-well plate at a density that will result in 40-60% confluency at the time of labeling.[1]

  • Inhibitor Pre-treatment (Optional): If using a metabolic inhibitor, replace the culture medium with fresh medium containing the optimized concentration of the inhibitor. Incubate for the desired pre-treatment time (e.g., 6-24 hours).[1]

  • Metabolic Labeling: Remove the medium and add fresh medium containing the desired final concentration of the this compound probe (with or without the inhibitor).

  • Incubation: Incubate the cells for the optimized labeling period (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.[1]

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove the unincorporated probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA).

  • Proceed to Click Chemistry: The cells are now ready for the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • PBS (to final volume)

    • Azide-fluorophore (to a final concentration of 25 µM)[5]

    • Copper(II) sulfate (to a final concentration of 1 mM)[5]

    • TBTA or THPTA ligand (to a final concentration of 0.1 mM)[5]

    • Sodium ascorbate (freshly prepared, to a final concentration of 1 mM)

    • Vortex briefly to mix.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS containing 3% BSA.

  • Nuclear Staining (Optional): Stain the nuclei with a DNA stain like DAPI.

  • Imaging: Mount the coverslips on microscope slides and image using an appropriate fluorescence microscope.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Cell Preparation cluster_click_imaging Detection & Analysis seed_cells Seed Cells inhibitor Optional: Inhibitor Pre-treatment seed_cells->inhibitor labeling Metabolic Labeling with Alkyne Probe inhibitor->labeling wash1 Wash Cells labeling->wash1 fixation Fix Cells wash1->fixation wash2 Wash fixation->wash2 permeabilization Permeabilize Cells wash2->permeabilization wash3 Wash permeabilization->wash3 click_reaction Click Reaction with Azide-Fluorophore wash3->click_reaction wash4 Wash click_reaction->wash4 imaging Fluorescence Imaging wash4->imaging

Caption: Experimental workflow for this compound metabolic labeling.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Biomolecule-Alkyne product Labeled Biomolecule (Triazole Linkage) alkyne->product azide Azide-Fluorophore azide->product copper Cu(I) copper->product catalyzes ascorbate Sodium Ascorbate ascorbate->copper reduces copperII CuSO4

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

troubleshooting_guide start Low Signal? inc_probe Increase Probe Conc. start->inc_probe Yes high_bg High Background? start->high_bg No inc_time Increase Labeling Time inc_probe->inc_time check_click Optimize Click Reaction inc_time->check_click use_inhibitor Use Biosynthesis Inhibitor check_click->use_inhibitor dec_probe Decrease Probe Conc. high_bg->dec_probe Yes toxicity Cytotoxicity? high_bg->toxicity No improve_wash Improve Wash Steps dec_probe->improve_wash change_fluor Change Azide-Fluorophore improve_wash->change_fluor dec_probe_tox Decrease Probe Conc. toxicity->dec_probe_tox Yes success Successful Labeling toxicity->success No dec_time Decrease Labeling Time dec_probe_tox->dec_time

Caption: Troubleshooting decision tree for this compound metabolic labeling.

References

Technical Support Center: SP-Alkyne Synthesis (Sonogashira Coupling)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for SP-Alkyne Synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Sonogashira coupling reactions.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: I am not getting my desired coupled product, or the yield is very low. What are the common causes and how can I fix this?

A1: Low or no yield in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow:

low_yield start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents atmosphere Ensure Inert Atmosphere start->atmosphere pd_black Palladium Black Formation? catalyst->pd_black temp_base_solvent Suboptimal Temperature, Base, or Solvent? conditions->temp_base_solvent reagent_purity Impure/Degraded Reagents? reagents->reagent_purity oxygen_present Oxygen/Moisture Contamination? atmosphere->oxygen_present solution_pd Use Stabilizing Ligands (e.g., PPh3, Xantphos). Lower Catalyst Loading. pd_black->solution_pd Yes solution_conditions Screen Different Bases/Solvents. Adjust Temperature. temp_base_solvent->solution_conditions Yes solution_reagents Purify Starting Materials. Use Fresh Solvents/Bases. reagent_purity->solution_reagents Yes solution_atmosphere Degas Solvents. Use Schlenk Line or Glovebox. oxygen_present->solution_atmosphere Yes

Caption: Troubleshooting workflow for low or no product yield in Sonogashira coupling.

Detailed Checklist and Solutions:

  • Catalyst Activity:

    • Palladium Catalyst: The formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be caused by impurities, high temperatures, or inappropriate solvent choice. Using fresh, high-quality palladium precursors and appropriate ligands can enhance catalyst stability.

    • Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh. Old or oxidized copper sources can be inactive.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems. The base neutralizes the HX byproduct formed during the reaction.

    • Solvent: The solvent can significantly impact the reaction. While THF, DMF, and amines are frequently used, nonpolar solvents like toluene may be better in some cases to avoid ligand displacement from the palladium complex.

    • Temperature: Sonogashira couplings are often run at room temperature, but less reactive halides (aryl bromides and chlorides) may require heating. However, high temperatures can promote side reactions and catalyst decomposition.

  • Reagent Quality:

    • Ensure the purity of your aryl/vinyl halide and terminal alkyne. Impurities can poison the catalyst.

    • Amine bases can oxidize over time. Using freshly distilled amines is recommended.

  • Inert Atmosphere:

    • The reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).

Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

Q2: My main byproduct is the homocoupled dimer of my starting alkyne. How can I prevent this?

A2: The formation of a homocoupled alkyne (Glaser-Hay coupling) is a common side reaction, especially in the presence of oxygen and a copper co-catalyst. Here are the primary strategies to minimize this unwanted byproduct.

Troubleshooting Workflow:

glaser_coupling start Glaser Homocoupling Observed check_atmosphere Check for Oxygen start->check_atmosphere check_copper Using Copper Co-catalyst? check_atmosphere->check_copper No solution_atmosphere Thoroughly Degas Solvents. Maintain Positive Inert Gas Pressure. check_atmosphere->solution_atmosphere Yes solution_copper_free Switch to a Copper-Free Protocol. check_copper->solution_copper_free Yes solution_optimize_cu Lower Copper Loading. Slowly Add Alkyne. check_copper->solution_optimize_cu Yes solution_reducing_atm Use a Reducing Atmosphere (e.g., N2/H2 mixture). solution_atmosphere->solution_reducing_atm

Caption: Strategies to minimize Glaser homocoupling in Sonogashira reactions.

Detailed Solutions:

  • Eliminate Oxygen: This is the most critical step.

    • Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the liquid for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction using a balloon or a Schlenk line.

  • Copper-Free Conditions: The copper co-catalyst is a primary promoter of Glaser coupling. Switching to a copper-free protocol is a highly effective solution. A variety of ligands and conditions have been developed for efficient copper-free Sonogashira reactions.[1]

  • Reducing Atmosphere: Performing the reaction under a reducing atmosphere can significantly suppress homocoupling. A mixture of nitrogen and hydrogen (e.g., 95:5) can reduce homocoupling to as low as 2%.[2]

  • Optimization of Copper-Catalyzed Conditions: If a copper-free system is not feasible:

    • Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt.

    • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.

Issue 3: Formation of Palladium Black

Q3: My reaction turns black, and I suspect palladium black formation. What causes this and how can I avoid it?

A3: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form. This deactivates the catalyst and halts the reaction.

Causes and Prevention:

  • Ligand Dissociation: The phosphine ligands stabilize the palladium center. If they dissociate, the palladium atoms can aggregate.

    • Solution: Use a higher ligand-to-palladium ratio or employ more robust, bidentate ligands (e.g., dppf) or bulky electron-rich ligands that bind more strongly to the palladium.

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue than other solvents like triethylamine used as a solvent.

    • Solution: Screen different solvents to find one that maintains catalyst stability.

  • Impurities: Impurities in the reagents or solvents can lead to catalyst decomposition.

    • Solution: Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q4: What is the typical catalyst loading for a Sonogashira reaction?

A4: Catalyst loading can vary significantly based on the reactivity of the substrates. For highly reactive substrates like aryl iodides, palladium loading can be as low as 0.025 mol%.[3] A more typical range for general applications is 1-5 mol% for the palladium catalyst and 1-10 mol% for the copper(I) co-catalyst. Optimization is often necessary, and for less reactive substrates like aryl bromides or chlorides, higher catalyst loadings may be required.

Q5: Which base should I choose for my Sonogashira coupling?

A5: The choice of base depends on the specific substrates and reaction conditions.

  • Amine Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine are commonly used. They often serve as both the base and the solvent or co-solvent.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often employed in copper-free protocols and can be effective with a wider range of substrates.

Q6: Can I run a Sonogashira reaction open to the air?

A6: While some robust catalyst systems have been developed that can tolerate air, it is generally not recommended.[3] Oxygen promotes the highly undesirable Glaser homocoupling side reaction and can lead to the deactivation of the palladium catalyst. For reproducible and high-yielding results, performing the reaction under an inert atmosphere (N₂ or Ar) is standard practice.[4]

Data Presentation

Table 1: Effect of Reaction Atmosphere on Homocoupling

EntryAryl HalideAlkyneAtmosphereCross-Coupled Product Yield (%)Homocoupled Product Yield (%)Reference
14-Bromopyridine HCl4-EthynylanisoleN₂7815[2]
24-Bromopyridine HCl4-EthynylanisoleN₂ + H₂942[2]
34-Iodo-N,N-dimethylanilinePhenylacetyleneN₂8212[2]
44-Iodo-N,N-dimethylanilinePhenylacetyleneN₂ + H₂98trace[2]

Table 2: Optimization of Reaction Conditions for Copper-Free Sonogashira Coupling

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Et₃N (5)Water302485[3]
2Et₃N (10)Water302495[3]
3Et₃N (5)Water502499[3]
4Piperidine (5)Water502478[3]
5DBU (5)Water502465[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general starting point for a copper-free Sonogashira reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., DMF, 5 mL)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Add the aryl halide, palladium catalyst, and base to a flame-dried Schlenk flask containing a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Setting up an Inert Atmosphere using a Balloon

This is a common and practical method for maintaining an inert atmosphere in a laboratory setting.[5][6]

Materials:

  • Round-bottom flask

  • Rubber septum

  • Balloon

  • Needle

  • Inert gas source (N₂ or Ar cylinder with a regulator)

Procedure:

  • Prepare the Flask: Flame-dry or oven-dry the reaction flask containing a stir bar to remove any adsorbed moisture.

  • Seal the Flask: While the flask is still warm, seal it with a rubber septum.

  • Fill the Balloon: Attach the balloon to the inert gas line and fill it to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the inlet.

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum of the reaction flask. To allow the air inside to be displaced, insert a second "outlet" needle through the septum.

  • Allow the inert gas to flow through the flask for approximately 5-10 minutes.

  • Establish Positive Pressure: Remove the outlet needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.

  • The flask is now ready for the addition of reagents via syringe.

References

Technical Support Center: Optimizing Catalyst Loading for sp-Alkyne Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on sp-alkyne cross-coupling reactions, with a focus on the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for a Sonogashira reaction?

A1: The catalyst loading for a Sonogashira reaction can vary significantly depending on the specific substrates, catalyst system, and reaction conditions. Generally, palladium catalyst loading can range from as high as 5 mol% to as low as 0.0001 mol% for highly active catalytic systems.[1][2] Copper(I) co-catalyst loading is also a critical parameter to optimize.

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

A2: Several factors can contribute to low or no product formation. Common issues include inactive catalyst, presence of oxygen leading to catalyst decomposition, poor choice of solvent or base, and inappropriate reaction temperature.[3][4] Catalyst poisoning due to impurities in the starting materials or solvents can also be a significant problem.[3]

Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A3: The black precipitate is often palladium black, which is the result of the palladium(0) catalyst decomposing and agglomerating. This is a common sign of catalyst deactivation. It can be caused by the presence of oxygen, unsuitable solvents like THF in some cases, or high temperatures.[4] To prevent this, ensure your reaction is thoroughly degassed, use high-purity and dry solvents, and consider using a different solvent or ligand system.[4]

Q4: Is a copper co-catalyst always necessary for Sonogashira couplings?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the reaction, particularly by activating the alkyne, copper-free Sonogashira reactions are also widely used.[1][2][5] These copper-free methods can be advantageous in situations where copper contamination is a concern, such as in the synthesis of electronic materials or pharmaceuticals. However, in some cases, the absence of a copper co-catalyst can lead to no product formation.

Q5: How does the choice of ligand affect the catalyst loading and reaction efficiency?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Sterically hindered ligands can sometimes improve yields.[6] N-heterocyclic carbenes (NHCs) have been shown to be effective replacements for phosphine ligands, sometimes allowing for lower catalyst loadings.[1] The choice of ligand can significantly impact the optimal catalyst loading and overall success of the reaction.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Question: I have set up my Sonogashira reaction, but after several hours, I see mostly unreacted starting materials. What should I check first?

  • Answer:

    • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active. Catalysts can degrade over time, especially if not stored under an inert atmosphere. Consider using a fresh batch of catalyst.

    • Reaction Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can deactivate the Pd(0) catalyst.[3] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

    • Base and Solvent: The choice of base and solvent is critical. Ensure they are dry and of sufficient purity. Some reactions may require a stronger base or a different solvent to proceed efficiently. For instance, triethylamine is a common base and can sometimes be used as the solvent.[4][6]

    • Temperature: The reaction temperature may be too low. For less reactive substrates, such as aryl bromides, higher temperatures may be necessary to facilitate oxidative addition, which is often the rate-limiting step.[7][8]

Problem 2: Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts

  • Question: My desired cross-coupled product is contaminated with a significant amount of homocoupled alkyne. How can I minimize this side reaction?

  • Answer:

    • Copper Concentration: Excessive amounts of copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne.[2][7] Try reducing the amount of the copper salt.

    • Oxygen Exclusion: The presence of oxygen can also facilitate Glaser coupling.[8] Rigorous exclusion of air from the reaction mixture is crucial.

    • Order of Addition: Adding the copper salt last to the reaction mixture that has been sparged with an inert gas can sometimes help minimize homocoupling.[7]

Problem 3: Difficulty in Removing Metal Contaminants from the Product

  • Question: After workup, my product is contaminated with residual palladium or copper. How can I improve the purification?

  • Answer:

    • Minimize Catalyst Loading: The most straightforward approach is to optimize the reaction to use the lowest possible catalyst loading that still provides a good yield.

    • Filtration: Filtration of the reaction mixture through a pad of celite or silica gel can help remove some of the metal catalyst.[9]

    • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent, such as EDTA or ammonia, can help remove residual copper.

    • Heterogeneous Catalysts: Consider using a solid-supported palladium catalyst, which can be easily removed by filtration at the end of the reaction.[10]

Quantitative Data on Catalyst Loading

The following table summarizes typical catalyst loading ranges and conditions for Sonogashira cross-coupling reactions found in the literature.

Catalyst SystemAryl HalideCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ / CuIAryl Iodide0.02-Piperidine---
Pd(dppf)Cl₂Aryl Bromide------
Pd₂(dba)₃ / P(t-Bu)₃p-Toluenesulfonyl--K₂CO₃--Good
Pd₁@NCAryl Iodide0.11 (CuI)NEt₃Various80High
Pd(OAc)₂Aryl Iodide0.00012 (CuI)DABCO--94
Pd-SILP-Fe₃O₄@SiO₂Aryl Halide0.001--Water-Excellent
Pd(OAc)₂Alkynyl Halide0.1-Cs₂CO₃MethanolRoom TempGood

Experimental Protocols

Protocol: Optimization of Palladium Catalyst Loading for the Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol provides a general methodology for optimizing the palladium catalyst loading for a Sonogashira reaction.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine, 3.0 mmol)

    • Degassed solvent (e.g., THF or DMF, 5 mL)

    • Schlenk flask or sealed reaction tube

    • Inert gas supply (Argon or Nitrogen)

  • Procedure: a. To a series of oven-dried Schlenk flasks, add the aryl bromide (1.0 mmol) and a magnetic stir bar. b. In separate flasks, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%). c. Add the copper(I) iodide (e.g., 1 mol%) to each flask. d. Seal the flasks with a septum and purge with an inert gas for 10-15 minutes. e. Add the degassed solvent (5 mL) and the base (3.0 mmol) to each flask via syringe. f. Add the terminal alkyne (1.2 mmol) to each flask via syringe. g. Place the flasks in a preheated oil bath at the desired temperature (e.g., 60-100 °C). h. Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 3h, 6h, 24h). i. Upon completion, cool the reactions to room temperature and quench with saturated aqueous ammonium chloride solution. j. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product. l. Determine the yield for each catalyst loading to identify the optimal condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis cluster_optimization Optimization Loop start Select Aryl Halide and Alkyne reagents Prepare Catalyst, Base, and Degassed Solvent start->reagents setup Set up Reaction Vessels under Inert Atmosphere reagents->setup add_reagents Add Reagents and Catalyst setup->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield and Purity purify->analyze evaluate Evaluate Results analyze->evaluate modify Modify Catalyst Loading evaluate->modify If necessary modify->add_reagents New Experiment

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_temp Is the temperature appropriate for the substrate? start->check_temp check_base_solvent Are the base and solvent suitable and dry? start->check_base_solvent pd_black Is Palladium Black observed? check_catalyst->pd_black Yes use_fresh_catalyst Use fresh catalyst check_catalyst->use_fresh_catalyst No degas Improve degassing of solvents and reagents pd_black->degas Yes check_atmosphere->degas No increase_temp Increase reaction temperature check_temp->increase_temp No change_conditions Screen different bases and solvents check_base_solvent->change_conditions No

Caption: Troubleshooting decision tree for low yield reactions.

References

dealing with sp-alkyne probe instability in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for sp-Alkyne Probe Applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the instability of this compound probes in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound probe instability in biological environments?

A1: The instability of this compound probes in biological assays primarily stems from their reactivity with endogenous nucleophiles. Terminal alkynes can undergo side reactions, particularly with free thiols present in molecules like cysteine and glutathione[1][2]. This can lead to probe degradation and non-specific labeling. Additionally, the stability of some probes can be sensitive to pH and the presence of reducing agents[3][4]. In copper-catalyzed reactions, the copper(I) catalyst itself can be unstable and prone to oxidation, which requires protective ligands[5][6].

Q2: What is the difference between terminal alkynes and strained cyclooctynes (e.g., DBCO, DIFO) in terms of stability and application?

A2: Terminal alkynes are linear alkynes used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry"[7][8]. This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells, making it more suitable for fixed cells or lysates[8][9]. Strained cyclooctynes, such as DBCO (dibenzocyclooctyne), are designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry[7][10]. The ring strain in these molecules allows the reaction to proceed without a toxic catalyst, making them ideal for live-cell imaging and in vivo applications[8][11]. While SPAAC avoids copper toxicity, some strained alkynes can still exhibit reactivity towards biological thiols[2].

Q3: How does the choice of click chemistry reaction (CuAAC vs. SPAAC) affect probe stability and experimental outcomes?

A3: The choice between CuAAC and SPAAC has significant implications:

  • CuAAC (Terminal Alkynes): Requires a copper(I) catalyst, which can be cytotoxic. However, the reaction kinetics are typically very fast. The main instability issue arises from potential side reactions catalyzed by copper and the oxidation of the Cu(I) catalyst[3][5]. It is best suited for endpoint assays, fixed cells, and cell lysates.

  • SPAAC (Strained Alkynes): Biocompatible and suitable for living systems as it requires no metal catalyst[7][8]. The stability of strained alkyne probes can vary; some show half-lives of 12-19 hours in serum, while others may interact with serum proteins like albumin, affecting their reactivity[12]. The primary instability concern is off-target reactions with cellular nucleophiles like thiols[2].

Troubleshooting Guide

Issue 1: High Background or Non-Specific Labeling

Q: I am observing high background fluorescence or non-specific protein labeling in my experiment. What are the possible causes and how can I fix it?

A: High background is a common issue that can obscure specific signals. It often results from non-specific binding of the probe or detection reagents, or from undesired side reactions.

Possible Causes & Solutions:

  • Probe Reactivity with Off-Target Biomolecules: Terminal alkynes, in the presence of a copper catalyst and an azide tag, can react with free cysteine thiols on proteins, leading to significant background labeling[3][13]. Some highly reactive strained alkynes can also react directly with cellular thiols[2].

    • Solution: Perform a control experiment using a similar compound without the alkyne group to assess non-specific interactions. For CuAAC, the addition of reducing agents like TCEP (up to 3 mM) can help prevent the oxidative side reactions that lead to this C-S cross-coupling[3].

  • Suboptimal Click Reaction Conditions (CuAAC): An excess of copper or insufficient stabilizing ligand can promote side reactions and protein precipitation, increasing background.

    • Solution: Titrate the concentrations of CuSO₄ and the reducing agent (e.g., sodium ascorbate). Always use a copper(I)-stabilizing ligand, such as THPTA or TBTA, to protect proteins from copper-induced damage and improve reaction reliability[5][6][14].

  • Insufficient Blocking or Washing: In imaging experiments, inadequate blocking can lead to non-specific binding of antibodies or other detection reagents.

    • Solution: Increase the blocking incubation time or change the blocking agent (e.g., use 10% normal serum from the species of the secondary antibody). Ensure washing steps are stringent enough to remove unbound reagents.

  • Probe Aggregation: Hydrophobic alkyne probes can form aggregates that bind non-specifically to cells or proteins.

    • Solution: Prepare fresh probe solutions and consider using a small amount of a biocompatible solvent like DMSO to ensure the probe is fully solubilized before adding it to your aqueous assay buffer.

Troubleshooting Workflow: High Background Signal

high_background_workflow Troubleshooting Workflow for High Background start High Background Observed control_check Run Controls? (No-probe, no-azide tag) start->control_check probe_issue Issue likely probe-related (non-specific reaction) control_check->probe_issue Yes reagent_issue Issue likely reagent-related (non-specific binding) control_check->reagent_issue No is_cuaac Using CuAAC? probe_issue->is_cuaac optimize_blocking Optimize Blocking/Washing Steps reagent_issue->optimize_blocking optimize_cu Optimize Cu(I) & Ligand Ratio Add 1-3 mM TCEP is_cuaac->optimize_cu Yes reduce_probe_conc Reduce Probe Concentration or Incubation Time is_cuaac->reduce_probe_conc No (SPAAC) check_probe_sol Check Probe Solubility (Prepare fresh stock) optimize_cu->check_probe_sol reduce_probe_conc->check_probe_sol end Signal Optimized check_probe_sol->end optimize_blocking->end

Caption: A flowchart to diagnose and resolve high background issues.

Issue 2: Low or No Signal

Q: My experiment is yielding a very low or no signal. What could be wrong?

A: A lack of signal can be due to probe degradation, inefficient labeling, or issues with the detection step.

Possible Causes & Solutions:

  • Probe Degradation: The alkyne moiety may be unstable under your specific experimental conditions (e.g., prolonged incubation, high pH, presence of certain enzymes).

    • Solution: Minimize the incubation time of the probe with your biological sample. If possible, assess probe stability directly using an in vitro assay (see Protocol 2). Store stock solutions of the probe under an inert atmosphere (nitrogen or argon) and protected from light. For terminal alkynes, D/H exchange can occur at basic pH, so ensure buffers are neutral or slightly acidic if using deuterated alkyne probes[4].

  • Inefficient Click Reaction: The click reaction itself may not be proceeding to completion.

    • Solution (CuAAC): Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it readily oxidizes in air[6]. Ensure the copper catalyst and ligand are present at optimal concentrations. The reaction should be performed under an inert atmosphere if possible to prevent Cu(I) oxidation[6].

    • Solution (SPAAC): While catalyst-free, SPAAC reactions can still be slow. Ensure you are allowing sufficient reaction time (which can be overnight)[15]. Confirm the reactivity of your specific strained alkyne with your azide tag.

  • Low Probe Incorporation or Target Abundance: The biological process being studied may incorporate the probe at very low levels, or the target molecule may be of low abundance.

    • Solution: Increase the concentration of the alkyne probe, but be mindful of potential cytotoxicity or increases in background. If possible, use a more sensitive detection method (e.g., a brighter fluorophore, signal amplification strategy).

  • Issues with Detection Reagents: The azide-fluorophore/biotin tag may be degraded, or downstream detection reagents (e.g., streptavidin-HRP, secondary antibodies) may be inactive.

    • Solution: Test the activity of your detection reagents independently. For example, run a dot blot to confirm that your azide-fluorophore is fluorescent and that your streptavidin conjugate is active.

Alkyne Probe Reaction Pathways

reaction_pathways Alkyne Probe Reaction Pathways in Biological Systems probe This compound Probe mid1 probe->mid1 mid2 probe->mid2 azide Azide-Tag (Target) azide->mid1 thiol Cellular Thiol (R-SH) e.g., Cysteine thiol->mid2 desired_product Desired Product (Stable Triazole Linkage) undesired_product Side Product (Thioether Adduct) mid1->desired_product  Click Chemistry  (Bioorthogonal) mid2->undesired_product  Side Reaction  (Non-specific)

References

Technical Support Center: Purification of sp-Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of sp-alkyne labeled proteins. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound labeled proteins?

A1: The purification of this compound labeled proteins typically involves a two-step process. First, the alkyne-labeled protein is reacted with an azide-containing reporter tag, such as biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. Following the click reaction, the now biotinylated protein is captured and purified using streptavidin-based affinity chromatography.[1][2]

Q2: Which purification method is best for my this compound labeled protein?

A2: The most common and robust method is the combination of click chemistry with biotin-azide followed by streptavidin affinity purification.[1][2][3] This approach offers high specificity and a very strong interaction between biotin and streptavidin, allowing for stringent wash steps to remove contaminants.[3] An alternative approach involves using azide-functionalized resins or nanoparticles to directly capture the alkyne-labeled protein.[4][5]

Q3: Can I purify my alkyne-labeled protein without a biotin tag?

A3: Yes, it is possible. You can perform the click chemistry reaction with your alkyne-labeled protein and an azide-functionalized affinity resin.[5] This method streamlines the process by combining the click reaction and capture step. However, ensuring efficient reaction on a solid support can be challenging and may require optimization.

Q4: What are the critical reagents for the click chemistry step?

A4: The essential reagents for a successful copper-catalyzed click chemistry reaction are:

  • A copper(I) source, typically copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate.[6][7]

  • A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and prevent oxidation of Cu(I).[6][8]

  • An azide-functionalized tag (e.g., biotin-azide).

  • Your this compound labeled protein sample.

Troubleshooting Guides

Section 1: Click Chemistry Reaction Issues

Q: I am observing low or no labeling of my alkyne protein with biotin-azide. What could be the problem?

A: This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot the problem:

  • Problem: Inactive Reagents

    • Solution: Prepare fresh solutions of sodium ascorbate and your copper catalyst.[7] Sodium ascorbate is prone to oxidation and should be made fresh for each experiment. Ensure your biotin-azide reagent has been stored correctly and is not degraded.

  • Problem: Inefficient Copper Catalyst

    • Solution: Ensure you are using a copper(I)-stabilizing ligand like TBTA or THPTA.[6][8] These ligands protect the Cu(I) from oxidation to the inactive Cu(II) state and increase the reaction efficiency. Pre-complexing the CuSO4 with the ligand before adding it to the reaction can also improve results.[6]

  • Problem: Suboptimal Reaction Conditions

    • Solution: Optimize the concentrations of your reagents. An excess of the azide tag is often used.[8] Ensure the pH of your reaction buffer is within the optimal range (typically around 7-8). The reaction is usually carried out at room temperature for 30-60 minutes.[6][8] Protecting the reaction from light can also be beneficial.[6]

  • Problem: Inaccessible Alkyne Tag

    • Solution: The alkyne tag on your protein may be buried within the protein's three-dimensional structure.[9] Consider performing the click reaction under denaturing conditions (e.g., with urea or guanidinium chloride) to expose the tag.[9] If you are designing a new construct, adding a flexible linker between the protein and the tag can improve accessibility.[9]

Section 2: Affinity Purification Issues

Q: My biotinylated protein is not binding to the streptavidin resin. What should I do?

A: Failure to bind to the affinity resin can be frustrating. Consider the following troubleshooting steps:

  • Problem: Incomplete Biotinylation

    • Solution: First, confirm that the click chemistry reaction was successful. You can run a small aliquot of your reaction on an SDS-PAGE gel and perform a western blot using a streptavidin-HRP conjugate to detect biotinylated proteins. If labeling is inefficient, refer to the troubleshooting guide for the click chemistry reaction.

  • Problem: Incorrect Buffer Conditions

    • Solution: Ensure your binding buffer is compatible with the streptavidin resin and does not contain substances that interfere with the biotin-streptavidin interaction. The optimal pH for binding is typically between 6.5 and 8.0.

  • Problem: Overloaded or Inactive Resin

    • Solution: Do not exceed the binding capacity of your streptavidin resin. Check the manufacturer's specifications for the resin's capacity. Ensure the resin has been stored correctly and has not expired. Equilibrate the resin with binding buffer before adding your sample.

Q: I am getting a low yield of my purified protein after elution.

A: Low recovery can be due to inefficient elution or loss of protein during the wash steps.

  • Problem: Inefficient Elution

    • Solution: The biotin-streptavidin interaction is extremely strong, making elution challenging without harsh, denaturing conditions. If using standard biotin, elution typically requires a low pH (e.g., glycine-HCl, pH 2.8) or denaturants (e.g., 8M guanidine-HCl, pH 1.5). An alternative is to use a cleavable linker in your azide tag, allowing for elution under milder conditions. Another option is to use 2-iminobiotin, which binds at a high pH and elutes at a lower pH of 4.

  • Problem: Protein Lost During Washes

    • Solution: While stringent washes are necessary to remove non-specific binders, overly harsh conditions can lead to the loss of your target protein. If you suspect this is happening, reduce the stringency of your wash buffers (e.g., lower the detergent or salt concentration).

Q: My final purified protein sample is not pure and contains many contaminating proteins.

A: Non-specific binding is a frequent challenge in affinity purification.

  • Problem: Insufficient Washing

    • Solution: Increase the number and volume of your wash steps. Including a mild non-ionic detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 0.5 M NaCl) in your wash buffers can help to disrupt non-specific interactions.

  • Problem: Non-specific Binding to the Resin

    • Solution: Before applying your sample, pre-clear your lysate by incubating it with a control resin (without streptavidin) to remove proteins that non-specifically bind to the matrix itself.

  • Problem: Non-specific Labeling in Lysate

    • Solution: In complex mixtures like cell lysates, some non-specific labeling with the biotin-azide can occur.[10] Ensure that your click chemistry reaction conditions are optimized and consider performing the reaction for the shortest time necessary to achieve sufficient labeling of your target protein.

Experimental Protocols & Data

Click Chemistry Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for your specific protein.

  • Prepare Stock Solutions:

    • Biotin-Azide: 10 mM in DMSO.

    • CuSO4: 20 mM in water.[6][8]

    • THPTA (or TBTA): 100 mM in water or DMSO.[6][8]

    • Sodium Ascorbate: 300 mM in water (prepare fresh).[6][8]

  • Reaction Setup:

    • In a microfuge tube, add your alkyne-labeled protein (e.g., 50 µL of 1-5 mg/mL lysate).[6]

    • Add PBS buffer to a final volume of 150 µL.[6]

    • Add 20 µL of 2.5 mM biotin-azide solution.[6]

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[6]

    • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[6]

  • Initiate Reaction:

    • Add 10 µL of 300 mM fresh sodium ascorbate solution to initiate the reaction.[6]

    • Vortex briefly and incubate at room temperature for 30 minutes, protected from light.[6]

  • Downstream Processing:

    • The labeled protein is now ready for purification via streptavidin affinity chromatography.

Streptavidin Affinity Purification Protocol
  • Resin Preparation:

    • Resuspend the streptavidin agarose resin and transfer the desired amount to a column.

    • Equilibrate the resin with 10 column volumes of binding buffer (e.g., PBS).

  • Sample Binding:

    • Apply the click-labeled protein sample to the equilibrated column.

    • Allow the sample to bind by incubating for at least 1 hour at 4°C with gentle mixing.

  • Washing:

    • Wash the resin with 10-20 column volumes of wash buffer (e.g., PBS with 0.1% Tween-20 and 0.5 M NaCl) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein with 5-10 column volumes of elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8).

    • Collect fractions and immediately neutralize the pH by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0).

Quantitative Data Summary
ParameterClick ChemistryStreptavidin Affinity Chromatography
Key Reagents CuSO4, Sodium Ascorbate, THPTA/TBTA, Azide-TagStreptavidin-conjugated resin
Typical Reagent Concentration CuSO4: 1-2 mM, Na-Ascorbate: 5-10 mM, Ligand: 1-2 mMVaries by manufacturer
Binding pH ~7.0 - 8.0~6.5 - 8.0
Elution Conditions N/ALow pH (e.g., <3.0), denaturants, or competitive elution
Binding Capacity N/AVaries by resin (check manufacturer's data)

Visual Workflows

experimental_workflow cluster_labeling Step 1: Click Chemistry Labeling cluster_purification Step 2: Affinity Purification alkyne_protein This compound Labeled Protein click_reaction Click Reaction (Biotin-Azide, Cu(I), Ligand) alkyne_protein->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Binding to Streptavidin Resin biotinylated_protein->binding washing Wash Steps (Remove Contaminants) binding->washing elution Elution washing->elution pure_protein Purified Protein elution->pure_protein

Caption: General workflow for the purification of this compound labeled proteins.

troubleshooting_workflow start Low Protein Yield check_labeling Check Biotinylation Efficiency (Western Blot) start->check_labeling low_labeling Low/No Labeling check_labeling->low_labeling Negative good_labeling Sufficient Labeling check_labeling->good_labeling Positive troubleshoot_click Troubleshoot Click Reaction: - Fresh Reagents - Optimize Conditions - Check Tag Accessibility low_labeling->troubleshoot_click troubleshoot_purification Troubleshoot Purification: - Inefficient Elution? - Protein lost in wash? - Check Resin Capacity good_labeling->troubleshoot_purification

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Overcoming Solubility Challenges of sp-Alkyne Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the solubility issues commonly encountered with sp-alkyne containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many of my this compound containing compounds poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of alkyne-containing compounds is primarily due to their molecular structure. The sp-hybridized carbon atoms of the alkyne group create a linear and rigid geometry, which contributes to a nonpolar or weakly polar character.[1][2][3][4] These nonpolar molecules are not readily solvated by polar solvents like water, as they cannot form strong intermolecular attractions, such as hydrogen bonds, with water molecules.[5][6]

Q2: What is the general solubility profile for compounds featuring an alkyne group?

A2: Generally, alkynes are soluble in nonpolar organic solvents such as toluene, hexane, ether, and benzene, as well as weakly polar organic solvents.[1][7] Conversely, they exhibit low to negligible solubility in highly polar solvents, especially water.[2][8] This "like dissolves like" principle is a fundamental consideration when working with these compounds.

Q3: How does the molecular weight or carbon chain length of an alkyne-containing compound affect its solubility?

A3: As the molecular weight and the length of the carbon chain of an alkyne-containing compound increase, its aqueous solubility tends to decrease.[7] The addition of more carbon atoms increases the molecule's overall hydrophobicity, making it even less compatible with water.[7]

Q4: Does the position of the triple bond (terminal vs. internal) significantly impact solubility?

A4: While both terminal and internal alkynes are fundamentally nonpolar, terminal alkynes possess a weakly acidic proton on the sp-hybridized carbon.[1][2][5] This acidity can be exploited to form acetylide salts with strong bases. The resulting ionic salt will have significantly higher aqueous solubility than the neutral parent compound. This provides a chemical modification route for terminal alkynes that is not available for internal alkynes.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Issue: My compound is insoluble or "crashes out" when I try to make a stock solution in an aqueous buffer for a biological assay.

Q: What is the most direct method to solubilize my compound for initial screening? A: The use of a water-miscible organic co-solvent is the most common and immediate strategy.[9][10] First, dissolve your compound in a minimal amount of a suitable organic solvent to create a concentrated primary stock. This stock can then be diluted into the aqueous assay buffer.

Q: Which co-solvents are recommended, and at what concentration? A: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents widely used for this purpose.[10] Ethanol and propylene glycol are also common choices, particularly when lower toxicity is required.[11] It is crucial to start with the lowest effective concentration (typically <1% v/v in the final assay) to avoid solvent-induced artifacts in your experiment.

Issue: My compound's low solubility is providing inconsistent results or limiting the achievable concentration in my cell-based or biochemical assays.

Q: Beyond co-solvents, what other formulation strategies can I explore at the lab bench? A: Several formulation strategies can enhance apparent solubility and improve bioavailability in preclinical studies[11]:

  • pH Adjustment: If your molecule contains ionizable functional groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer can dramatically increase solubility by forming a charged salt.[9][10]

  • Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, increasing its concentration in an aqueous medium.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic part from water.[12][13]

Q: How do I decide which formulation strategy is best for my compound? A: The choice depends on the physicochemical properties of your compound and the requirements of your experiment. The workflow below provides a logical decision-making process.

G start Solubility Issue Identified check_ionizable Does the compound have ionizable groups? start->check_ionizable cosolvent Co-solvent System (e.g., DMSO, EtOH) start->cosolvent For initial screening / If other methods fail ph_adjust pH Adjustment (Salt Formation) check_ionizable->ph_adjust Yes check_logp Is the compound highly lipophilic (LogP > 3)? check_ionizable->check_logp No final_assay Proceed to Assay ph_adjust->final_assay lipid_formulation Lipid-Based Formulations (e.g., with surfactants) check_logp->lipid_formulation Yes cyclodextrin Cyclodextrin Complexation check_logp->cyclodextrin No/Moderately lipid_formulation->final_assay cyclodextrin->final_assay cosolvent->final_assay

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue: I need to improve the intrinsic properties of my lead compound series for in vivo studies and further development.

Q: What chemical modifications can I make to my this compound containing scaffold to permanently improve solubility? A: Medicinal chemistry strategies can be employed to improve the physicochemical properties of a compound series:

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyls (-OH), amines (-NH2), or amides can increase water solubility by enabling hydrogen bonding.[14]

  • Increase sp3 Character: While the alkyne itself is linear (sp-hybridized), increasing the fraction of sp3-hybridized carbons in the surrounding scaffold can lead to more three-dimensional, less "flat" molecules.[15] This can disrupt crystal packing and improve solvation, often leading to better solubility and pharmacokinetic profiles.[16][17]

  • Prodrug Approach: A poorly soluble parent drug can be chemically modified into a more soluble prodrug (e.g., an ester or phosphate). This prodrug is then converted back to the active compound in the body.[12]

Data Presentation

Table 1: Common Co-solvents for Enhancing Aqueous Solubility
Co-solventClassTypical Starting Conc. (Final Assay)Notes
Dimethyl sulfoxide (DMSO)Dipolar aprotic0.1 - 1.0%High solubilizing power; potential for assay interference at higher concentrations.[10]
Ethanol (EtOH)Protic0.5 - 2.0%Generally well-tolerated in biological systems; less powerful than DMSO.[11]
Propylene glycol (PG)Protic1.0 - 5.0%Common vehicle for in vivo studies; can increase viscosity.[10]
Polyethylene glycol 400 (PEG 400)Polymer1.0 - 10%Low toxicity; often used in combination with other co-solvents.[11]
N,N-Dimethylformamide (DMF)Dipolar aprotic0.1 - 1.0%Strong solvent; use with caution due to higher toxicity.

Experimental Protocols

Protocol 1: General Procedure for Co-solvent Stock Preparation

This protocol describes the preparation of a 10 mM stock solution of a poorly soluble compound for use in biological assays.

Workflow Diagram:

G start Weigh Compound dissolve Add 100% Co-solvent (e.g., DMSO) to achieve >10 mM concentration start->dissolve vortex Vortex / Sonicate until fully dissolved dissolve->vortex dilute Perform serial dilution in 100% co-solvent to desired stock concentration (e.g., 10 mM) vortex->dilute store Store stock solution at -20°C or -80°C dilute->store final_dilution Dilute stock into final aqueous assay buffer store->final_dilution

Caption: Workflow for preparing a co-solvent stock solution.

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of your this compound containing compound in a suitable microcentrifuge tube or glass vial.

  • Initial Solubilization: Add a precise volume of 100% DMSO (or another appropriate co-solvent) to dissolve the compound at a concentration significantly higher than your target stock concentration (e.g., 50-100 mM).

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Prepare Final Stock: Perform a serial dilution using 100% of the same co-solvent to reach your desired final stock concentration (e.g., 10 mM). This ensures accuracy.

  • Storage: Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.

  • Assay Preparation: For your experiment, dilute the stock solution directly into the final aqueous buffer. Ensure the final co-solvent concentration remains below the tolerance level for your specific assay (e.g., for a 10 µM final concentration from a 10 mM stock, the dilution is 1:1000, resulting in a 0.1% final DMSO concentration).

Protocol 2: Screening for pH-Dependent Solubility

This protocol helps determine if altering the pH can be used to solubilize a compound with an ionizable group.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 9.0).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with undissolved solid remaining.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant from each vial. Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH range that provides the highest solubility.

References

minimizing homocoupling side products in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing homocoupling side products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1][2] This is an undesired process as it consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.[2]

Q2: What are the primary causes of homocoupling?

A: The primary culprits behind homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][2][3] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[3]

Q3: What is the most effective way to prevent homocoupling?

A: The most effective strategies to prevent homocoupling include:

  • Running the reaction under an inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.[1][2]

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[1][4][5] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[6]

Q4: Can the choice of base influence the extent of homocoupling?

A: Yes, the choice and amount of the amine base can play a crucial role. While the base is necessary to neutralize the hydrogen halide byproduct, certain amines can also influence the catalytic cycle.[1] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine.[1] However, using an excessive amount of any amine can sometimes promote side reactions.

Q5: Are there any specific ligands that can help minimize homocoupling?

A: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction outcome. Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling pathway over homocoupling, even in copper-free systems.[6][7] Examples of such ligands include X-Phos and cataCXium A.[8]

Q6: Does temperature play a role in controlling homocoupling?

A: While the Sonogashira reaction is known for its mild conditions, temperature can be a factor.[1] In some cases, particularly with less reactive aryl bromides, heating is required.[1] However, excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupling products. It is often a matter of finding the optimal temperature for a specific set of substrates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Sonogashira reactions and provides actionable steps to resolve them.

Problem Potential Cause(s) Troubleshooting Steps
High percentage of homocoupled diyne product observed by TLC/LC-MS. 1. Presence of oxygen in the reaction. 2. Inappropriate ratio of copper co-catalyst. 3. Sub-optimal choice of base or solvent.1. Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. 2. Reduce the amount of copper(I) iodide or consider a copper-free protocol.[1][4] 3. Switch to a different amine base (e.g., piperidine, diisopropylamine) or a different solvent (e.g., THF, DMF).[1][8][9]
Low or no yield of the desired cross-coupled product, with starting materials remaining. 1. Inactive catalyst. 2. Insufficiently reactive aryl halide. 3. Low reaction temperature.1. Use a fresh source of palladium catalyst and ligands. Consider using a pre-catalyst that is more air-stable.[10] 2. The reactivity order for aryl halides is I > Br > Cl > OTf.[1] For less reactive halides like bromides or chlorides, consider using a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[6][7] 3. Gradually increase the reaction temperature. For aryl bromides, heating is often necessary.[1][9]
Formation of multiple unidentified side products. 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents.1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[1] 2. Lower the reaction temperature. 3. Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.
Experimental Protocols: Minimizing Homocoupling
Protocol 1: Standard Copper-Catalyzed Sonogashira with Reduced Homocoupling

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[8]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand such as cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol) to a dry reaction tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., CH₃CN, 5 mL).

  • Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the reactivity of the aryl halide) until the reaction is complete.

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.

Quantitative Data Summary

The following table summarizes the effect of various parameters on the yield of the homocoupling byproduct.

Parameter Condition A Yield of Homocoupling Product (A) Condition B Yield of Homocoupling Product (B) Reference
Atmosphere Reaction run in airHigh (can be the major product)Reaction run under a dilute hydrogen atmosphere~2%[2][11]
Copper Co-catalyst Standard amount of CuICan be significant, depending on other factorsCopper-free conditionsTypically very low to none[1][4][8]

Visualizing Key Concepts

The Sonogashira Catalytic Cycle and the Competing Homocoupling Pathway

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle cluster_copper Copper Cycle cluster_homocoupling Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L)₂ Pd0->Pd_oxidative Oxidative Addition (Ar-X) CuX CuX Pd_transmetal Ar-Pd(II)-C≡CR(L)₂ Pd_oxidative->Pd_transmetal Transmetalation (from Cu Cycle) Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Pd_transmetal->Product Cu_acetylide Cu-C≡CR Cu_acetylide2 Cu-C≡CR Cu_acetylide->CuX Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_acetylide Base Alkyne->Cu_acetylide2 Base Diyne R-C≡C-C≡C-R Cu_acetylide2->Diyne O₂ (Oxidative Dimerization) Cu_acetylide2->Diyne

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting Workflow for High Homocoupling

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction run under a strictly inert atmosphere? Start->Check_Atmosphere Implement_Inert Action: Rigorously degas all solvents and use Schlenk line techniques. Check_Atmosphere->Implement_Inert No Check_Copper Is a copper co-catalyst being used? Check_Atmosphere->Check_Copper Yes Implement_Inert->Check_Copper Reduce_Cu Action: Reduce the amount of CuI or switch to a copper-free protocol. Check_Copper->Reduce_Cu Yes Check_Ligand_Base Have alternative ligands or bases been explored? Check_Copper->Check_Ligand_Base No Reduce_Cu->Check_Ligand_Base Optimize_Ligand_Base Action: Screen different phosphine ligands (e.g., bulky, electron-rich) and amine bases (e.g., piperidine). Check_Ligand_Base->Optimize_Ligand_Base No End Homocoupling Minimized Check_Ligand_Base->End Yes Optimize_Ligand_Base->End

Caption: A logical workflow for troubleshooting excessive homocoupling.

Relationship Between Key Reaction Components and Homocoupling

Factors_Affecting_Homocoupling cluster_increase Increases Homocoupling cluster_decrease Decreases Homocoupling Homocoupling Homocoupling (Glaser Product) Oxygen Presence of Oxygen (Air) Oxygen->Homocoupling Copper Copper (I) Co-catalyst Copper->Homocoupling Inert_Atmosphere Inert Atmosphere (Ar, N₂) Inert_Atmosphere->Homocoupling Copper_Free Copper-Free Conditions Copper_Free->Homocoupling Bulky_Ligands Bulky/Electron-Rich Phosphine Ligands Bulky_Ligands->Homocoupling

Caption: Factors that promote or suppress homocoupling in Sonogashira reactions.

References

troubleshooting failed sp-alkyne deprotection steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sp-alkyne deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of protecting groups from terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: My silyl-alkyne deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection of silyl-alkynes, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS) protected alkynes, is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Reagent: The amount of deprotection reagent may be inadequate for a complete reaction. For fluoride-based deprotections (e.g., TBAF), it is common to use an excess of the reagent.[1] For base-catalyzed methods (e.g., K₂CO₃ in methanol), while catalytic amounts can be effective, increasing the stoichiometry may be necessary for challenging substrates.[2][3]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some deprotections are rapid, others may require longer reaction times.[2][4] It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Steric Hindrance: Bulkier silyl groups like TIPS are sterically more hindered and therefore less reactive than smaller groups like TMS.[5][6] Deprotection of TIPS-alkynes often requires more forcing conditions or different reagents compared to TMS-alkynes.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and efficiency. For fluoride-based deprotections, polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are commonly used. For base-catalyzed deprotections, protic solvents like methanol are often employed.[2][7]

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Gradually increase the equivalents of your deprotection reagent. For TBAF-mediated deprotections, using 1.5 to 2.0 equivalents of TBAF per silyl ether has been shown to be effective.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period. Be cautious, as prolonged reaction times can sometimes lead to product degradation.[2][8]

  • Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with care, as it can also promote side reactions or decomposition of sensitive substrates.

  • Change Reagent or Solvent System: If the above steps fail, consider switching to a different deprotection method. For instance, if K₂CO₃/MeOH is ineffective for a TIPS-protected alkyne, a fluoride source like TBAF or even milder silver-based methods could be more successful.[5][6]

Q2: I am observing unexpected side products during the deprotection of my TMS-protected alkyne. What are they and how can I prevent their formation?

A2: The formation of side products is a common challenge in alkyne deprotection, particularly when using basic or nucleophilic reagents.

  • Base-Sensitive Functional Groups: If your substrate contains base-sensitive functional groups (e.g., esters, aldehydes), basic deprotection conditions (like K₂CO₃/MeOH or KOH) can lead to their hydrolysis or other undesired reactions.[5][6] For example, a Knoevenagel condensation substrate with a TMS-protected alkyne showed deprotection under basic conditions with piperidine in ethanol.[9]

  • Product Instability: The deprotected terminal alkyne itself can be unstable under the reaction conditions, leading to decomposition or further reactions.[8] Terminal alkynes can be prone to oxidation or dimerization, especially in the presence of certain metals.[10]

  • Nucleophilic Attack: In some cases, the deprotection reagent or the solvent can act as a nucleophile. For instance, using methanolic potassium carbonate to deprotect a ((trimethylsilyl)ethynyl)pentafluorobenzene resulted in the substitution of a para-fluorine with a methoxy group.

Preventative Measures:

  • Use Milder Conditions: Opt for milder deprotection reagents or conditions. For TMS deprotection, catalytic amounts of a base or fluoride source may be sufficient and can minimize side reactions.[3][11]

  • Protect Sensitive Groups: If your molecule contains functional groups that are incompatible with the deprotection conditions, consider protecting them beforehand.

  • Change Deprotection Strategy: Switch to a non-basic or non-nucleophilic deprotection method if possible. For example, using a fluoride source like TBAF in an aprotic solvent can be a good alternative to basic conditions.[7] For substrates sensitive to strong bases, milder reagents like sodium ascorbate with copper sulfate have been reported.[12]

  • Control Reaction Time: As mentioned previously, avoid unnecessarily long reaction times to minimize the exposure of your product to potentially harsh conditions.[2]

Q3: My deprotected terminal alkyne appears to be unstable and decomposes upon workup or purification. How can I improve its stability?

A3: The instability of the final terminal alkyne product is a significant concern. Terminal alkynes can be sensitive to air, light, and residual reagents from the deprotection step.

  • Oxidation and Dimerization: Terminal alkynes can undergo oxidative coupling (dimerization) to form diynes, particularly in the presence of copper or other transition metals.[10]

  • Acid/Base Sensitivity: The product itself might be sensitive to acidic or basic conditions during aqueous workup.

  • Volatility: Some smaller terminal alkynes can be volatile, leading to loss of product during solvent removal.[10]

Strategies for Stabilization and Isolation:

  • Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Careful Workup: If your product is sensitive to acid or base, use a neutral workup procedure. Quenching the reaction with a mild buffer can be beneficial. For TBAF deprotections, an operationally simple work-up using a sulfonic acid resin and calcium carbonate can avoid aqueous extraction.[1]

  • Prompt Use: It is often best to use the deprotected alkyne in the next synthetic step as soon as possible without prolonged storage.

  • Purification Method: Consider your purification method carefully. If the product is unstable on silica gel, alternative methods like purification on a different stationary phase or crystallization might be necessary. Sometimes, if the crude NMR is clean, it may be possible to proceed without chromatographic purification.[13]

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of silyl-protected alkynes, providing a comparative overview of reagents, solvents, temperatures, and reaction times.

Protecting GroupReagent(s)Solvent(s)TemperatureTimeYield (%)Reference
TMSK₂CO₃ (catalytic)MethanolRoom Temp.2 h82[2]
TMSTBAF (limited)THF/Methanol-20 to 10 °C-98[7]
TIPSAgF (1.5 equiv)Methanol23 °C3.5 h81[5][14]
TIPSTBAF (2.0 equiv)THFReflux0.5 h25[5]
TIPSKOH (4.0 equiv)Xylene110 °C5 h15[5]
TMSCuSO₄/Sodium AscorbateEthanol/WaterRoom Temp.10-30 min90-98[12]

Experimental Protocols

Protocol 1: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate in Methanol[2]
  • Dissolution: Dissolve the TMS-alkyne (1.0 equivalent) in methanol (concentration typically 0.1-0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a Triisopropylsilyl (TIPS)-Protected Alkyne using Silver Fluoride (AgF)[5][6]
  • Preparation: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne (1.0 equivalent) in methanol to a concentration of approximately 0.1 M. Degas the solution.

  • Reagent Addition: Add silver fluoride (AgF) (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (23 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Add 1 M HCl (3 equivalents) to the reaction mixture and stir for 10 minutes.

    • Filter the mixture to remove insoluble silver salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting failed this compound deprotection reactions.

G cluster_0 start Deprotection Fails (Incomplete Reaction or Low Yield) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents monitor_rxn Monitor Reaction Over Time check_reagents->monitor_rxn incomplete Reaction Stalls or is Slow monitor_rxn->incomplete side_products Side Products Observed? incomplete->side_products No increase_temp Increase Temperature or Extend Reaction Time incomplete->increase_temp Yes product_instability Product Instability? side_products->product_instability No milder_cond Switch to Milder Reagents or Conditions side_products->milder_cond Yes modify_workup Modify Workup and Purification (e.g., inert atmosphere, neutral pH) product_instability->modify_workup Yes change_protecting_group Consider a Different Protecting Group Strategy product_instability->change_protecting_group No increase_temp->monitor_rxn milder_cond->monitor_rxn success Successful Deprotection modify_workup->success change_protecting_group->success

Caption: Troubleshooting workflow for this compound deprotection.

References

Technical Support Center: Optimizing Terminal Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for terminal alkyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for common synthetic methods.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for converting an aldehyde to a terminal alkyne?

A1: The choice of method depends on the substrate's functional group tolerance and scalability.

  • Corey-Fuchs Reaction: A two-step process that is broadly applicable but uses stoichiometric triphenylphosphine and a strong base (n-BuLi), which might not be suitable for sensitive substrates.[1][2][3]

  • Seyferth-Gilbert Homologation (using the Ohira-Bestmann reagent): A one-pot reaction that proceeds under milder basic conditions (e.g., K₂CO₃), making it compatible with a wider range of functional groups, including enolizable aldehydes.[4][5] However, the reagent can be expensive and potentially hazardous.[6]

Q2: My Sonogashira coupling reaction is giving low yields. What are the common causes?

A2: Low yields in Sonogashira coupling can stem from several factors:

  • Catalyst Inactivation: The Pd(0) catalyst can be sensitive to air. Ensure proper degassing of solvents and reaction mixtures.

  • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using an excess of the alkyne can mitigate this.

  • Poor Reactivity of the Aryl/Vinyl Halide: The reactivity order is I > Br > Cl.[7] For less reactive halides (Br, Cl), consider using a more active catalyst system or higher reaction temperatures.[8]

  • Base: The choice and purity of the amine base are crucial. It should be dry and sufficiently strong to deprotonate the terminal alkyne.[9]

Q3: How can I minimize the formation of triphenylphosphine oxide byproduct in the Corey-Fuchs reaction?

A3: Removing triphenylphosphine oxide can be challenging due to its polarity and crystallinity. While its formation is inherent to the reaction mechanism, purification can be simplified by:

  • Trituration: After the first step (formation of the dibromoalkene), triturating the crude mixture with a non-polar solvent like hexanes can help precipitate and remove a significant portion of the triphenylphosphine oxide before column chromatography.[2]

  • Modified Workup: Some protocols suggest a modified workup to facilitate removal.

  • Alternative Reagents: For large-scale synthesis where byproduct removal is a major concern, exploring alternative methods that do not generate this byproduct, such as the Seyferth-Gilbert homologation, might be more practical.

Troubleshooting Guides

Corey-Fuchs Reaction Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low yield of dibromoalkene (Step 1) Incomplete ylide formation.Ensure reagents (PPh₃, CBr₄) are pure and the solvent is dry.
Aldehyde is sensitive to reaction conditions.For sensitive aldehydes, consider adding Zn powder to promote ylide formation and reduce the required amount of PPh₃.[10]
Low yield of terminal alkyne (Step 2) Incomplete metal-halogen exchange.Ensure the n-BuLi solution is properly titrated and added at a low temperature (-78 °C) to avoid side reactions.[2]
Quenching of the lithium acetylide intermediate.Use a dry solvent (THF) and maintain an inert atmosphere (argon or nitrogen).
Formation of internal alkyne Isomerization of the terminal alkyne.This can occur if the reaction is warmed too much in the presence of a strong base. Maintain low temperatures during the reaction and quench appropriately.
Seyferth-Gilbert Homologation Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation Insufficiently strong base for the Seyferth-Gilbert reagent.If using dimethyl (diazomethyl)phosphonate, a strong base like potassium tert-butoxide is needed.[4]
Decomposition of the Ohira-Bestmann reagent.The reagent can be sensitive to moisture and prolonged storage. Use fresh or properly stored reagent.
Aldehyde is unreactive.For less reactive aldehydes, switching from K₂CO₃ to a stronger base like Cs₂CO₃ may improve yields.[4]
Side reactions with enolizable aldehydes Aldol condensation.Use the Ohira-Bestmann modification with a milder base like K₂CO₃ to avoid this.[11]
Sonogashira Coupling Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Significant homocoupling of the alkyne High concentration of copper co-catalyst.Reduce the amount of CuI or consider a copper-free protocol.
Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
No reaction or low conversion Inactive catalyst.Use a fresh source of palladium catalyst. Pd(PPh₃)₄ is a common choice.
Aryl/vinyl halide is not reactive enough.Switch to a more reactive halide (I > Br > Cl). For bromides and chlorides, higher temperatures and more specialized catalyst systems may be necessary.[7][8]
Insufficiently strong or impure base.Use a dry, high-purity amine base like triethylamine or diisopropylethylamine. Filtering the amine through a plug of alumina can remove impurities.[9]
Volatile alkyne leading to poor conversion Evaporation of a low-boiling point alkyne.If using a volatile alkyne like TMS-acetylene, perform the reaction in a sealed vessel to prevent its loss.[9]

Experimental Protocols & Data

Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne from an Aldehyde

This two-step procedure first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[1][3]

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq).

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture and triturate with hexanes to precipitate triphenylphosphine oxide.

  • Filter and concentrate the filtrate. Purify the crude product by flash column chromatography.

Step 2: Synthesis of the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.1 eq) and stir the solution for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and then quench by the addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Step 1: Dibromoalkene Formation Step 2: Alkyne Formation
Key Reagents PPh₃, CBr₄n-BuLi
Stoichiometry (vs. Aldehyde) PPh₃ (2.0 eq), CBr₄ (1.0 eq)Dibromoalkene (1.0 eq), n-BuLi (2.1 eq)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Typical Reaction Time 12-16 hours1-2 hours
Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

This one-pot protocol converts an aldehyde directly to a terminal alkyne using the Ohira-Bestmann reagent.[4][12]

  • To a solution of the aldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.5 eq) in methanol or THF at room temperature, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Ohira-Bestmann Protocol
Key Reagents Ohira-Bestmann Reagent, K₂CO₃
Stoichiometry (vs. Aldehyde) Ohira-Bestmann Reagent (1.5 eq), K₂CO₃ (2.0 eq)
Solvent Methanol or THF
Temperature Room Temperature
Typical Reaction Time 2-12 hours
Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[13][14]

  • To a flask containing the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq), add a degassed solvent such as THF or DMF.

  • Add a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC/MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Parameter Standard Sonogashira Conditions
Catalysts Pd(PPh₃)₄, CuI
Stoichiometry (vs. Aryl Halide) Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Terminal Alkyne (1.2 eq), Amine Base (3.0 eq)
Solvent THF, DMF, or Triethylamine
Temperature Room Temperature to 80 °C
Typical Reaction Time 2-24 hours

Visualized Workflows and Logic

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Synthesis cluster_step2 Step 2: Alkyne Formation A Mix PPh3 and CBr4 in DCM at 0 °C B Add Aldehyde A->B C React Overnight at RT B->C D Workup & Purify C->D E 1,1-Dibromoalkene D->E F Dissolve Dibromoalkene in THF at -78 °C E->F Intermediate G Add n-BuLi F->G H React for 1h at -78 °C G->H I Quench & Purify H->I J Terminal Alkyne I->J

Caption: Workflow for the two-step Corey-Fuchs reaction.

Seyferth_Gilbert_Workflow cluster_main One-Pot Seyferth-Gilbert Homologation A Mix Aldehyde, Ohira-Bestmann Reagent, and K2CO3 in Solvent B Stir at Room Temperature A->B C Monitor by TLC B->C D Quench, Extract, & Purify C->D Reaction Complete E Terminal Alkyne D->E

Caption: Workflow for the one-pot Seyferth-Gilbert homologation.

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Homocoupling Significant Homocoupling? Start->Homocoupling NoReaction Low/No Conversion? Homocoupling->NoReaction No Sol1 Use Copper-Free Conditions or Reduce CuI Homocoupling->Sol1 Yes HalideReactivity Using Aryl-Br or Aryl-Cl? NoReaction->HalideReactivity No Sol3 Use Fresh Catalyst & Dry Base NoReaction->Sol3 Yes Sol4 Increase Temperature & Consider Ligand Screening HalideReactivity->Sol4 Yes Sol5 Switch to Aryl-Iodide HalideReactivity->Sol5 No (using Aryl-I) End Optimized Reaction Sol1->End Sol2 Ensure Rigorous Degassing Sol2->End Sol3->End Sol4->End Sol5->End

Caption: Troubleshooting logic for Sonogashira coupling reactions.

References

Technical Support Center: Improving Chemoselectivity of sp-Alkyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sp-alkyne reactions.

Troubleshooting Guides & FAQs

Sonogashira Coupling

Question: My Sonogashira coupling reaction is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Answer:

Failure of a Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

  • Catalyst and Ligand Issues:

    • Palladium Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Older catalysts can be less effective. Consider using a more robust ligand like dppf, which can improve catalyst stability and performance.

    • Copper Co-catalyst: While standard conditions use a copper(I) salt, it can also promote the undesirable Glaser-Hay homo-coupling of the alkyne.[1] If you observe significant amounts of this homo-coupled byproduct, consider running the reaction under copper-free conditions.[1] However, be aware that some commercially available palladium catalysts may contain trace amounts of copper.[2]

  • Reaction Conditions:

    • Temperature: For less reactive aryl bromides, the oxidative addition step can be rate-limiting.[3] Increasing the reaction temperature, for instance to around 100°C in a sealed tube, may be necessary.[3]

    • Solvent: The choice of solvent is crucial. Amine bases like triethylamine (TEA) or diisopropylamine can often be used as the solvent or co-solvent.[4] Solvents such as DMF, THF, or acetonitrile should be dry and degassed.[3]

    • Base: An appropriate base is required to form the copper-acetylide intermediate.[1] Ensure the base is pure and dry. Distilling the amine base can sometimes resolve issues, as amines can oxidize in air.[5]

    • Atmosphere: These reactions are sensitive to oxygen, which can lead to the Glaser-Hay coupling.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate-Specific Issues:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For aryl bromides and chlorides, more forcing conditions or more active catalyst systems may be required.[1]

    • Terminal Alkyne Acidity: The acidic proton of the terminal alkyne can participate in side reactions. If your substrate contains other acidic functional groups (e.g., alcohols, phenols), they may need to be protected.[6]

Question: How can I minimize the formation of the Glaser-Hay homo-coupling byproduct in my Sonogashira reaction?

Answer:

The Glaser-Hay reaction is a significant side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne.[1] To minimize this:

  • Use Copper-Free Conditions: The most direct way to prevent Glaser-Hay coupling is to omit the copper co-catalyst.[1]

  • Control Oxygen Exposure: This side reaction is promoted by the presence of oxygen.[1] Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere are crucial.

  • Slow Addition of the Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homo-coupling pathway.[4]

  • Optimize Catalyst Loading: Lowering the amount of copper iodide can sometimes be effective.[4]

Azide-Alkyne Cycloaddition (Click Chemistry)

Question: I am getting a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition. How can I control the regioselectivity?

Answer:

The thermal Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles because the energy barriers for both reaction pathways are very similar.[7][8]

To achieve high regioselectivity, a catalyst is typically employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method to selectively synthesize the 1,4-disubstituted regioisomer.[7] The copper(I) catalyst alters the reaction mechanism, significantly favoring the formation of the 1,4-product.[8]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the selective synthesis of the 1,5-disubstituted regioisomer, ruthenium catalysts are often used.

  • Nickel-Catalyzed Cycloaddition: Recent studies have shown that nickel catalysts can also be used to control the regioselectivity, affording 1,5-disubstituted triazoles with terminal alkynes.[9][10]

The choice of catalyst is therefore the primary means of controlling the regiochemical outcome of the reaction.

Hydrofunctionalization of Alkynes

Question: My gold-catalyzed hydration of a terminal alkyne is giving poor regioselectivity. How can I improve this?

Answer:

Achieving high regioselectivity in the hydration and hydroalkoxylation of alkynes can be challenging.[11] For terminal alkynes, gold-catalyzed hydration generally follows Markovnikov's rule to produce a methyl ketone.[12] However, several factors can influence the outcome:

  • Electronic Effects: The regioselectivity is governed by the nucleophilic attack at the coordinated carbon atom that best stabilizes the cationic charge in the intermediate.[12]

  • Directing Groups: The presence of certain functional groups on the alkyne substrate can direct the nucleophilic attack to a specific position, sometimes overriding the inherent electronic preference.[12]

  • Ligand Effects: Both the steric and electronic properties of the ligand on the gold catalyst play a crucial role. Sterically bulky ligands can influence the regioselectivity of the nucleophilic attack.[12][13]

To improve regioselectivity, consider screening different ligands on your gold catalyst and evaluating the electronic nature of your alkyne substrate.

Use of Protecting Groups

Question: When should I use a protecting group for my terminal alkyne?

Answer:

The hydrogen atom on a terminal alkyne is acidic (pKa ≈ 25).[14] This acidity can lead to unwanted side reactions in the presence of strong bases or certain organometallic reagents.[6][15] Protection of the terminal alkyne is necessary when:

  • Your reaction conditions involve a strong base that could deprotonate the alkyne when another reaction site is intended.[6]

  • You are performing a reaction, such as a Grignard reaction, on another part of the molecule, and the acidic alkyne proton would quench the organometallic reagent.

  • You want to prevent the participation of the terminal C-H bond in metal-catalyzed reactions.

Common protecting groups for terminal alkynes include trialkylsilyl groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[16]

Data Presentation

Table 1: Troubleshooting Sonogashira Coupling Conditions

ParameterStandard ConditionTroubleshooting SuggestionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Use Pd(dppf)Cl₂dppf is a more robust ligand, enhancing catalyst stability.[3]
Co-catalyst CuI (5-20 mol%)Switch to copper-free conditionsEliminates the Glaser-Hay homo-coupling side reaction.[1]
Base Et₃N, i-Pr₂NHUse a freshly distilled amine baseRemoves oxidized impurities that can inhibit the catalyst.[5]
Solvent THF, DMFUse the amine base as the solventCan improve solubility and reaction rates.[4]
Temperature Room Temperature to 60 °CIncrease temperature to 80-100 °COvercomes the high activation barrier of oxidative addition for less reactive halides.[3]
Atmosphere Inert (N₂ or Ar)Ensure rigorous degassing (e.g., freeze-pump-thaw)Oxygen promotes the undesirable Glaser-Hay coupling.[1]

Table 2: Regioselectivity Control in Azide-Alkyne Cycloadditions

Catalyst SystemPredominant RegioisomerReaction NameNotes
None (Thermal) Mixture of 1,4- and 1,5-Huisgen CycloadditionOften requires elevated temperatures and gives poor regioselectivity.[7]
Copper(I) 1,4-DisubstitutedCuAACHigh reaction rates, mild conditions, and excellent regioselectivity.[7]
Ruthenium 1,5-DisubstitutedRuAACComplementary regioselectivity to CuAAC.
Nickel 1,5-DisubstitutedNiAACCan provide inverse regioselectivity compared to copper.[9][10]

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This is a general guideline and may require optimization for specific substrates.

  • To a dry reaction flask, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline and may require optimization for specific substrates.

  • In a reaction flask, dissolve the organic azide (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).

  • In a separate vial, prepare the copper(I) catalyst by adding a solution of copper(II) sulfate (e.g., CuSO₄·5H₂O, 0.01-0.05 equiv.) to a solution of a reducing agent like sodium ascorbate (0.02-0.10 equiv.) in water.

  • Add the freshly prepared copper(I) catalyst solution to the mixture of the azide and alkyne.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Sonogashira_Troubleshooting start Sonogashira Reaction Fails check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Increase Temp Ensure Inert Atmosphere conditions_ok->optimize_conditions No check_side_products Analyze for Side Products (e.g., Glaser Coupling) conditions_ok->check_side_products Yes optimize_conditions->start side_products_present Homo-coupling? check_side_products->side_products_present use_cu_free Switch to Copper-Free Conditions side_products_present->use_cu_free Yes consider_ligand Consider Ligand/Catalyst (e.g., use dppf) side_products_present->consider_ligand No success Reaction Successful use_cu_free->success consider_ligand->success

Caption: Troubleshooting workflow for a failing Sonogashira coupling reaction.

Azide_Alkyne_Cycloaddition cluster_reactants Reactants cluster_products Products Azide Azide Thermal Conditions Thermal Conditions Azide->Thermal Conditions Cu(I) Catalyst Cu(I) Catalyst Azide->Cu(I) Catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Thermal Conditions Terminal Alkyne->Cu(I) Catalyst 1,4-Regioisomer 1,4-Regioisomer 1,5-Regioisomer 1,5-Regioisomer Thermal Conditions->1,4-Regioisomer Mixture Thermal Conditions->1,5-Regioisomer Mixture Cu(I) Catalyst->1,4-Regioisomer Selective

Caption: Competing pathways in thermal vs. copper-catalyzed azide-alkyne cycloaddition.

Protecting_Groups cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway start Polyfunctional Molecule with Terminal Alkyne reaction_conditions Reaction Conditions (e.g., Strong Base) start->reaction_conditions protect 1. Protect Alkyne (e.g., + TMSCl) start->protect unprotected_alkyne R-C≡C-H reaction_conditions->unprotected_alkyne side_reaction Side Reaction (Alkyne Deprotonation) unprotected_alkyne->side_reaction protected_alkyne R-C≡C-TMS protect->protected_alkyne desired_reaction 2. Desired Reaction at other functional group protected_alkyne->desired_reaction deprotect 3. Deprotect Alkyne (e.g., + TBAF) desired_reaction->deprotect final_product Desired Product deprotect->final_product

Caption: Logic diagram showing how protecting groups improve chemoselectivity.

References

Technical Support Center: Alkyne Synthesis from Dihalides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of alkynes from vicinal and geminal dihalides. This reaction, typically proceeding through a double dehydrohalogenation, is a fundamental transformation in organic synthesis. However, various challenges can arise, from low yields to the formation of undesired side products. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming these common experimental hurdles.

Troubleshooting Guide

Problem 1: Low or No Alkyne Yield

Possible Causes and Solutions

CauseRecommended Action
Insufficiently Strong Base The second elimination of HX from the intermediate vinyl halide requires a very strong base. If using weaker bases like KOH or alkoxides, consider switching to sodium amide (NaNH₂) in liquid ammonia, which is generally more effective.[1][2][3][4]
Incorrect Stoichiometry of Base For the synthesis of terminal alkynes, three equivalents of a strong base like NaNH₂ are required. Two equivalents are necessary for the double elimination, and a third is needed to deprotonate the resulting terminal alkyne. An aqueous workup is then performed to reprotonate the acetylide.[3][5]
Poor Quality or Wet Reagents/Solvents Strong bases like sodium amide are highly reactive with water. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents.
Low Reaction Temperature While NaNH₂ can be used at lower temperatures, reactions with weaker bases like KOH often require high temperatures (e.g., 150-200°C) to drive the reaction to completion.[6]
Incomplete Reaction The formation of a vinyl halide intermediate may indicate that the second elimination is not proceeding. This can be due to an insufficiently strong base or inadequate reaction time/temperature. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material and the vinyl halide intermediate.
Problem 2: Formation of Isomeric Products (Terminal vs. Internal Alkyne)

Q: My reaction is producing an internal alkyne when the terminal alkyne is the desired product. How can I control the regioselectivity?

The regiochemical outcome of the elimination is highly dependent on the choice of base and reaction conditions.

  • To favor the terminal alkyne (kinetic product): Use a very strong, sterically unhindered base like sodium amide (NaNH₂) in liquid ammonia at lower temperatures. The strong base will deprotonate the terminal alkyne as it is formed, shifting the equilibrium towards the terminal acetylide salt.[1][7] Subsequent aqueous workup will yield the terminal alkyne.

  • To favor the more stable internal alkyne (thermodynamic product): Use a weaker base such as potassium hydroxide (KOH) or an alkoxide at high temperatures. These conditions allow for the isomerization of the initially formed terminal alkyne to the more thermodynamically stable internal alkyne through an allene intermediate.[1][8]

Problem 3: Formation of Side Products

Q: Besides isomeric alkynes, what other side products should I be aware of?

  • Allenes: Allenes are compounds with adjacent carbon-carbon double bonds (C=C=C). They can be formed as intermediates in the base-catalyzed isomerization of terminal alkynes to internal alkynes.[1][8] Their formation can be minimized by using a very strong base like NaNH₂ which traps the terminal alkyne as its acetylide salt, preventing rearrangement.

  • Vinyl Halides: The reaction proceeds through a vinyl halide intermediate.[9] If this species is present in your final product mixture, it indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the reaction time, temperature, or using a stronger base.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a vicinal and a geminal dihalide as a starting material?

Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can be used to synthesize alkynes via double dehydrohalogenation.[1][3][9] The choice of substrate often depends on the availability of the starting material. Vicinal dihalides are commonly prepared by the halogenation of alkenes.[9]

Q2: Why are three equivalents of base necessary for the synthesis of terminal alkynes?

Two equivalents of the base are required to effect the two successive E2 elimination reactions. The third equivalent is necessary because terminal alkynes are weakly acidic and will be deprotonated by a strong base like sodium amide to form a stable acetylide anion.[3][5] This deprotonation helps to drive the reaction to completion. A final workup step with a proton source, such as water, is then required to neutralize the acetylide and afford the terminal alkyne.[3]

Q3: Can I use a weaker base like potassium hydroxide (KOH) for this synthesis?

Yes, KOH can be used, particularly for the synthesis of internal alkynes.[6] However, it typically requires higher reaction temperatures (around 200°C) compared to sodium amide.[6] When used for the synthesis of terminal alkynes, KOH can promote the rearrangement to the more stable internal alkyne.[1][8]

Q4: How can I purify the final alkyne product?

Common purification techniques for alkynes include:

  • Recrystallization: This is effective for solid alkynes, such as diphenylacetylene, to remove impurities.

  • Distillation: For liquid alkynes, distillation can be used to separate the product from non-volatile impurities and solvents.

  • Column Chromatography: This is a versatile technique for separating the alkyne from side products and unreacted starting materials.

The choice of method will depend on the physical properties of the alkyne and the nature of the impurities.

Q5: What is the Fritsch-Buttenberg-Wiechell rearrangement and is it relevant to my reaction?

The Fritsch-Buttenberg-Wiechell rearrangement is a reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne using a strong base. It proceeds through a vinyl carbene intermediate. While it is a method for synthesizing alkynes, it is a distinct reaction from the double dehydrohalogenation of simple alkyl dihalides and is typically not a competing side reaction in those cases.

Experimental Protocols

Synthesis of Diphenylacetylene from trans-Stilbene Dibromide

This protocol describes the synthesis of diphenylacetylene from meso-stilbene dibromide, which is prepared in situ from trans-stilbene.

Step 1: Preparation of meso-Stilbene Dibromide

  • In a 100 mL round-bottom flask, dissolve 5.0 g of trans-stilbene in 50 mL of a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring until a faint orange color persists.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the precipitated white solid of meso-stilbene dibromide by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Step 2: Dehydrobromination to Diphenylacetylene

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide.

  • Add 30 mL of ethylene glycol and approximately 3 g of potassium hydroxide (KOH) pellets.

  • Heat the mixture to reflux using a heating mantle for 20-30 minutes. The solution will turn dark.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of cold water.

  • Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water.

  • Recrystallize the crude product from hot ethanol to obtain pure diphenylacetylene as a crystalline solid.

Visualizing the Process

Alkyne_Synthesis_Workflow Start Dihalide (Vicinal or Geminal) Base Strong Base (e.g., NaNH2, KOH) Intermediate Vinyl Halide Intermediate Start->Intermediate 1st Elimination (-HX) Product Alkyne Intermediate->Product 2nd Elimination (-HX) Side_Product1 Internal Alkyne (Rearrangement) Product->Side_Product1 Isomerization (weaker base, high temp) Side_Product2 Allene Intermediate Side_Product1->Side_Product2 via

Caption: General workflow for alkyne synthesis from dihalides.

Troubleshooting_Logic Start Low Alkyne Yield? Check_Base Is the base strong enough? (e.g., NaNH2) Start->Check_Base Yes Success Problem Solved Start->Success No Check_Base->Start No, switch to stronger base Check_Stoichiometry Correct stoichiometry? (3 eq. for terminal) Check_Base->Check_Stoichiometry Yes Check_Stoichiometry->Start No, adjust equivalents Check_Conditions Anhydrous conditions? Check_Stoichiometry->Check_Conditions Yes Check_Conditions->Start No, ensure anhydrous setup Check_Temp Sufficient temperature? Check_Conditions->Check_Temp Yes Check_Temp->Start No, increase temperature Check_Temp->Success Yes

Caption: Troubleshooting logic for low alkyne yield.

References

Technical Support Center: Characterization of sp-Alkyne Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of sp-alkyne compounds.

Frequently Asked Questions (FAQs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why does the alkynyl proton in a terminal alkyne show up at a relatively high field (shielded) position in the ¹H NMR spectrum?

A1: The alkynyl proton of a terminal alkyne typically resonates between 1.7 and 3.1 ppm.[1] This shielded position is due to the cylindrical π-electron cloud surrounding the carbon-carbon triple bond. When placed in an external magnetic field, these π-electrons induce a local magnetic field that opposes the applied field at the location of the alkynyl proton, causing a shielding effect.[1][2]

Q2: I am observing complex splitting patterns for protons adjacent to the alkyne. Why is this happening?

A2: Protons on carbons adjacent to a triple bond can exhibit long-range coupling with the alkynyl proton, typically over four bonds (⁴J coupling).[3] This, in addition to coupling with other neighboring protons, can result in complex splitting patterns like a doublet of triplets.[4]

Q3: My quaternary alkyne carbon is appearing in the ¹³C DEPT-135 spectrum. Is this an error?

A3: This is not necessarily an error. While DEPT-135 experiments are designed to show CH and CH₃ signals as positive and CH₂ signals as negative, quaternary carbons can sometimes appear. For alkynes, this can be due to an unusually large two-bond ¹³C-¹H coupling constant (²J ≈ 50 Hz), which is significant enough to be observed in a DEPT experiment optimized for one-bond couplings.[5]

Infrared (IR) Spectroscopy

Q1: Why is the C≡C triple bond stretch in my IR spectrum so weak or absent?

A1: The intensity of the C≡C stretching vibration (typically in the 2100-2260 cm⁻¹ region) is dependent on the change in dipole moment during the vibration.[1][6] In symmetrical or near-symmetrical internal alkynes, this change is very small, resulting in a very weak or absent peak. For terminal alkynes, this peak is typically weak but observable.[1]

Q2: How can I confirm the presence of a terminal alkyne using IR spectroscopy?

A2: Terminal alkynes have two characteristic peaks. In addition to the weak C≡C stretch (2100-2260 cm⁻¹), they exhibit a strong and narrow ≡C-H stretch in the 3260-3330 cm⁻¹ region.[1][6][7] The presence of this strong peak is a reliable indicator of a terminal alkyne.

Mass Spectrometry (MS)

Q1: What are the characteristic fragmentation patterns for terminal alkynes in mass spectrometry?

A1: Terminal alkynes often show a prominent M-1 peak in their mass spectrum.[8] This corresponds to the loss of the terminal hydrogen atom, forming a stable propargyl-type cation.

Q2: I am having trouble ionizing my alkyne-containing compound using electrospray ionization (ESI). What could be the issue?

A2: The π-electrons in the alkyne can interact with the solvent, potentially affecting solvation and ionization efficiency.[9] If the molecule also contains a more acidic proton, such as from a carboxylic acid, the alkyne proton is less likely to be involved in ionization. However, overall ionization can sometimes be less efficient compared to similar molecules without the alkyne group.[9]

Chromatography

Q1: My alkyne compound appears to be decomposing on the silica gel column during flash chromatography. What can I do?

A1: Some alkynes can be unstable on acidic silica gel.[10] If decomposition is observed, consider deactivating the silica gel with a base (e.g., triethylamine) mixed into the eluent or using a different stationary phase like alumina or Florisil.[10]

Q2: My compound is showing strong retention on the column, leading to broad peaks. How can I resolve this?

A2: Strong adsorption to the stationary phase can cause peak tailing and broadening.[10][11] Once the compound begins to elute, you can try gradually increasing the polarity of the solvent system to accelerate its elution and sharpen the peak.[10]

Troubleshooting Guides

Problem: Ambiguous or Missing Spectroscopic Signals for an Alkyne

This guide helps you troubleshoot when you suspect an alkyne is present, but the spectroscopic data is unclear.

G start Start: Suspect Alkyne Presence ir_check IR: Check 2100-2260 cm⁻¹ for C≡C stretch start->ir_check weak_absent Peak is weak or absent ir_check->weak_absent Weak/Absent present Peak is present ir_check->present Present ir_terminal_check IR: Check 3260-3330 cm⁻¹ for strong, sharp ≡C-H stretch strong_present Strong peak present ir_terminal_check->strong_present no_strong_peak No strong peak ir_terminal_check->no_strong_peak nmr_h_check ¹H NMR: Check 1.7-3.1 ppm for ≡C-H proton proton_present Proton signal present nmr_h_check->proton_present no_proton No proton signal nmr_h_check->no_proton nmr_c_check ¹³C NMR: Check 65-100 ppm for sp carbons sp_present sp carbons present nmr_c_check->sp_present no_sp No sp carbons nmr_c_check->no_sp raman_check Run Raman Spectroscopy result_unlikely Conclusion: Alkyne Unlikely raman_check->result_unlikely No significant signal raman_strong Strong Raman signal in alkyne region raman_check->raman_strong result_terminal Conclusion: Terminal Alkyne Likely result_internal Conclusion: Internal Alkyne Possible weak_absent->ir_terminal_check present->ir_terminal_check strong_present->nmr_h_check no_strong_peak->nmr_c_check proton_present->result_terminal no_proton->result_unlikely sp_present->raman_check no_sp->result_unlikely raman_strong->result_internal

References

Validation & Comparative

Terminal vs. Internal sp-Alkynes: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynes is paramount for molecular design and synthesis. This guide provides an objective comparison of terminal and internal sp-alkynes, supported by experimental data, to inform reaction planning and optimization.

The location of the carbon-carbon triple bond within a molecule—at the terminus of a chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—profoundly influences its chemical behavior. This difference in reactivity stems from the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes and the steric and electronic environment surrounding the triple bond. This guide explores these differences across several key classes of chemical reactions.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. The choice between a terminal and an internal alkyne can significantly impact selectivity and reaction rates.

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

Alkyne TypeSubstrateCatalystAlkene Selectivity (%)Alkane FormationReference
Terminal1-OctyneNickel Boride (Nic)up to 90 (at full conversion)Observed[1]
TerminalPhenylacetyleneNickel Boride (Nic)up to 90 (at full conversion)Observed[1]
Internal2-HexyneNickel Boride (Nic)96 (at full conversion)Minimal[1]
Internal3-HexyneNickel Boride (Nic)98 (at full conversion)Minimal[1]
TerminalPhenylacetyleneFe(PCP-iPr)(CO)₂(CH₃)99 (Yield of Styrene)Not specified[2]
Internal1-Phenyl-1-propyneFe(PCP-iPr)(CO)₂(CH₃)98 (Yield of (Z)-1-phenylpropene)Not specified[2]

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be achieved with high selectivity using catalysts like Lindlar's catalyst or nickel boride.[1] For terminal alkynes, the initial hydrogenation to the alkene is often slower than the subsequent hydrogenation of the resulting terminal alkene to the alkane, making over-reduction a more significant challenge.[1] However, specific catalytic systems have been developed for the chemoselective semi-hydrogenation of terminal alkynes over internal alkynes.[3]

Experimental Protocol: Selective Hydrogenation of a Terminal Alkyne (Phenylacetylene) using an Iron Pincer Complex

A representative procedure for the selective transfer semihydrogenation of phenylacetylene is as follows: In a glovebox, a Schlenk tube is charged with the iron(II) alkyl complex [Fe(κ³PCP-iPr)(CO)₂(CH₃)] (catalyst), the alkyne substrate (e.g., phenylacetylene), a hydrogen source (e.g., PhSiH₃ and iPrOH), and a solvent (e.g., toluene). The reaction mixture is then stirred at a specified temperature and monitored by gas chromatography (GC) to determine the conversion and selectivity. The reaction is typically quenched by cooling and exposing it to air. The product (styrene) can be isolated and purified by column chromatography.[2]

Diagram: Catalytic Hydrogenation Pathways

Hydrogenation cluster_terminal Terminal Alkyne Hydrogenation cluster_internal Internal Alkyne Hydrogenation Terminal Alkyne Terminal Alkyne Terminal Alkene Terminal Alkene Terminal Alkyne->Terminal Alkene k1 (slower) Alkane Alkane Terminal Alkene->Alkane k2 (faster) Internal Alkyne Internal Alkyne cis-Alkene cis-Alkene Internal Alkyne->cis-Alkene k'1 (faster) Alkane Alkane cis-Alkene->Alkane k'2 (slower)

Caption: Relative rates of hydrogenation for terminal vs. internal alkynes.

Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond is a fundamental reaction of alkynes that proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is a key point of differentiation between terminal and internal alkynes.

For terminal alkynes, hydrohalogenation follows Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom, and the halide adds to the more substituted carbon. This regioselectivity is driven by the formation of the more stable vinyl cation intermediate.[4] In contrast, the hydrohalogenation of a symmetrical internal alkyne yields a single product, while an unsymmetrical internal alkyne will typically produce a mixture of two constitutional isomers.[5]

Data Presentation: Regioselectivity in Hydrohalogenation

Alkyne TypeSubstrateReagentMajor Product(s)Key ObservationReference
Terminal1-HexyneHBr2-Bromo-1-hexeneMarkovnikov addition[5]
Internal (Symmetrical)3-HexyneHBr3-Bromo-3-hexene (E/Z mixture)Single constitutional isomer[5]
Internal (Unsymmetrical)2-HexyneHBr2-Bromo-2-hexene and 3-Bromo-2-hexene (E/Z mixtures)Mixture of constitutional isomers[5]

Experimental Protocol: Hydrobromination of an Alkyne

A solution of the alkyne in a suitable inert solvent (e.g., pentane or dichloromethane) is cooled in an ice bath. A solution of HBr in acetic acid or a stream of HBr gas is then slowly added to the stirred alkyne solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Diagram: Hydrohalogenation Regioselectivity

Hydrohalogenation cluster_terminal Terminal Alkyne cluster_internal Unsymmetrical Internal Alkyne Terminal_Alkyne R-C≡C-H Vinyl_Cation_Terminal R-C+(vinyl)=CH2 (More Stable) Terminal_Alkyne->Vinyl_Cation_Terminal + H+ Product_Terminal R-C(X)=CH2 (Markovnikov Product) Vinyl_Cation_Terminal->Product_Terminal + X- Internal_Alkyne R-C≡C-R' Vinyl_Cation_1 R-C+(vinyl)=CHR' Internal_Alkyne->Vinyl_Cation_1 + H+ Vinyl_Cation_2 R-CH=C+(vinyl)R' Internal_Alkyne->Vinyl_Cation_2 + H+ Product_1 R-C(X)=CHR' Vinyl_Cation_1->Product_1 + X- Product_2 R-CH=C(X)R' Vinyl_Cation_2->Product_2 + X- Product_Mixture Mixture of Products Hydration cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne Start Alkyne Enol Enol Intermediate Start->Enol Hydration Reagents H2O, H2SO4, HgSO4 Reagents->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product Ketone Product Tautomerization->Product Terminal_Product Methyl Ketone Internal_Product Ketone(s) Cycloaddition cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne Azide R-N3 Terminal_Alkyne R'-C≡C-H Internal_Alkyne R'-C≡C-R'' Terminal_Product 1,4-Disubstituted Triazole Terminal_Alkyne->Terminal_Product Cu(I) Catalyst (Highly Efficient) Internal_Product Trisubstituted Triazole Internal_Alkyne->Internal_Product Cu(I) Catalyst (Generally Unreactive)

References

A Comparative Guide to the Biocompatibility of sp-Alkyne Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environments. Among the various bioorthogonal reporters, sp-alkyne probes have become indispensable tools for labeling and visualizing a wide array of molecules, from nucleic acids and proteins to lipids and glycans.[1] However, the introduction of any exogenous molecule into a living system necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of the biocompatibility of different this compound probes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

Introduction to this compound Probes and Their Bioorthogonal Reactions

This compound probes are molecules containing a terminal or internal alkyne functional group. Their utility lies in their ability to undergo highly specific and efficient "click" reactions with azide-functionalized partners within a complex biological milieu.[2] The two most prevalent types of azide-alkyne cycloadditions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a terminal alkyne and is characterized by its high reaction rate and efficiency. However, it requires a copper(I) catalyst, which has raised concerns about cytotoxicity.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction employs a strained cyclooctyne, which reacts spontaneously with an azide without the need for a toxic catalyst. This "copper-free" click chemistry is generally considered more biocompatible for live-cell and in vivo applications.[4][5]

Comparative Analysis of Biocompatibility

The primary factor influencing the biocompatibility of this compound labeling strategies is the presence or absence of a copper catalyst.

Copper-Catalyzed vs. Copper-Free Click Chemistry

CuAAC: The cytotoxicity of the Cu(I) catalyst is a significant limitation for live-cell imaging and in vivo studies.[3][6] Copper ions can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5] To mitigate this, researchers have developed various water-soluble ligands that chelate copper, reducing its toxicity and enabling CuAAC to be performed in living systems with greater success.[5]

SPAAC: By eliminating the need for a copper catalyst, SPAAC offers a significant advantage in terms of biocompatibility.[4] Various strained cyclooctynes, such as dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN), have been developed for SPAAC and have been successfully used for labeling biomolecules in live cells, zebrafish embryos, and mice with no apparent toxicity.[5][7][8]

Intrinsic Biocompatibility of Alkyne Probes

Beyond the reaction mechanism, the intrinsic properties of the alkyne probe itself can influence biocompatibility. The alkyne group is generally considered bioorthogonal as it is absent from most biological systems, thus minimizing off-target reactions.[4] However, the overall structure of the probe, including its linker and any attached cargo (e.g., a fluorophore), can impact its solubility, cell permeability, and potential for non-specific interactions.

For instance, some highly reactive strained alkynes have been shown to react with biological thiols, which could lead to off-target labeling.[5] It is therefore crucial to consider the entire molecular structure of the probe when assessing its potential for cytotoxicity.

Quantitative Assessment of Cytotoxicity

The cytotoxicity of this compound probes is typically evaluated using a panel of standard in vitro assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are common metrics used to quantify the toxicity of a compound.

Probe TypeLabeling MethodTypical Cytotoxicity ProfileKey Considerations
Terminal Alkynes CuAACHigher potential for cytotoxicity due to the copper catalyst.[3]Cytotoxicity can be mitigated by using copper-chelating ligands.[5]
Strained Cyclooctynes (e.g., DIBO, BCN) SPAACGenerally low cytotoxicity, suitable for live-cell and in vivo applications.[7][8]Some highly reactive strained alkynes may exhibit off-target reactivity with thiols.[5]
Alkyne-tagged Nanoprobes SERS imagingCan exhibit low toxicity and excellent biocompatibility at appropriate concentrations.[9]Thorough characterization of the nanoparticle's physicochemical properties is essential.
Photoactivatable Alkynes Light-induced activation followed by CuAAC or SPAACBiocompatibility depends on the light dosage and the subsequent click chemistry method.[10]Potential for phototoxicity should be carefully evaluated.

Note: This table provides a general overview. Specific cytotoxicity will vary depending on the exact molecular structure of the probe, its concentration, the cell type, and the exposure time.

Experimental Protocols for Biocompatibility Assessment

The following are generalized protocols for key experiments to assess the biocompatibility of this compound probes. These are based on standard methods and should be optimized for the specific probe and experimental system.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with a range of concentrations of the this compound probe. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the cell viability against the probe concentration to determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Methodology:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of a positive control (cells lysed with a detergent).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the this compound probe as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Biocompatibility Testing

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HEK293) incubation Incubate Cells with Probes (Varying Concentrations & Times) cell_culture->incubation probe_prep Prepare this compound Probe Solutions probe_prep->incubation cytotoxicity Cytotoxicity (MTT, LDH) incubation->cytotoxicity apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis data_quant Quantify Viability, Cytotoxicity, Apoptosis cytotoxicity->data_quant apoptosis->data_quant ic50 Determine IC50/EC50 Values data_quant->ic50

Caption: Workflow for assessing the in vitro biocompatibility of this compound probes.

Potential Impact on Cellular Signaling Pathways

The introduction of a bioactive this compound probe or the labeling process itself could potentially perturb cellular signaling pathways. For example, a probe designed to mimic a natural metabolite could act as a competitive inhibitor or an allosteric modulator of an enzyme in a pathway. The diagram below illustrates a generic signaling cascade that could be a target for such perturbations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene_exp Gene Expression tf->gene_exp Translocation probe This compound Probe probe->kinase2 Potential Perturbation

Caption: A generic signaling pathway potentially perturbed by an this compound probe.

Conclusion

The biocompatibility of this compound probes is a critical consideration for their application in living systems. While terminal alkynes used in CuAAC can be effective, the associated copper toxicity necessitates careful optimization and the use of protective ligands. For live-cell and in vivo studies, strained cyclooctynes for SPAAC are generally the more biocompatible choice. However, a thorough evaluation of any new probe is essential. By employing the standardized biocompatibility assays outlined in this guide, researchers can confidently select and validate this compound probes, ensuring the integrity of their biological findings.

References

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is a cornerstone of modern organic synthesis.[1][2] Its utility in creating arylalkynes and conjugated enynes makes it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The reaction is typically catalyzed by a palladium species, often with a copper(I) co-catalyst, in the presence of a base.[1][3]

The choice of palladium catalyst is critical and significantly influences reaction efficiency, substrate scope, and operational conditions. Catalysts can be broadly categorized into two main classes: homogeneous and heterogeneous. Homogeneous catalysts, which are soluble in the reaction medium, generally offer high activity and selectivity. In contrast, heterogeneous catalysts, which exist in a different phase from the reaction mixture, provide significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.[4][5] This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Homogeneous Palladium Catalysts

Homogeneous catalysts are well-defined molecular species that offer excellent control over the catalytic process. They are typically palladium complexes featuring phosphine or N-heterocyclic carbene (NHC) ligands.

  • Traditional Phosphine Ligand Catalysts: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are among the most common and well-established catalysts for the Sonogashira reaction.[6] While effective, they may require relatively high catalyst loadings and can be sensitive to air and moisture.[6] Studies have shown that among common precursors like Pd(PPh₃)₄, palladium acetate (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium (Pd₂(DBA)₃), PdCl₂(PPh₃)₂ often exhibits the best activity and reaction rates.[7][8]

  • Buchwald Ligands: The development of bulky, electron-rich phosphine ligands, such as XPhos, has expanded the scope of palladium catalysis. These ligands promote the formation of highly active, monoligated palladium(0) species, which can facilitate the coupling of more challenging substrates, including sterically hindered aryl halides and even aryl chlorides.[9] An improvement in yield was observed when the more sterically hindered ligand XPhos was used in place of PPh₃.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers.[1][6] These (NHC)Pd complexes are often more resistant to air and moisture and have demonstrated high efficiency for Sonogashira couplings in various solvents, including environmentally benign aqueous media, often at very low catalyst loadings.[10]

Heterogeneous Palladium Catalysts

The primary driver for developing heterogeneous catalysts is the ease of recovery and reuse, which is crucial for reducing the cost and environmental impact of processes that use expensive and toxic precious metals.[4][11]

  • Palladium on Carbon (Pd/C): As one of the most common and commercially available heterogeneous catalysts, Pd/C is widely used. It has been successfully employed in copper-, ligand-, and amine-free Sonogashira protocols, offering a cleaner, more environmentally friendly system.[12] Reactions can often be run with low catalyst loading (e.g., 0.2 mol%) and are sometimes tolerant to air.[12]

  • Supported Palladium Catalysts: Anchoring palladium species to solid supports is a versatile strategy for creating recoverable catalysts.

    • Polymer Supports: Materials like polyvinyl chloride (PVC) and polystyrene have been used to immobilize palladium complexes. These catalysts show good activity and can be recycled multiple times with only a slight decrease in yield.[13]

    • Silica and Carbon Supports: Mesoporous silica (like SBA-15) and carbon-based materials (like graphene) serve as excellent supports for palladium nanoparticles or complexes.[13] These catalysts are often highly active and stable.

    • Magnetic Nanoparticles: Immobilizing palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for exceptionally simple catalyst recovery via an external magnet.[13] Such catalysts have been reused up to ten times without any detrimental effect on performance.[13]

  • Single-Atom Catalysts (SACs): A newer class of heterogeneous catalysts, SACs feature isolated palladium atoms dispersed on a support, such as nitrogen-doped carbon.[4][14] This configuration maximizes the utilization of the precious metal and can lead to unique catalytic properties that bridge the gap between homogeneous and heterogeneous systems, offering high activity and complete metal recovery.[4][14]

Data Presentation: Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts for the Sonogashira coupling reaction under different experimental conditions.

Catalyst TypePalladium CatalystSubstrates (Aryl Halide + Alkyne)Catalyst Loading (mol%)Conditions (Base, Solvent, Temp.)Time (h)Yield (%)Recyclability
Homogeneous PdCl₂(PPh₃)₂Aryl iodides + Phenylacetylene0.5None, [TBP][4EtOV], 55 °C372-99Not Applicable
Homogeneous Pd-XPhos-G3 / CuIBromo-porphyrin + Formylphenylacetylene5Et₃N, Toluene/Et₃N, 80 °C2486Not Applicable
Homogeneous (NHC)Pd(II)PPh₃Aryl bromides + Phenylacetylene~0.02Base not specified, Aqueous media-HighNot Applicable
Heterogeneous 10% Pd/CAryl iodides + Aromatic alkynes0.2Na₃PO₄, DMF, 80 °C-Good to excellent-
Heterogeneous PVC-supported Pd(II)Aryl iodides + Phenylacetylene-Solvent-free conditions-985 cycles (yield dropped to 93%)[13]
Heterogeneous Pd on Magnetite (Fe₃O₄)o-Iodoanilines + Terminal alkynes-Cu(I) co-catalyst required-High10 cycles (no detrimental effect)[13]
Heterogeneous Pd Single-Atom on N-CIodobenzene + Phenylacetylene0.1K₂CO₃, DMF, 80 °C24HighMultiple cycles (full recovery)[4][14]

Experimental Protocols

General Protocol for Sonogashira Coupling

The following is a representative, generalized procedure that can be adapted for various catalysts and substrates.

  • Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube or round-bottomed flask) equipped with a magnetic stir bar, add the palladium catalyst (0.1-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%) if required, and any solid ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), the solvent (e.g., DMF, toluene, or an amine), and the base (e.g., Et₃N, piperidine, or K₂CO₃, 2-3 equivalents).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C or higher) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If using a heterogeneous catalyst, separate it by filtration or magnetic decantation. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Example Protocol: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[16]

This protocol provides a specific example using a homogeneous palladium catalyst.

  • Setup: Under a nitrogen atmosphere, a 10 mL round-bottomed flask was charged with Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Solvent Addition: 2.0 mL of DMF was added, and the mixture was stirred for 30 minutes.

  • Reagent Addition: 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv.), phenylacetylene (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1.0 mL) were added sequentially.

  • Reaction Conditions: The reaction mixture was stirred at 100 °C for 3 hours.

  • Outcome: This procedure resulted in the desired product in high yield (up to 96% for similar substrates).[15]

Mandatory Visualization

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation product R¹-C≡C-R² pd_trans->product Reductive Elimination cu_x Cu(I)X pd_trans->cu_x From Pd Cycle product->pd0 cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Base, -H⁺ cu_alkyne->pd_ox To Pd Cycle alkyne H-C≡CR² alkyne->cu_alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Catalyst_Comparison_Workflow Workflow for Comparing Palladium Catalysts start Define Substrates (Aryl Halide, Alkyne) & Reaction Goal select_catalysts Select Diverse Pd Catalysts (Homogeneous, Heterogeneous) start->select_catalysts prep_reactions Prepare Parallel Reactions (Identical Substrate/Solvent/Base) select_catalysts->prep_reactions run_reactions Run Reactions Under Controlled Conditions (Temp, Time, Atmosphere) prep_reactions->run_reactions monitor Monitor Progress (TLC, GC-MS, HPLC) run_reactions->monitor workup Standardized Work-up & Product Isolation monitor->workup analysis Analyze Yield & Purity (NMR, MS, etc.) workup->analysis evaluate Evaluate Performance Metrics (Yield, TON, Reusability) analysis->evaluate end Select Optimal Catalyst evaluate->end

Caption: Experimental workflow for the systematic comparison of different palladium catalysts.

References

A Comparative Guide to the Kinetics and Mechanisms of sp-Alkyne Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient covalent modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the myriad of chemical tools available, reactions involving the sp-hybridized carbon atoms of alkynes have proven exceptionally versatile and robust. This guide provides an objective comparison of the kinetics and mechanisms of prominent sp-alkyne reactions—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and Glaser coupling—with key alternative bioconjugation methods. The information presented, supported by experimental data, is intended to aid researchers in selecting the optimal conjugation strategy for their specific application.

Executive Summary: A Kinetic Overview

The choice of a bioconjugation reaction is often dictated by its speed, selectivity, and biocompatibility. The second-order rate constant (k₂) is a critical parameter for comparing reaction kinetics, as it reflects the intrinsic reactivity of the coupling partners. A higher k₂ value translates to a faster reaction at lower concentrations, which is highly desirable for applications involving sensitive biomolecules. The following table summarizes the typical k₂ values for the discussed reactions, providing a snapshot of their relative speeds.

Reaction TypeReactionTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
This compound Reactions Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)0.0024 - 3.5[1][2]Rate is highly dependent on the strain of the cyclooctyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 10,000[3]Pseudo-second-order rate; dependent on catalyst, ligand, and conditions.
Sonogashira CouplingNot typically expressed as k₂Rate is dependent on catalyst, ligands, and substrates.[4][5]
Glaser CouplingNot typically expressed as k₂Homocoupling reaction; kinetics are complex and depend on catalyst and oxidant.[6][7]
Alternative Reactions Inverse-Electron-Demand Diels-Alder (IEDDA)1 - 1,000,000[8]Exceptionally fast kinetics are achievable.
Thiol-Maleimide Addition~700[9]Fast and highly selective for cysteines at physiological pH.
Oxime Ligation~0.01 (catalyzed)[7]Rate is pH-dependent and can be accelerated by catalysts.[8][10][11]
Native Chemical Ligation (NCL)0.72 - 5.5 (for the first step)[12][13][14]Two-step reaction with distinct kinetics for each step.

In-Depth Analysis of this compound Reactions

This section delves into the mechanisms and kinetic profiles of four key this compound reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the conjugation of azides and cyclooctynes without the need for a cytotoxic copper catalyst. The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.

Mechanism: The reaction proceeds through a concerted, pericyclic mechanism, forming a stable triazole linkage. This concerted nature contributes to its high selectivity and lack of side products.

SPAAC Reaction Mechanism.

Kinetics: The kinetics of SPAAC are second-order and highly dependent on the structure of the cyclooctyne. Significant research has focused on designing more strained and electronically activated cyclooctynes to achieve faster reaction rates.

Table of SPAAC Rate Constants for Various Cyclooctynes:

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
CyclooctyneOCT0.0024[2][14]
DibenzocyclooctyneDIBO~0.1
DibenzoazacyclooctyneDBCO/DIBAC~0.3
BiarylazacyclooctynoneBARAC~0.9[7]
Difluorinated CyclooctyneDIFO~0.7
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a flagship of "click chemistry," is a highly efficient and regioselective method for joining terminal alkynes and azides. Its speed and reliability have made it a workhorse in drug discovery and materials science.

Mechanism: The mechanism is complex and involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle to yield the 1,4-disubstituted triazole product.[15] The use of a copper catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[15]

CuAAC_Mechanism cluster_cat Catalytic Cycle Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Azide Azide Triazole Product Triazole Product Metallacycle->Triazole Product Ring Contraction & Protonolysis Triazole Product->Cu(I) releases

Simplified CuAAC Catalytic Cycle.

Kinetics: The kinetics of CuAAC are complex and often exhibit second-order dependence on the copper catalyst concentration under certain conditions.[16] The reaction rate is significantly influenced by the choice of copper source, stabilizing ligands (e.g., THPTA, BTTAA), solvent, and the presence of a reducing agent (like sodium ascorbate) to maintain copper in the active Cu(I) oxidation state.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is widely used in organic synthesis for the construction of complex molecules.

Mechanism: The reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation from the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction also exist.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)(C≡CR²)L₂ OxAdd->Transmetalation Transmetalation RedElim R¹-C≡C-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 releases Alkyne R²-C≡C-H CuAcetylide R²-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I) CuI Cu(I) CuAcetylide->Transmetalation

Sonogashira Coupling Mechanism.

Kinetics: The kinetics of the Sonogashira reaction are complex and depend on multiple factors, including the nature of the halide (I > Br > Cl), the electronic properties of the substrates, the palladium catalyst and its ligands, and the presence of the copper co-catalyst. The rate of reaction generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride.[4]

Glaser Coupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant (typically oxygen).

Mechanism: The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species. Two of these copper(II) acetylide intermediates then couple to form the diyne and regenerate the copper(I) catalyst. The Hay coupling is a common modification that uses a soluble Cu(I)-TMEDA complex.[2][17]

Glaser_Mechanism Alkyne 2 R-C≡C-H CuAcetylide 2 R-C≡C-Cu(I) Alkyne->CuAcetylide + 2 Cu(I) Oxidation Oxidation (O₂) CuAcetylide->Oxidation Coupling Reductive Coupling Oxidation->Coupling Diyne R-C≡C-C≡C-R Coupling->Diyne CuI 2 Cu(I) Coupling->CuI

Glaser Coupling Reaction Pathway.

Kinetics: The kinetics of the Glaser coupling are often zero-order with respect to the alkyne concentration under preparative conditions, suggesting that the rate-limiting step involves the catalyst and the oxidant.[6] The reaction rate is sensitive to the oxygen supply and the nature of the copper catalyst and ligands.[6][7]

Comparison with Alternative Bioconjugation Chemistries

The utility of this compound reactions is best understood in the context of other available bioconjugation methods.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne) is renowned for its exceptionally fast kinetics, with some examples reaching rate constants of up to 10⁶ M⁻¹s⁻¹.[8] This makes it ideal for in vivo applications where low reactant concentrations are necessary.

Thiol-Maleimide Addition

This reaction is a Michael addition between a thiol (from a cysteine residue) and a maleimide. It is highly specific for thiols at physiological pH (6.5-7.5) and proceeds rapidly with high yields.[10] However, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to potential instability.

Oxime and Hydrazone Ligation

This chemistry involves the reaction of an aldehyde or ketone with an aminooxy or hydrazine group to form a stable oxime or hydrazone linkage. The reaction is typically slow at neutral pH but can be significantly accelerated by aniline-based catalysts.[10][11]

Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of large peptides and proteins. It involves the reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. The reaction proceeds through a two-step mechanism: a reversible transthioesterification followed by an irreversible S-to-N acyl shift.[12][18]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and optimizing bioconjugation reactions. The following are overviews of common experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can be used to monitor the real-time consumption of reactants and the formation of products by integrating the signals of specific nuclei (e.g., ¹H) over time.

General Protocol:

  • Sample Preparation: Prepare a solution of the reactants in a suitable deuterated solvent in an NMR tube. An internal standard with a known concentration is often included for accurate quantification.

  • Spectrometer Setup: Thermally equilibrate the sample in the NMR spectrometer. Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve sufficient signal-to-noise in a time frame that is short relative to the reaction half-life.

  • Data Acquisition: Initiate the reaction (e.g., by adding the final reactant) and immediately begin acquiring a series of spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the peaks corresponding to a reactant and a product. Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

NMR_Workflow A Prepare Reactants in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra Over Time C->D E Integrate Peaks (Reactant & Product) D->E F Plot Concentration vs. Time E->F G Fit Data to Rate Law F->G H Determine Rate Constant G->H StoppedFlow_Workflow A Load Reactants into Separate Syringes B Rapidly Mix and Inject into Cell A->B C Stop Flow & Trigger Data Acquisition B->C D Monitor Signal Change (Absorbance/Fluorescence) vs. Time C->D E Fit Kinetic Trace to Exponential Decay D->E F Determine k_obs E->F G Repeat at Different Concentrations F->G for k₂ H Calculate k₂ G->H

References

A Comparative Analysis of sp-Alkyne vs. Alkyne Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sp-alkynes versus alkenes is paramount for designing efficient synthetic routes and developing novel molecular entities. This guide provides a comprehensive comparative analysis of their performance in key chemical transformations, supported by experimental data and detailed protocols.

The fundamental difference between alkenes and alkynes lies in their carbon-carbon multiple bonds: a double bond (one σ and one π bond) for alkenes and a triple bond (one σ and two π bonds) for alkynes. This seemingly subtle distinction leads to significant differences in their electronic properties and, consequently, their chemical reactivity. The sp-hybridized carbons of an alkyne are more electronegative than the sp²-hybridized carbons of an alkene, resulting in the π-electrons of an alkyne being held more tightly. This guide will explore the implications of these differences in three major classes of reactions: electrophilic additions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.

Electrophilic Addition Reactions: A Tale of Two Mechanisms

In electrophilic addition reactions, the π bond of the alkene or alkyne acts as a nucleophile, attacking an electrophile. While both undergo this type of reaction, alkenes are generally more reactive than alkynes.

The primary reasons for this difference in reactivity are twofold. Firstly, the sp-hybridized carbons of alkynes have a higher s-character (50%) compared to the sp²-hybridized carbons of alkenes (33%). This increased s-character means the π electrons in alkynes are held more closely to the carbon nuclei, making them less available for donation to an electrophile. Secondly, the intermediate formed upon electrophilic attack on an alkyne is a vinylic carbocation, which is significantly less stable than the alkyl carbocation formed from an alkene.

A classic example of this reactivity difference is the bromination of an alkene versus an alkyne.

Quantitative Comparison of Reactivity in Bromination
FeatureAlkene (e.g., trans-3-Hexene)sp-Alkyne (e.g., 3-Hexyne)Citation(s)
Relative Rate Constant ~10³ - 10⁵ times faster1[1]
Intermediate Bromonium ion (more stable)Vinylic cation (less stable)[2][3]
Product (1 equiv. Br₂) ** trans-dibromoalkanetrans-dibromoalkene[1]
Product (2 equiv. Br₂) **Not applicableTetrabromoalkane[1]
Experimental Protocol: Comparative Bromination of an Alkene and an Alkyne

Objective: To qualitatively and quantitatively compare the reactivity of an alkene and an alkyne towards electrophilic bromination.

Materials:

  • Alkene (e.g., 1-octene)

  • Alkyne (e.g., 1-octyne)

  • Bromine in dichloromethane (Br₂/CH₂Cl₂) solution of known concentration (e.g., 0.1 M)

  • Dichloromethane (CH₂Cl₂)

  • Glassware: Test tubes, pipettes, UV-Vis spectrophotometer.

Procedure:

  • Prepare two sets of solutions: one containing the alkene in CH₂Cl₂ and the other containing the alkyne in CH₂Cl₂ at the same concentration.

  • To each solution, add the Br₂/CH₂Cl₂ solution dropwise while monitoring the color change. The disappearance of the reddish-brown color of bromine indicates a reaction.

  • For a quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer by observing the disappearance of the bromine absorbance at a specific wavelength over time. This allows for the determination of the reaction rate constants.

Expected Observations: The alkene solution will decolorize the bromine solution much more rapidly than the alkyne solution, providing a visual and quantitative confirmation of its higher reactivity in electrophilic addition.

Cycloaddition Reactions: The Power of Strain and Bioorthogonality

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, showcase a different facet of alkyne and alkene reactivity. In these reactions, particularly in the realm of bioorthogonal chemistry, sp-alkynes, especially strained cyclic alkynes, exhibit exceptional reactivity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments. This reaction's success hinges on the high reactivity of strained cyclooctynes, which is driven by the release of ring strain in the transition state. In contrast, cycloadditions involving alkenes and azides are significantly slower.

Quantitative Comparison of Reactivity in Cycloadditions
ReactionDienophile/DipolarophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Citation(s)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bicyclononyne (BCN)~1[4][5]
Strain-Promoted Alkene-Azide Cycloaddition trans-Cyclooctene (TCO)~10⁻³[4]
Diels-Alder Reaction Alkene (e.g., with electron-withdrawing group)Varies widely based on substrates[6][7]
Diels-Alder Reaction Alkyne (e.g., with electron-withdrawing group)Generally slower than corresponding alkenes[6][7]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To demonstrate the high reactivity of a strained alkyne in a bioorthogonal ligation reaction.

Materials:

  • A strained alkyne (e.g., a dibenzocyclooctyne (DBCO) derivative)

  • An azide-containing molecule (e.g., benzyl azide)

  • Acetonitrile or a mixture of water and a miscible organic solvent

  • Analytical tools: HPLC or LC-MS to monitor the reaction progress.

Procedure:

  • Dissolve the strained alkyne and the azide in the chosen solvent at known concentrations in a reaction vessel.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS to determine the consumption of reactants and the formation of the triazole product.

  • The second-order rate constant can be calculated from the kinetic data.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis Strained_Alkyne Strained Alkyne (e.g., DBCO) Mixing Mix in Solvent (e.g., Acetonitrile/Water) Strained_Alkyne->Mixing Azide Azide-containing Molecule Azide->Mixing Monitoring Monitor Progress (HPLC, LC-MS) Mixing->Monitoring [3+2] Cycloaddition Data_Analysis Calculate Rate Constant (k₂) Monitoring->Data_Analysis Product Triazole Product Monitoring->Product

Experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Metal-Catalyzed Cross-Coupling Reactions: A World of Difference

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Here, the distinct reactivity of sp-alkynes and alkenes is highlighted by comparing two of the most powerful reactions in this class: the Sonogashira coupling for alkynes and the Heck coupling for alkenes.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The Heck reaction, on the other hand, couples an alkene with an aryl or vinyl halide, also catalyzed by palladium.

Comparative Overview of Sonogashira and Heck Reactions
FeatureSonogashira Coupling (this compound)Heck Coupling (Alkyne)Citation(s)
Alkene/Alkyne Substrate Terminal AlkyneAlkene (often activated)[8][9]
Catalyst System Palladium and Copper (typically)Palladium[10][11]
Base Amine base (e.g., triethylamine)Amine or inorganic base[10][11]
Key Bond Formation C(sp)-C(sp²)C(sp²)-C(sp²)[8][9]
Typical Product Aryl/vinyl-substituted alkyneAryl/vinyl-substituted alkene[8][9]
Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a disubstituted alkyne via a palladium- and copper-catalyzed Sonogashira coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox).

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is worked up by quenching with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent, drying, and purification by column chromatography.

Sonogashira_Pathway cluster_catalytic_cycle Palladium Catalytic Cycle cluster_copper_cycle Copper Co-catalytic Cycle Pd0 Pd(0) Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII Ar-Pd(II)-X Ox_Add->PdII Transmetalation Transmetalation (from Copper Acetylide) PdII->Transmetalation Ar_Pd_Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar_Pd_Alkyne Red_Elim Reductive Elimination Ar_Pd_Alkyne->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-C≡C-R) Red_Elim->Product CuI Cu(I) Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Copper_Acetylide Copper Acetylide (R-C≡C-Cu) Terminal_Alkyne->Copper_Acetylide with Base & Cu(I) Base Base Copper_Acetylide->Transmetalation

Simplified signaling pathway of the Sonogashira cross-coupling reaction.

Applications in Drug Development

The distinct reactivities of sp-alkynes and alkenes have been harnessed in the development of pharmaceuticals. Alkynes are present in several marketed drugs, including the antiretroviral Efavirenz and the antifungal Terbinafine. The utility of the alkyne moiety extends to its role as a versatile synthetic handle, for instance, in "click chemistry" for drug discovery and development. The azide-alkyne cycloaddition is widely used for creating libraries of compounds for high-throughput screening and for bioconjugation to enhance drug targeting and delivery.

Alkenes are also ubiquitous in pharmaceuticals and are key intermediates in the synthesis of many drug molecules. Their reliable reactivity in various transformations, including hydrogenations, epoxidations, and metathesis reactions, makes them invaluable building blocks in medicinal chemistry.

Conclusion

References

Navigating sp-Alkyne Reactivity: A Comparative Guide to Computational Predictive Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of sp-hybridized alkynes is a cornerstone of modern molecular design and synthesis. Computational models offer a powerful avenue to explore, predict, and understand this reactivity, accelerating discovery while minimizing resource expenditure. This guide provides an objective comparison of the leading computational models for predicting sp-alkyne reactivity, supported by quantitative data and detailed experimental validation protocols.

The unique electronic structure of the carbon-carbon triple bond in alkynes underpins a diverse and synthetically valuable range of chemical transformations. From cycloadditions to transition-metal catalyzed couplings, the ability to forecast the outcomes, rates, and selectivity of these reactions is paramount. Computational chemistry has risen to this challenge, offering a spectrum of methods from rigorous quantum mechanical calculations to agile machine learning algorithms.

The Computational Toolkit: A Comparative Overview

The prediction of this compound reactivity is primarily approached through two major classes of computational models: those based on the principles of quantum mechanics (QM) and those driven by machine learning (ML). Each offers a distinct balance of accuracy, computational cost, and predictive power.

Quantum Mechanics (QM) Methods: The First-Principles Approach

QM methods simulate the electronic structure of molecules to calculate energies, geometries, and other properties that govern chemical reactivity.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational expense. It is widely used to investigate reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states.[1] DFT calculations have been successfully applied to understand alkyne-to-vinylidene isomerizations, cycloaddition reactions, and the activation of alkynes by metal complexes.[2][3]

  • Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer greater accuracy than DFT but at a significantly higher computational cost. They are often used to benchmark the performance of DFT functionals for specific reaction types.[4]

Machine Learning (ML) Models: The Data-Driven Revolution

ML models learn patterns from large datasets of known chemical reactions to predict the outcomes of new, unseen transformations.[5]

  • Neural Networks: Deep learning models, particularly neural networks, can learn complex, non-linear relationships between molecular structures and their reactivity.[6] These models are trained on vast reaction databases, often extracted from patents and the chemical literature.

  • Graph Neural Networks (GNNs): GNNs represent molecules as graphs, allowing them to learn directly from the molecular structure and connectivity.[7] This approach has shown promise in predicting reaction outcomes and regioselectivity with high accuracy.[7]

  • Hybrid QM/ML Models: A burgeoning area involves combining the strengths of both approaches. For instance, QM-calculated descriptors can be used as input features for ML models, enhancing their predictive accuracy and applicability to smaller datasets.[7]

Quantitative Performance of Predictive Models

The validation of computational models is crucial to ensure their reliability.[8] This is typically achieved by comparing their predictions against experimental data or high-accuracy computational benchmarks.

Table 1: Performance of DFT Functionals for Alkyne Cycloaddition Activation Energies
DFT FunctionalBasis SetMean Absolute Error (kcal/mol) vs. ExperimentReference
M06-2XDef2TZVP2.5[1]
B3LYP6-31+G(d)4.3[1]
PBE0def2-TZVP~3.0[4]
B1B95def2-TZVP~2.8[4]

This table summarizes the performance of various DFT functionals in predicting the activation energies for 1,3-dipolar cycloaddition reactions involving alkynes. Lower Mean Absolute Error indicates higher accuracy.

Table 2: Performance of Machine Learning Models for Reaction Outcome Prediction
Model ArchitectureTaskDatasetTop-1 Accuracy (%)Reference
Neural NetworkMajor Product PredictionUSPTO (15k reactions)71.8[6]
Weisfeiler-Lehman Network (WLN)Regioselectivity PredictionEAS Reactions~93[9]
QM-GNN Fusion ModelRegioselectivity PredictionGeneral Substitution Reactions89.7 - 97.2[7]
Random ForestRegioselectivity of Alkyne HydroborationExperimental/ComputationalR² > 0.8[10]

This table showcases the accuracy of different machine learning models in predicting the major product or regioselectivity of chemical reactions. Top-1 Accuracy refers to the percentage of cases where the model correctly predicts the experimentally observed major product as the most likely outcome.

Logical and Experimental Workflows

The effective use of computational models involves a systematic workflow that integrates prediction with experimental validation.

G cluster_comp Computational Prediction cluster_exp Experimental Validation problem Define Chemical Problem (e.g., Predict Regioselectivity) model_select Select Computational Model (DFT, ML, etc.) problem->model_select calc Perform Calculation / Train Model model_select->calc predict Generate Predictions (Energies, Outcomes, etc.) calc->predict reaction Run Experiment Based on Predictions predict->reaction Hypothesis for Experiment synthesis Synthesize Reactants synthesis->reaction analysis Analyze Products (NMR, LC-MS, etc.) reaction->analysis compare Compare Experimental Results with Predictions analysis->compare compare->model_select Refine Model

Caption: Integrated workflow for computational prediction and experimental validation.

This workflow illustrates the iterative cycle where computational predictions guide experimental design, and the results from these experiments are used to refine and improve the predictive models.[5][8]

Signaling Pathways and Reaction Mechanisms

Computational models, particularly DFT, are invaluable for elucidating complex reaction mechanisms. Graphviz can be used to visualize the calculated energy profiles.

reaction_pathway Reactants Reactants (Alkyne + Dipole) TS1 TS1 (ΔG‡) Reactants->TS1 Step 1 Intermediate Intermediate TS1->Intermediate TS2 TS2 (ΔG‡) Intermediate->TS2 Step 2 Products Products (Cycloadduct) TS2->Products e1 e2 e3 e4 e5

Caption: A generalized energy profile for a stepwise cycloaddition reaction.[1]

Detailed Experimental Protocols

The validation of computational predictions hinges on rigorous experimental work. Below are protocols for key experiments used to validate predicted this compound reactivity.

Protocol 1: Determination of Reaction Kinetics and Activation Parameters

This protocol is used to experimentally measure the rate of a reaction and determine its activation energy (ΔG‡), which can then be compared to DFT-calculated values.[2]

  • Preparation of Reaction Mixture:

    • Prepare stock solutions of the alkyne substrate and the reactant in a suitable solvent (e.g., acetonitrile, THF) of known concentrations.

    • Use an internal standard for quantitative analysis.

    • Equilibrate all solutions to the desired reaction temperature in a thermostated bath.

  • Reaction Monitoring:

    • Initiate the reaction by mixing the reactant solutions.

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of reactants and products in each aliquot using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • Plot the concentration of the limiting reagent versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

    • Repeat the experiment at several different temperatures (e.g., 298 K, 308 K, 318 K).

  • Calculation of Activation Parameters:

    • Construct an Eyring plot (ln(k/T) vs. 1/T).

    • The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from the slope and intercept of the linear fit, respectively.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

    • Compare the experimental ΔG‡ with the value predicted by DFT calculations.[2]

Protocol 2: Validation of Predicted Regioselectivity

This protocol is designed to determine the ratio of different regioisomers formed in a reaction, which is then compared to predictions from ML models or DFT calculations.[9][10]

  • Reaction Setup:

    • In a reaction vessel, combine the unsymmetrical alkyne, the coreactant, and any necessary catalyst or reagents in a chosen solvent.

    • Stir the reaction at a controlled temperature for a specified time to ensure significant conversion.

  • Work-up and Isolation:

    • After the reaction is complete, quench the reaction and perform a standard aqueous work-up to remove catalysts and soluble reagents.

    • Extract the organic products into a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Product Ratio Analysis:

    • Dissolve the crude product mixture in a deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

    • Identify distinct signals corresponding to each regioisomer.

    • Integrate the signals that are unique to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the products.

    • If necessary, use other techniques like GC-MS or LC-MS to confirm the identity of the isomers and quantify their ratio.

  • Comparison with Prediction:

    • Compare the experimentally determined isomeric ratio with the predicted regioselectivity from the computational model. For ML models, this is often expressed as a percentage or a ranked list of likely outcomes.[6][7] For DFT, it is determined by comparing the calculated activation barriers for the pathways leading to each isomer.

Conclusion

Both quantum mechanics and machine learning models provide indispensable tools for predicting the reactivity of sp-alkynes. DFT offers deep mechanistic insight and is powerful for detailed studies of specific reactions, while machine learning excels at rapidly screening large numbers of reactants and predicting outcomes based on learned patterns from vast datasets.[1][6] The most robust approach often involves a synergy between these methods, guided and validated by carefully executed experiments.[10][11] As computational power increases and new algorithms are developed, the predictive accuracy and scope of these models will continue to expand, further accelerating innovation in chemistry and drug discovery.

References

comparing the efficiency of different bases in terminal alkyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of terminal alkynes is a fundamental transformation. The choice of base is a critical parameter that significantly influences the efficiency, selectivity, and substrate scope of this reaction. This guide provides an objective comparison of the performance of various bases in terminal alkyne synthesis, supported by experimental data and detailed protocols.

The primary route to terminal alkynes involves the double dehydrohalogenation of vicinal or geminal dihalides. Alternative methods, such as the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, offer pathways from aldehydes and ketones. In each of these methods, the selection of the base is paramount to achieving optimal results. This guide will delve into the efficacy of commonly employed bases, including sodium amide (NaNH₂), potassium tert-butoxide (KOt-Bu), lithium diisopropylamide (LDA), and n-butyllithium (n-BuLi).

Comparison of Base Performance in Dehydrohalogenation

The double dehydrohalogenation of a dihalide is a sequential elimination reaction that requires a strong base to proceed to the alkyne. The choice of base can affect the reaction yield, temperature, and the potential for side reactions, such as rearrangement of the triple bond.

SubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Styrene dibromideNaNH₂Liquid NH₃Not specified2 hours stirring45-52[1]
β-BromostyreneMolten KOHNone200-230Not specified67[2]
1,2-DibromopentaneNaNH₂Liquid NH₃Not specifiedNot specifiedGood (qualitative)[3]
1,2-DibromopentaneKOHNot specifiedHigh TemperatureNot specifiedRearrangement to 2-pentyne[3][4]

Key Observations:

  • Sodium amide (NaNH₂) is a very strong base and is frequently used for the synthesis of terminal alkynes from vicinal and geminal dihalides.[3][5][6] It is particularly effective in liquid ammonia.[3] When a terminal alkyne is formed, an excess of NaNH₂ is often used, as it will deprotonate the terminal alkyne; a subsequent aqueous workup is then required to regenerate the alkyne.[5][7] This deprotonation can be advantageous as it drives the equilibrium towards the terminal alkyne.[8] However, reactions with NaNH₂ can require elevated temperatures, which may lead to side reactions and lower yields in some cases.[1]

  • Potassium hydroxide (KOH) , especially when molten or at high temperatures, can also effect the double dehydrohalogenation.[2] However, with certain substrates, the use of KOH can lead to the isomerization of the initially formed terminal alkyne to a more stable internal alkyne.[3][4]

  • Potassium tert-butoxide (KOt-Bu) is another strong, non-nucleophilic base that is commonly used in elimination reactions.[5] While specific comparative data for terminal alkyne synthesis is not as readily available in the initial search, its general utility in dehydrohalogenation suggests it is a viable option.

  • Lithium diisopropylamide (LDA) is a strong, sterically hindered base that is also used for deprotonation in various organic syntheses, including the formation of acetylides from terminal alkynes.[9]

Alternative Syntheses and the Role of the Base

Beyond dehydrohalogenation, other methods offer valuable routes to terminal alkynes, with the base again playing a crucial role.

Corey-Fuchs Reaction

The Corey-Fuchs reaction transforms aldehydes into terminal alkynes in a two-step process.[2][10] The second step involves the treatment of a 1,1-dibromoolefin with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) .[7][10] This reaction proceeds through a lithium-halogen exchange followed by rearrangement to the terminal alkyne. The use of a strong, nucleophilic base like n-BuLi is essential for this transformation.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation provides a one-carbon homologation of aldehydes or ketones to alkynes. The choice of base in this reaction is critical and can influence the substrate scope. The original procedure often utilizes a strong base like potassium tert-butoxide (KOt-Bu) .[11][12][13] A significant improvement, known as the Ohira-Bestmann modification, allows for the use of milder bases like potassium carbonate (K₂CO₃) , which expands the utility of the reaction to base-sensitive substrates.[11][14]

Experimental Protocols

Dehydrohalogenation of Styrene Dibromide to Phenylacetylene using Sodium Amide

Procedure adapted from Organic Syntheses, Coll. Vol. 4, p.755 (1963).[1]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, place sodium amide (prepared from sodium in liquid ammonia).

  • Gradually add finely powdered styrene dibromide (2 moles) to the stirred sodium amide suspension in liquid ammonia over about 1 hour.

  • Continue stirring for an additional 2 hours.

  • Quench the reaction by adding concentrated ammonium hydroxide followed by water.

  • Steam distill the mixture to isolate the phenylacetylene.

  • Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure to obtain pure phenylacetylene. The reported yield is 45-52%.[1]

Dehydrohalogenation of β-Bromostyrene to Phenylacetylene using Potassium Hydroxide

Procedure adapted from Organic Syntheses, Coll. Vol. 1, p.438 (1941).[2]

  • In a distilling flask, melt potassium hydroxide (100 g).

  • Gradually add β-bromostyrene (100 g) to the molten potassium hydroxide at a temperature of 200°C.

  • The phenylacetylene product distills as it is formed.

  • Raise the temperature to 230°C to ensure complete reaction.

  • Separate the organic layer from the distillate, dry with solid potassium hydroxide, and distill to obtain pure phenylacetylene. The reported yield is 67%.[2]

Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne from an Aldehyde

General Procedure:

Step 1: Formation of the Dibromoolefin

  • To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0°C, add carbon tetrabromide (1.0 eq).

  • Stir the mixture for a short period, then add the aldehyde (1.0 eq).

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

  • Work up the reaction by adding pentane or hexane to precipitate triphenylphosphine oxide, followed by filtration and concentration of the filtrate. Purify the crude dibromoolefin by chromatography.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the dibromoolefin (1.0 eq) in anhydrous THF and cool to -78°C.

  • Add n-butyllithium (2.1 eq) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the terminal alkyne by chromatography or distillation.

Signaling Pathways and Experimental Workflows

Dehydrohalogenation

CoreyFuchs

SeyferthGilbert

Conclusion

The efficient synthesis of terminal alkynes relies heavily on the judicious selection of the base. For dehydrohalogenation reactions, very strong bases like sodium amide are highly effective, particularly for favoring the terminal alkyne product over internal isomers. However, conditions can be harsh. The Corey-Fuchs reaction necessitates the use of a strong organolithium base such as n-BuLi. In contrast, the Seyferth-Gilbert homologation offers more flexibility, with the Ohira-Bestmann modification allowing for the use of milder bases like potassium carbonate, which is advantageous for sensitive substrates. The choice of the optimal base will ultimately depend on the specific substrate, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Researchers should carefully consider these factors and the provided experimental data to guide their synthetic strategies.

References

Stability Showdown: Triazole Linkages from sp-Alkyne Click Chemistry vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the stability of bioconjugation linkages, with a focus on the 1,2,3-triazole formed from sp-alkyne click chemistry.

The irreversible and bioorthogonal nature of click chemistry, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, has made the resulting 1,2,3-triazole a cornerstone of modern bioconjugation. Its remarkable stability is a key attribute, ensuring that conjugated molecules remain intact under a wide range of experimental and physiological conditions. This guide provides an objective comparison of the stability of the triazole linkage with other common bioconjugation products, supported by experimental data and detailed protocols.

At a Glance: Stability Comparison of Common Bioconjugation Linkages

The following table summarizes the stability of the triazole linkage compared to other frequently used linkages in bioconjugation.

Linkage TypeChemistryStability HighlightsStability Concerns
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC, SPAAC)Highly stable to hydrolysis (acidic and basic conditions), enzymatic degradation, and redox conditions.[1][2] Considered a robust mimic of the amide bond.[3][4][5]Can be susceptible to cleavage under high mechanical force (ultrasonication).[6]
Amide Activated Ester + AmineExceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[7]Susceptible to enzymatic cleavage by proteases.[3][4]
Ester Carboxylic Acid + AlcoholProne to hydrolysis, especially at non-neutral pH and elevated temperatures.[8]
Maleimide-Thiol Adduct Michael AdditionSusceptible to retro-Michael reaction and thiol exchange in the presence of biological thiols like glutathione, leading to conjugate cleavage.[9][10][11]
Oxime Aldehyde/Ketone + HydroxylamineGenerally more stable than hydrazones.[12]Hydrolytically labile, especially at acidic pH.
Hydrazone Aldehyde/Ketone + HydrazineLess stable than oximes and prone to hydrolysis.[12]

In-Depth Stability Analysis of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring, formed via the reaction of an sp-hybridized alkyne with an azide, is characterized by its aromaticity and high degree of resonance stabilization. This contributes to its exceptional chemical inertness.

Resistance to Hydrolysis and Enzymatic Cleavage:

The triazole linkage is remarkably resistant to hydrolysis across a wide pH range, from acidic to basic conditions.[1] Unlike amide bonds, which are susceptible to cleavage by proteases, the triazole linkage is not recognized by these enzymes, making it significantly more stable in biological media.[3][4][5] This metabolic stability is a major advantage in the design of long-lasting bioconjugates for in vivo applications.[13]

Redox Stability:

The triazole ring is stable under both oxidizing and reducing conditions commonly encountered in biological systems.[14] This contrasts with linkages such as disulfides, which are readily cleaved by reducing agents like dithiothreitol (DTT) or glutathione.

Alternative Linkages and Their Stability Profiles

A critical assessment of the triazole linkage requires a comparison with other commonly employed bioconjugation chemistries.

Amide Bonds: While considered the gold standard for stability with an exceptionally long half-life in neutral solution, their susceptibility to enzymatic degradation is a significant drawback in many biological applications.[3][7]

Maleimide-Thiol Adducts: This linkage is widely used for conjugating molecules to cysteine residues. However, it is known to be unstable in the presence of endogenous thiols like glutathione. The succinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate, or thiol exchange, resulting in the transfer of the conjugated molecule to other thiols.[9][10][11] The half-life of maleimide-thiol adducts can range from hours to days depending on the specific environment.[11]

Experimental Protocols

General Protocol for Assessing Linkage Stability:

A common method to assess the stability of a bioconjugate is to incubate it under specific conditions and monitor its integrity over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Sample Preparation: Prepare solutions of the bioconjugate at a known concentration in the desired buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 for physiological conditions, or buffers with acidic or basic pH).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C to mimic physiological conditions). For assessing stability against specific reagents, add the reagent (e.g., glutathione, DTT, or a specific enzyme) to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction if necessary (e.g., by adding an acid or a specific inhibitor).

  • Analysis: Analyze the samples by HPLC-MS. The disappearance of the peak corresponding to the intact bioconjugate and the appearance of peaks corresponding to cleavage products are monitored.

  • Data Analysis: Quantify the peak areas to determine the percentage of intact bioconjugate remaining at each time point. The half-life (t₁/₂) of the linkage can then be calculated.

Visualizing Experimental and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Bioconjugate Solution incubate Incubate at 37°C start->incubate buffer Incubation Buffer (e.g., PBS, pH 7.4) buffer->incubate reagent Test Reagent (e.g., GSH, Enzyme) reagent->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench hplc HPLC-MS Analysis quench->hplc data Data Analysis (Calculate Half-life) hplc->data stability_factors cluster_linkage Linkage Type cluster_factors Influencing Factors cluster_outcome Stability Outcome triazole 1,2,3-Triazole ph pH triazole->ph temp Temperature triazole->temp enzymes Enzymes triazole->enzymes redox Redox Agents (e.g., GSH) triazole->redox amide Amide amide->enzymes maleimide Maleimide-Thiol maleimide->redox stable Stable ph->stable (Triazole) temp->stable (Triazole) enzymes->stable (Triazole) labile Labile enzymes->labile (Amide) redox->stable (Triazole) redox->labile (Maleimide)

References

A Comparative Guide to Sp-Alkyne Applications in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

The integration of bioorthogonal chemistry into proteomics has revolutionized our ability to study dynamic cellular processes. Among the most powerful tools in this field are small molecule probes functionalized with a terminal alkyne (sp-alkyne). This compact, stable, and biologically inert chemical handle allows for the selective labeling and subsequent analysis of proteins and their modifications in complex biological systems. Through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," alkyne-tagged biomolecules can be conjugated to reporter molecules, such as biotin for affinity purification or fluorophores for imaging.

This guide provides a comparative review of three major applications of this compound probes in proteomics: the analysis of nascent protein synthesis, the profiling of post-translational modifications (PTMs), and activity-based protein profiling (ABPP). We will compare the performance of common this compound-based methods, provide supporting quantitative data from published experiments, detail experimental protocols, and visualize key workflows.

Analysis of Nascent Protein Synthesis

Monitoring protein synthesis provides a direct measure of gene expression and cellular response to stimuli. This compound probes offer robust alternatives to traditional radiolabeling methods. The two most prominent methods are Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and the use of the puromycin analog, O-propargyl-puromycin (OP-Puro).

Method Comparison:

  • BONCAT utilizes alkyne-bearing analogs of amino acids, most commonly the methionine analog L-homopropargylglycine (HPG). Cells are cultured in methionine-free medium and supplemented with HPG, which is incorporated into newly synthesized proteins by the cell's own translational machinery. This method allows for the labeling of full-length proteins. A key limitation is the requirement for methionine-free conditions, which can induce cellular stress and is not feasible for in vivo studies in whole organisms.[1]

  • OP-Puro is an alkyne-containing analog of puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA.[1][2] OP-Puro enters the A-site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release.[1][2] A significant advantage of OP-Puro is that it can be used in complete cell culture medium and in whole organisms, as it does not compete with a natural amino acid.[1] However, it labels truncated polypeptides rather than full-length proteins.

Experimental Workflow: Nascent Protein Identification

The following diagram illustrates a typical workflow for identifying newly synthesized proteins using either BONCAT (with HPG) or OP-Puro probes.

G cluster_0 Cellular Labeling cluster_1 Sample Processing cluster_2 Analysis A1 Metabolic Labeling (e.g., HPG in Met-free media) B Cell Lysis A1->B Harvest Cells A2 Pulse Labeling (e.g., OP-Puro in complete media) A2->B Harvest Cells C Click Chemistry (Biotin-Azide) B->C D Affinity Purification (Streptavidin Beads) C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G

General workflow for nascent protein profiling with this compound probes.
Quantitative Data Comparison: Protein Synthesis Analysis

The following table summarizes quantitative data from representative studies using BONCAT (with the azide analog AHA) and OP-Puro. Direct head-to-head comparisons are limited in the literature; thus, data is presented from separate, illustrative experiments.

ParameterBONCAT (AHA)OP-PuroReference Cell/TissueSource
Proteins Identified >1000~3000Mouse Retina (Injury Model)[3]
Proteins Identified 3,341Not ReportedArabidopsis thaliana (Heat Stress)[4]
Proteins Quantified Not Reported1,250HeLa Cells
Key Advantage Labels full-length proteinsNo special media required; applicable in vivoGeneral[1]
Key Disadvantage Requires Met-free mediaLabels truncated polypeptidesGeneral[1][5]
Experimental Protocol: OP-Puro Labeling for Proteomics

This protocol is adapted from methods for labeling nascent proteins in cultured cells for subsequent mass spectrometry analysis.

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HeLa) to approximately 80% confluency in complete medium (e.g., DMEM with 10% FBS).

    • Add OP-Puro to the culture medium to a final concentration of 20-50 µM. As a negative control, treat a separate plate with an equivalent volume of vehicle (e.g., DMSO) or a translation inhibitor like cycloheximide (50 µg/mL) for 15 minutes prior to and during OP-Puro addition.

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear nucleic acids and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate in a volume of ~500 µL, add the following click chemistry reagents in order, vortexing after each addition:

      • Biotin-Azide (e.g., Azide-PEG3-Biotin) to a final concentration of 100 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).

      • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM (from a 50 mM stock in water).

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Digestion:

    • Precipitate the protein to remove excess click reagents using a chloroform/methanol precipitation method.

    • Resuspend the protein pellet in a buffer suitable for proteomics (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.

    • Alkylate free cysteines with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to <2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Affinity Purification and Mass Spectrometry:

    • Follow standard protocols for enriching biotinylated peptides using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the peptides from the beads.

    • Analyze the eluted peptides by LC-MS/MS for protein identification and quantification.

Profiling of Post-Translational Modifications (PTMs)

PTMs are critical for regulating protein function, localization, and stability. This compound probes designed as analogs of lipids or sugars enable the metabolic labeling and subsequent identification of modified proteins.

Method Comparison: Protein Lipidation

Protein lipidation, such as S-palmitoylation (attachment of a 16-carbon palmitate) and N-myristoylation (attachment of a 14-carbon myristate), is crucial for membrane association and signaling. Alkyne-functionalized fatty acid analogs are powerful tools for studying these modifications.

  • 17-Octadecynoic Acid (17-ODYA): An 18-carbon alkyne analog of stearic acid. It is widely used, often as a proxy for palmitoylation, due to its commercial availability.[6] However, its longer chain length may introduce a bias towards proteins that are naturally stearoylated over those that are palmitoylated.[6] It is also known for its poor solubility.[6]

  • 15-Hexadecynoic Acid (15-HDYA): An alkyne analog of palmitic acid. This probe is a more direct mimic for studying S-palmitoylation.

  • 13-Tetradecynoic Acid (13-TDYA): An alkyne analog of myristic acid, used for profiling N-myristoylated proteins.

Improving the solubility and cellular uptake of these fatty acid probes, for instance by saponification and conjugation to BSA, can significantly increase the detection sensitivity of acylated proteins.[6]

Experimental Workflow: PTM Proteomics (Fatty Acylation)

The workflow for identifying fatty-acylated proteins is similar to that for nascent protein synthesis, with the key difference being the nature of the metabolic probe used.

G A Metabolic Labeling (e.g., 17-ODYA) B Cell Lysis A->B Harvest & Lyse C Click Chemistry (Azide-Biotin) B->C Click Reaction D Streptavidin Enrichment C->D Purification E On-Bead Digestion D->E Proteolysis F LC-MS/MS E->F Analysis G Identify & Quantify Fatty-Acylated Proteins F->G

Workflow for profiling protein fatty acylation with alkyne probes.
Quantitative Data Comparison: Protein Palmitoylation Probes

This table presents data on the number of proteins identified using the common alkyne fatty acid probe 17-ODYA.

ProbeProteins Identified (High Confidence)Cell LineKey FindingSource
17-ODYA ~125Jurkat T-cellsIdentified numerous G proteins, receptors, and a family of uncharacterized hydrolases.[7]
17-ODYA >400 (Quantified)Mouse T-cell hybridomaCombined with SILAC to map dynamic palmitoylation events, distinguishing stable vs. rapid turnover.[3]
Experimental Protocol: Metabolic Labeling with Alkyne Fatty Acids

This protocol is adapted from methods for labeling fatty-acylated proteins in mammalian cells.[6]

  • Probe Preparation (Saponification):

    • To improve solubility, prepare a 20x stock of the fatty acid-BSA conjugate.

    • For 1 mL of 20x stock: In a glass vial, dissolve 2 mg of 17-ODYA in 100 µL of ethanol.

    • Add 20 µL of 1 M KOH. Heat at 65°C for 30 minutes.

    • In a separate tube, dissolve 68 mg of fatty-acid-free BSA in 880 µL of PBS.

    • Add the BSA solution to the saponified fatty acid, vortex, and heat at 37°C for 1 hour. This yields a ~2 mM 17-ODYA, 20% BSA stock.

  • Cell Labeling:

    • Plate cells (e.g., HEK293T) and grow to ~70% confluency.

    • Starve cells of serum for 1 hour if desired.

    • Add the fatty acid-BSA conjugate to the media to a final concentration of 100 µM 17-ODYA and 1% BSA.

    • Incubate for 4-8 hours at 37°C.

  • Lysis and Click Chemistry:

    • Harvest cells, lyse, and determine protein concentration as described in the OP-Puro protocol.

    • Perform the click chemistry reaction with Biotin-Azide on 100-500 µg of protein lysate as previously described.

  • Enrichment and Analysis:

    • Proceed with streptavidin-bead enrichment of biotinylated proteins (not peptides).

    • Perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the fatty-acylated proteome.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[8] Replacing a bulky reporter tag (like a fluorophore) on an ABPP probe with a small this compound handle creates a more cell-permeable and versatile tool for a two-step "tag-free" profiling approach.

Method Comparison: One-Step vs. Two-Step ABPP

  • One-Step ABPP: The probe contains both the reactive group (warhead) and the reporter tag (e.g., biotin or a fluorophore). While straightforward, the bulky reporter can hinder cell permeability and may sterically interfere with the probe's interaction with its target enzyme.

  • Two-Step ABPP (Click Chemistry-ABPP): The probe contains the warhead and a small, bioorthogonal alkyne handle. This minimalist design generally improves cell permeability, allowing for labeling in living cells or even whole organisms.[9] After labeling, the cells are lysed, and the reporter tag (as an azide conjugate) is attached via click chemistry.[9] This modular approach allows a single alkyne probe to be used with various reporter tags for different downstream analyses (e.g., biotin-azide for enrichment, fluorophore-azide for imaging).

Experimental Workflow: Two-Step Activity-Based Protein Profiling

This diagram shows the workflow for identifying enzyme targets using a two-step ABPP approach with an alkyne-functionalized probe.

G A Incubate Live Cells with Alkyne-ABP B Cell Lysis A->B C Click Chemistry (Azide-Biotin/Fluorophore) B->C D Downstream Analysis C->D D1 Affinity Purification (if Biotin) D2 In-gel Fluorescence (if Fluorophore) D1_out LC-MS/MS Target ID D1->D1_out

Workflow for two-step, click chemistry-enabled ABPP.
Quantitative Data Comparison: ABPP Applications

Quantitative ABPP is often performed in a competitive format to determine inhibitor selectivity or identify drug targets. The table below presents representative data from quantitative ABPP studies using alkyne probes.

Probe TypeTarget ClassProteins QuantifiedApplicationSource
Iodoacetamide-Alkyne (IAA) Cysteine Residues>10,000 unique cysteinesProfiling ligandable cysteines and inhibitor targets
Cyanopyrrolidine-Alkyne Cysteine DUBs & ALDHs>1500 (24 significantly enriched)Unbiased target identification of a UCHL1 inhibitor probe[10]
ATP Mimetic Alkyne Probe Kinases100-200 kinasesProfiling active kinases in cancer cell lines[11]
Experimental Protocol: Competitive ABPP for Target Identification

This protocol is a generalized procedure for identifying the cellular targets of a small molecule inhibitor using a broad-spectrum alkyne-ABP.

  • Cell Treatment:

    • Culture cells (e.g., HEK293) in duplicate sets. Treat one set with your inhibitor of interest at a desired concentration for 1-4 hours. Treat the control set with vehicle (DMSO).

    • After the inhibitor treatment, add a broad-reactivity alkyne probe (e.g., an iodoacetamide-alkyne probe for cysteine-reactive enzymes) to all samples to a final concentration of 100 µM.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Lysis and Click Reaction:

    • Harvest the cells, lyse in PBS, and determine the protein concentration.

    • Perform the click chemistry reaction on 1 mg of lysate from each sample using an azide-functionalized biotin tag (e.g., Biotin-PEG3-Azide) as described in the previous protocols.

  • Enrichment and Digestion:

    • Following the click reaction, enrich the biotinylated proteins using streptavidin agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digest overnight at 37°C.

  • Quantitative Mass Spectrometry:

    • Collect the resulting peptides and analyze them using a label-free quantification (LFQ) LC-MS/MS workflow.

    • Process the data using software capable of LFQ analysis (e.g., MaxQuant).

    • Proteins that are true targets of the inhibitor will show a significantly reduced signal in the inhibitor-treated sample compared to the vehicle control, as the inhibitor binding will have blocked the subsequent labeling by the alkyne-ABP.

Conclusion

This compound probes, coupled with the versatility of click chemistry, provide a powerful and modular platform for functional proteomics. For monitoring protein synthesis , OP-Puro offers a distinct advantage for in vivo studies over BONCAT methods, which are limited by the need for specialized media. For PTM analysis , alkyne analogs of metabolites like fatty acids allow for the global profiling of modifications such as palmitoylation, with probe choice influencing substrate bias. Finally, in Activity-Based Protein Profiling , two-step labeling with alkyne probes enhances cell permeability and experimental flexibility, enabling target and off-target discovery in living systems. The continued development of novel this compound probes and associated quantitative mass spectrometry workflows promises to further deepen our understanding of the dynamic proteome.

References

A Comparative Guide to the Synthesis of Functionalized sp-Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of functionalized sp-alkynes is a critical aspect of modern organic chemistry. Alkynes are versatile building blocks in the synthesis of complex molecules, pharmaceuticals, and materials. This guide provides an objective comparison of several common synthetic routes to functionalized sp-alkynes, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthetic Routes

The following sections detail five prevalent methods for the synthesis of functionalized sp-alkynes: the Corey-Fuchs reaction, the Bestmann-Ohira reaction, the Sonogashira coupling, dehydrohalogenation of dihalides, and the alkylation of terminal alkynes. Each method offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

One-Carbon Homologation of Aldehydes

The conversion of aldehydes to terminal alkynes, a process known as one-carbon homologation, is a powerful tool for extending a carbon chain. Two of the most widely used methods for this transformation are the Corey-Fuchs reaction and the Bestmann-Ohira reaction.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[1] This method is broadly applicable but requires stoichiometric amounts of triphenylphosphine and carbon tetrabromide, and the use of a strong organolithium base in the second step.[2]

Bestmann-Ohira Reaction

The Bestmann-Ohira reaction offers a milder, one-pot alternative for the conversion of aldehydes to alkynes using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[3][4] This method is often preferred for its operational simplicity and tolerance of a wider range of functional groups.

Comparative Performance Data
Aldehyde SubstrateReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeCorey-Fuchs1. CBr4, PPh32. n-BuLi1. DCM2. THF1. 0 to RT2. -781. 122. 182 (Step 1)[2]
4-ChlorobenzaldehydeBestmann-OhiraK2CO3, Bestmann-Ohira ReagentMethanolRT495[3]
CyclohexanecarboxaldehydeCorey-Fuchs1. CBr4, PPh32. n-BuLi1. DCM2. THF1. 0 to RT2. -781. 122. 1~75 (overall)
DodecanalBestmann-OhiraK2CO3, Bestmann-Ohira ReagentMethanolRT1689[5]

Experimental Workflow: Corey-Fuchs vs. Bestmann-Ohira

G cluster_0 Corey-Fuchs Reaction cluster_1 Bestmann-Ohira Reaction A Aldehyde B 1,1-Dibromoalkene A->B CBr4, PPh3 C Terminal Alkyne B->C n-BuLi D Aldehyde E Terminal Alkyne D->E Bestmann-Ohira Reagent, K2CO3

Comparison of Corey-Fuchs and Bestmann-Ohira workflows.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a highly versatile and widely used method for the formation of a C(sp)-C(sp²) bond through the reaction of a terminal alkyne with an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7]

Comparative Performance Data

The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling, with the general trend being I > Br > OTf > Cl.[6]

Aryl HalideTerminal AlkyneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd(PPh3)2Cl2/CuIEt3NTHFRT395[8]
4-BromotoluenePhenylacetylenePd(PPh3)2Cl2/CuIEt3NTHF601285[9]
4-Tolyl triflatePhenylacetylenePd(dba)2/P(t-Bu)3/CuICs2CO3Dioxane802478[10]
4-Iodoanisole1-HexynePd(PPh3)2Cl2/CuIDiisopropylamineTHFRT392[6]

Experimental Workflow: Sonogashira Coupling

G A Aryl/Vinyl Halide C Reaction Mixture A->C B Terminal Alkyne B->C D Functionalized Alkyne C->D Pd Catalyst, Cu(I) Co-catalyst, Base

Generalized workflow for the Sonogashira coupling reaction.

Elimination Reactions: Dehydrohalogenation of Dihalides

A classical approach to alkyne synthesis involves the double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[11][12] This method is often used for the synthesis of simple alkynes and can be a cost-effective route. The choice of base is crucial, with sodium amide (NaNH₂) in liquid ammonia being particularly effective.[12]

Comparative Performance Data
Dihalide SubstrateBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1,2-DibromohexaneNaNH2 (2 eq)liq. NH3-3321-Hexyne~80[12]
1,1-DibromohexaneNaNH2 (2 eq)liq. NH3-3321-Hexyne~75[11]
stilbene dibromideKOHEthanolreflux4Diphenylacetylene>90[13]
1,2-DichloropropaneNaNH2 (2 eq)liq. NH3-332Propyne~70[11]

Experimental Workflow: Dehydrohalogenation

G A Vicinal or Geminal Dihalide B Vinyl Halide Intermediate A->B Strong Base (1 eq) C Alkyne B->C Strong Base (1 eq)

Stepwise dehydrohalogenation to form an alkyne.

C-C Bond Formation via Alkylation of Terminal Alkynes

The acidity of the terminal proton of an alkyne allows for its deprotonation with a strong base to form a potent nucleophile, the acetylide anion. This anion can then react with various electrophiles, most commonly primary alkyl halides, in an S(_N)2 reaction to form a new C-C bond and a more complex alkyne.[14][15]

Comparative Performance Data

The success of this reaction is highly dependent on the nature of the alkyl halide, with primary halides giving the best results. Secondary and tertiary halides tend to undergo elimination as a side reaction.[14]

Terminal AlkyneAlkyl HalideBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1-Hexyne1-BromobutaneNaNH2liq. NH3-3345-Decyne85[16]
PhenylacetyleneEthyl iodiden-BuLiTHF0 to RT21-Phenyl-1-butyne92[16]
1-Octyne1-IodopropaneNaNH2liq. NH3-3344-Undecyne88[16]
PropyneMethyl iodideNaNH2liq. NH3-3322-Butyne~90[15]

Experimental Workflow: Alkylation of a Terminal Alkyne

G A Terminal Alkyne B Acetylide Anion A->B Strong Base (e.g., NaNH2) D Internal Alkyne B->D C Primary Alkyl Halide C->D SN2 Reaction

General workflow for the alkylation of a terminal alkyne.

Detailed Experimental Protocols

General Procedure for the Corey-Fuchs Reaction[2]

Step 1: Synthesis of the 1,1-Dibromoalkene To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the resulting mixture is stirred at 0 °C for 15 minutes. A solution of the aldehyde (1.0 eq) in dry DCM is then added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne To a solution of the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere, cooled to –78 °C, a solution of n-butyllithium (2.1 eq) is added dropwise. The solution is stirred for 1 hour at –78 °C and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

General Procedure for the Bestmann-Ohira Reaction[6]

To a solution of the aldehyde (1.0 eq) in methanol at room temperature is added potassium carbonate (2.0 eq) followed by the Bestmann-Ohira reagent (1.2 eq). The reaction mixture is stirred at room temperature for 4-16 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Sonogashira Coupling[7]

To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or an amine base like triethylamine, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), and the terminal alkyne (1.1 eq) are added sequentially under an inert atmosphere. The reaction is stirred at room temperature or heated as required for 3-24 hours. After completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The product is purified by flash column chromatography.

General Procedure for Dehydrohalogenation of a Vicinal Dihalide[13]

To a flask equipped with a dry ice condenser and containing liquid ammonia at -78 °C is added sodium amide (2.1 eq) in portions. The vicinal dihalide (1.0 eq) is then added dropwise. The reaction mixture is stirred for 2-4 hours at the reflux temperature of liquid ammonia (-33 °C). After the reaction is complete, the ammonia is allowed to evaporate. The residue is carefully quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the alkyne, which may be further purified by distillation or chromatography.

General Procedure for Alkylation of a Terminal Alkyne[17]

A solution of the terminal alkyne (1.0 eq) in an appropriate solvent (e.g., liquid ammonia or THF) is treated with a strong base (e.g., sodium amide or n-butyllithium, 1.1 eq) at a low temperature (e.g., -78 °C or -33 °C). The mixture is stirred for 1 hour to ensure complete formation of the acetylide anion. The primary alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The product is purified by distillation or column chromatography.

References

Ligand Selection in sp-Alkyne Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount in steering the outcomes of transition-metal catalyzed reactions involving sp-hybridized alkynes. Ligands, through their steric and electronic properties, exert profound control over the catalytic cycle, dictating crucial performance metrics such as yield, regioselectivity, and enantioselectivity. This guide provides an objective comparison of different ligand classes in key sp-alkyne catalytic transformations, supported by experimental data, detailed protocols, and visualizations to aid in rational catalyst design.

Performance Comparison of Ligands in this compound Catalysis

The following tables summarize the performance of various ligands in prominent this compound catalytic reactions. The data highlights how ligand choice can dramatically alter reaction pathways and product distributions.

Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes

This reaction is a powerful tool for the synthesis of allylic alcohols. The choice of ligand is critical in determining the regioselectivity of the C-C bond formation.

Ligand TypeSpecific LigandCatalyst SystemSubstratesYield (%)Regioselectivity (A:B)Reference
PhosphinePBu₃Ni(COD)₂ / Et₃B1,6-enyne + aldehyde-55:45[1]
PhosphinePCyp₃Ni(COD)₂ / Et₃B1,6-enyne + aldehyde-<5:95[1]
N-Heterocyclic Carbene (NHC)IPrNi(COD)₂ / Et₃SiHAryl-alkyne + aldehydeup to 95>95:5[1]
Chiral Ferrocenyl Phosphine(R)-FcP(o-i-Pr)PhNi(COD)₂ / Et₃B1,6-enyne + aldehyde-48:52 (dr A 30:70, dr B 28:72)[1]

Regioselectivity refers to the ratio of isomeric products formed by C-C bond formation at different positions of the alkyne. dr = diastereomeric ratio

Gold-Catalyzed Enyne Cycloisomerization

Gold catalysts, particularly when modulated by phosphine ligands, are highly effective for intramolecular cycloisomerization reactions. The ligand's steric and electronic profile can direct the reaction towards different cyclic skeletons.

Ligand TypeSpecific LigandCatalyst SystemReaction TypeProduct Ratio ([4+3]:[4+2])Overall Yield (%)Reference
Buchwald-type PhosphineJohnPhos[Au(ligand)Cl]/AgSbF₆Alkene-allene cycloadditionPrimarily [4+3]-[2]
Phosphite2,4-di-t-butyl-phenylphosphite[Au(ligand)Cl]/AgSbF₆Alkene-allene cycloadditionPrimarily [4+2]-[2]
Buchwald-type PhosphineAZPhos[Au(ligand)Cl]/AgSbF₆1,6-enyne cycloisomerization/arylation21:1 (ring-open:cyclopropanated)91[2]
Cobalt-Catalyzed Alkyne Functionalization

In cobalt catalysis, auxiliary ligands have been shown to act as a switch, diverting the reaction between entirely different mechanistic pathways and leading to orthogonal product selectivity.

| Ligand Type | Specific Ligand | Catalyst System | Reaction Type | Product | Selectivity | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetylacetonate (acac) | acac | [(ImNHC)Co(acac)₂]⁺ | Cyclotrimerization | 1,2,4-substituted benzene | ~90% | 70-80 |[3] | | Pentamethylcyclopentadienyl (Cp) | Cp | [(ImNHC)Co(Cp*)I]⁺ | Hydroboration | β-(E)-vinylborane | - | - |[3] |

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cornerstone for the synthesis of arylalkynes and conjugated enynes. While traditionally requiring a copper co-catalyst, modern ligand development has enabled efficient copper-free versions.

Ligand TypeSpecific LigandCatalyst SystemKey FeaturesTONTOF (h⁻¹)Reference
PhosphineP(t-Bu)₃Pd(PhCN)₂Cl₂Room temp, for aryl bromides--[4]
N-Heterocyclic Carbene (NHC)IPr(NHC)Pd(allyl)ClFor unactivated alkyl bromides--[4]
Sulfonated PhosphinesSPhosPd(CH₃CN)₂Cl₂Copper-free, in waterHigh-[5]
NonePd/CPd/CCopper-, ligand-, amine-free--[6]

TON = Turnover Number, TOF = Turnover Frequency. Specific values are highly substrate and condition dependent.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General Procedure for Nickel-Catalyzed Reductive Coupling of an Alkyne and an Aldehyde

This protocol is representative of the conditions used to compare phosphine and NHC ligands.

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (10 mol%) and the desired ligand (phosphine or NHC precursor, 12 mol%) in an anhydrous solvent (e.g., THF, 2 mL) is stirred for 30 minutes at room temperature.

Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere is added the alkyne (1.0 equiv). The aldehyde (1.2 equiv) is then added, followed by the pre-formed catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C).

Reaction Execution: The reducing agent (e.g., Et₃B or Et₃SiH, 2.0 equiv) is added dropwise to the stirred reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield, regioselectivity, and diastereoselectivity are determined by ¹H NMR spectroscopy and/or GC analysis of the purified product.

General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general representation of modern, simplified Sonogashira reactions.

Reaction Setup: To a vial is added the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), the ligand (if applicable, e.g., sSPhos, 1-4 mol%), and a base (e.g., K₂CO₃ or an amine base like DBU, 2.0 equiv).

Reaction Execution: The reaction solvent (e.g., water, an organic solvent, or a mixture) is added, and the vial is sealed. The mixture is stirred vigorously at the specified temperature (ranging from room temperature to elevated temperatures) for the designated time. The reaction progress is monitored by TLC or GC-MS.

Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired coupled product. The yield and purity are determined. Turnover numbers (TON) can be calculated based on the product yield and the catalyst loading.

Visualizing Catalytic Processes

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows in ligand-dependent this compound catalysis.

Ligand_Controlled_Regioselectivity cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkyne R1-C≡C-R2 Metal Metal Precursor Alkyne->Metal Reagent A-B Reagent->Metal Ligand1 Ligand L1 Metal->Ligand1 + L1 Ligand2 Ligand L2 Metal->Ligand2 + L2 Product_A Product A (Regioisomer 1) Ligand1->Product_A Major Product Product_B Product B (Regioisomer 2) Ligand1->Product_B Minor Ligand2->Product_A Minor Ligand2->Product_B Major Product

Caption: Ligand-controlled regioselectivity in alkyne functionalization.

Experimental_Workflow node_react 1. Reactant Preparation (Alkyne, Coupling Partner) node_rxn 3. Reaction Execution (Solvent, Temp, Time) node_react->node_rxn node_cat 2. Catalyst Formulation (Metal Precursor + Ligand) node_cat->node_rxn node_workup 4. Quenching & Work-up node_rxn->node_workup node_purify 5. Purification (Chromatography) node_workup->node_purify node_analyze 6. Product Analysis (NMR, GC, MS) node_purify->node_analyze node_data 7. Data Interpretation (Yield, Selectivity, TON) node_analyze->node_data

References

A Head-to-Head Battle: SP-Alkyne Labeling Challenges Traditional Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, researchers are increasingly seeking methods that offer high efficiency, specificity, and biocompatibility. This guide provides a direct comparison of strain-promoted alkyne-azide cycloaddition (SPAAC) labeling against the long-standing traditional methods of N-hydroxysuccinimide (NHS) ester and maleimide chemistry. We present a comprehensive analysis of their performance, backed by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

At a Glance: Key Performance Metrics

The choice of a bioconjugation strategy hinges on several critical parameters, including reaction efficiency, speed, specificity, and the stability of the resulting conjugate. The following table summarizes the key quantitative data gathered from various studies, offering a comparative overview of sp-alkyne and traditional labeling methods.

FeatureStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)NHS Ester ChemistryMaleimide Chemistry
Target Residue(s) Azide-modified moleculesAzide or alkyne-modified moleculesPrimary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Efficiency Often >90%, can approach 100% in some systems[1]Typically high, often near-quantitativeVariable, can be affected by pH and hydrolysisGenerally high, 70-90% reported[2]
Reaction Speed (Second-order rate constants) 10⁻³ to 1 M⁻¹s⁻¹[3]Can be accelerated with ligands (e.g., up to 1300 M⁻¹s⁻¹ with chelating azides)Dependent on pH and substrate~10² M⁻¹s⁻¹
Specificity High (bioorthogonal)High (bioorthogonal)Can react with other nucleophiles (e.g., Tyr, Ser, Thr)[4]Can react with amines at pH > 7.5[3]
Biocompatibility Excellent (copper-free)[5]Potential cytotoxicity due to copper catalyst[5]Generally good, but pH requirements can be a factorGood, but potential for off-target reactions with thiols
Stability of Conjugate Very high (stable triazole ring)[5]Very high (stable triazole ring)Stable amide bond[6]Thioether bond can undergo retro-Michael reaction[5]

The Chemical Battleground: Reaction Mechanisms Visualized

To better understand the fundamental differences between these labeling strategies, the following diagrams illustrate their respective chemical reactions.

G This compound Labeling (SPAAC) Reaction cluster_reactants Reactants cluster_product Product Azide-modified\nBiomolecule Azide-modified Biomolecule Stable Triazole-linked\nBioconjugate Stable Triazole-linked Bioconjugate Azide-modified\nBiomolecule->Stable Triazole-linked\nBioconjugate + Strain-promoted\nAlkyne (e.g., DBCO) Strain-promoted Alkyne (e.g., DBCO) Strain-promoted\nAlkyne (e.g., DBCO)->Stable Triazole-linked\nBioconjugate

This compound (SPAAC) Reaction Mechanism

G NHS Ester Labeling Reaction cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Biomolecule with\nPrimary Amine (e.g., Lysine) Biomolecule with Primary Amine (e.g., Lysine) Stable Amide-linked\nBioconjugate Stable Amide-linked Bioconjugate Biomolecule with\nPrimary Amine (e.g., Lysine)->Stable Amide-linked\nBioconjugate + NHS Ester-activated\nLabel NHS Ester-activated Label NHS Ester-activated\nLabel->Stable Amide-linked\nBioconjugate N-hydroxysuccinimide N-hydroxysuccinimide NHS Ester-activated\nLabel->N-hydroxysuccinimide releases

NHS Ester Reaction Mechanism

G Maleimide Labeling Reaction cluster_reactants Reactants cluster_product Product Biomolecule with\nThiol Group (e.g., Cysteine) Biomolecule with Thiol Group (e.g., Cysteine) Thioether-linked\nBioconjugate Thioether-linked Bioconjugate Biomolecule with\nThiol Group (e.g., Cysteine)->Thioether-linked\nBioconjugate + Maleimide-activated\nLabel Maleimide-activated Label Maleimide-activated\nLabel->Thioether-linked\nBioconjugate

Maleimide Reaction Mechanism

Experimental Workflows: A Step-by-Step Visualization

The practical implementation of these labeling strategies is a critical consideration. The following diagrams outline typical experimental workflows for antibody labeling, a common application in research and drug development.

G Antibody Labeling Workflow: SPAAC vs. NHS Ester cluster_spaac SPAAC Labeling cluster_nhs NHS Ester Labeling A1 Start: Azide-modified Antibody A2 Add Strain-promoted Alkyne-Label A1->A2 A3 Incubate (Physiological Conditions) A2->A3 A4 Purify Labeled Antibody A3->A4 B1 Start: Unmodified Antibody B2 Adjust pH to ~8.3-8.5 B1->B2 B3 Add NHS Ester-Label B2->B3 B4 Incubate (pH dependent) B3->B4 B5 Quench Reaction B4->B5 B6 Purify Labeled Antibody B5->B6

References

Safety Operating Guide

Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of SP-alkyne and reaction mixtures containing this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Terminal alkynes, such as this compound, possess an acidic proton that can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of strong bases or certain metal salts (e.g., copper(I), silver, mercury). Therefore, proper handling and disposal require careful quenching of any reactive intermediates.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All quenching and handling of this compound waste must be performed in a certified chemical fume hood.

  • Incompatible Materials: Avoid contact of this compound waste with strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts.

  • Container Labeling: All waste containers must be clearly and accurately labeled with their contents.

Disposal Pathways for this compound Waste

There are two primary pathways for the disposal of this compound, depending on its form:

  • Unused or Expired this compound: Do not attempt to quench pure or residual this compound in its original container. The container should be securely sealed, labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Reaction Mixtures Containing this compound: Reaction mixtures must be carefully and completely quenched before being collected for waste disposal. This is a critical step to neutralize any residual reactive species.

The logical workflow for deciding the appropriate disposal procedure is outlined below.

G start This compound Waste Generated decision Is the waste a reaction mixture or unadulterated this compound? start->decision quench_path Reaction Mixture decision->quench_path Reaction Mixture direct_disposal_path Unadulterated this compound (in original container) decision->direct_disposal_path Unadulterated quench_procedure Follow Quenching Protocol (see Experimental Protocols) quench_path->quench_procedure label_direct Securely Cap and Label Container with Hazardous Waste Tag direct_disposal_path->label_direct collect_quenched Collect in Hazardous Waste Container quench_procedure->collect_quenched contact_ehs Contact EHS for Pickup collect_quenched->contact_ehs label_direct->contact_ehs

Figure 1: Logical workflow for the proper disposal of this compound waste.

Experimental Protocol: Quenching of this compound Reaction Mixtures

This protocol outlines a general procedure for quenching a laboratory-scale reaction mixture containing this compound. The quantities provided are illustrative and should be adjusted based on the scale of the reaction and the concentration of the alkyne.

Objective: To neutralize any residual terminal alkyne and/or acetylide anions in a reaction mixture before disposal.

Materials:

  • Reaction mixture containing this compound

  • Inert solvent for dilution (e.g., Tetrahydrofuran (THF), Toluene)

  • Quenching agent (e.g., Isopropanol, Methanol)

  • Proton source (e.g., Saturated aqueous ammonium chloride (NH₄Cl), 1 M Hydrochloric acid (HCl))

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation:

    • Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control any exothermic reactions during quenching.

  • Dilution:

    • Dilute the reaction mixture with an equal volume of an inert solvent (e.g., THF). This helps to dissipate heat generated during quenching.

  • Initial Quench (Alcohol Addition):

    • Slowly add a proton-donating quenching agent, such as isopropanol, dropwise via a syringe or an addition funnel. The slow addition allows for better temperature control.

    • Continue the addition until gas evolution (if any) ceases.

    • Stir the mixture at 0 °C for an additional 15-20 minutes to ensure complete reaction.

  • Final Quench (Aqueous Workup):

    • Slowly add a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, to the mixture. This step ensures that any remaining acetylides are protonated to the less reactive alkyne.[1]

    • Allow the mixture to warm to room temperature while stirring.

  • Waste Collection:

    • Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.

    • The container must be compatible with the solvents and reagents used.

    • Ensure the waste container is properly labeled with all constituents of the quenched mixture.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

Quantitative Data for Quenching Protocol

The following table provides illustrative quantitative parameters for quenching a hypothetical 50 mL reaction mixture. Note: These values are examples and must be adjusted based on the specific reaction conditions and concentration of this compound.

ParameterValueRationale
Initial Reaction Volume 50 mLAssumed laboratory scale.
Dilution Solvent Volume 50 mL1:1 dilution to aid in heat dissipation.
Quenching Temperature 0 °CTo control exothermic reactions and ensure safety.
Quenching Agent (Isopropanol) 10 - 20 mLAdded slowly until reaction (e.g., bubbling) ceases.
Stirring Time (Post-Alcohol) 15 - 20 minTo ensure complete neutralization of highly reactive species.
Proton Source (Sat. aq. NH₄Cl) 25 - 50 mLTo fully protonate any remaining acetylide anions.
Final Stirring Time 30 minTo ensure homogeneity before transfer to waste.

Signaling Pathway for Safe Disposal Decision-Making

The following diagram illustrates the critical decision points and actions required for the safe disposal of this compound.

cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Identify this compound Waste check_form Determine Waste Form start->check_form quench Quench Reaction Mixture (0°C, Slow Addition of Alcohol then Aqueous Acid/NH4Cl) check_form->quench Reaction Mixture package_direct Package Unused Reagent (Do Not Quench) check_form->package_direct Unused Reagent collect Collect in Labeled Hazardous Waste Container quench->collect package_direct->collect ehs_pickup Arrange for EHS Pickup collect->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.